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  • Product: 3-(2-Quinolyl)-DL-alanine
  • CAS: 123761-12-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(2-Quinolyl)-DL-alanine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Foreword As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3-(2-Quinolyl)-DL-alanine. This document is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3-(2-Quinolyl)-DL-alanine. This document is designed to move beyond a simple recitation of facts and figures. Instead, it aims to provide a deeper understanding of the causality behind the chemical properties and experimental methodologies associated with this intriguing molecule. By integrating foundational chemical principles with practical, field-proven insights, this guide endeavors to be a self-validating resource for researchers at the forefront of medicinal chemistry and drug discovery. Every piece of data, every protocol, is presented with the intent of fostering a thorough and actionable understanding of 3-(2-Quinolyl)-DL-alanine.

Introduction: A Molecule of Converging Potential

3-(2-Quinolyl)-DL-alanine is a non-proteinogenic α-amino acid that marries the well-established biological significance of the quinoline moiety with the fundamental biochemical role of alanine. The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals with diverse therapeutic activities, including antimalarial, anticancer, and anti-inflammatory agents.[1] By incorporating this privileged scaffold into the structure of alanine, a molecule is created that holds significant promise as a versatile building block for the synthesis of novel bioactive compounds and peptidomimetics.[2][3] This guide will delve into the core chemical properties, synthesis, and potential applications of the racemic mixture, 3-(2-Quinolyl)-DL-alanine, providing a robust foundation for its utilization in research and development.

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of 3-(2-Quinolyl)-DL-alanine are fundamental to its handling, reactivity, and biological interactions. While experimental data for this specific molecule is not extensively available in the public domain, we can infer and predict its properties based on the known characteristics of its constituent parts—quinoline and DL-alanine—and related compounds.

Table 1: Physicochemical Properties of 3-(2-Quinolyl)-DL-alanine and its Enantiomers

PropertyValueSource/Rationale
Molecular Formula C₁₂H₁₂N₂O₂[4]
Molecular Weight 216.24 g/mol [4]
CAS Number 123761-12-6 (DL-form)[4]
Appearance Grayish powder (predicted)Based on L- and D-forms[2]
Melting Point 176 - 180 °C (L-form)[Chem-Impex]
Solubility Predicted to be slightly soluble in water, with increased solubility in acidic and basic aqueous solutions. Soluble in organic solvents like DMSO and DMF.Inferred from the properties of amino acids and quinoline.[5][6][7]
pKa (predicted) ~2.3 (carboxyl group), ~9.7 (amino group)Based on alanine [Wikipedia]
Optical Rotation [α]²⁵_D_ = +28 ± 1° (c=1 in 80% AcOH) for L-form; [α]²⁴_D_ = -28 ± 2° (c=1 in 80% AcOH) for D-form[Chem-Impex]

Rationale for Predicted Properties:

  • Solubility: The presence of both a carboxylic acid and an amino group suggests a zwitterionic character at neutral pH, leading to some water solubility. The large, hydrophobic quinoline ring, however, is expected to significantly decrease water solubility compared to alanine. Solubility is predicted to increase in acidic and basic solutions due to salt formation. The aromatic nature of the quinoline moiety suggests solubility in polar aprotic solvents like DMSO and DMF.[8]

  • pKa: The electronic properties of the quinoline ring are not expected to drastically alter the pKa values of the distant carboxyl and amino groups compared to the parent amino acid, alanine.

Synthesis and Reactivity: Constructing the Quinoline-Amino Acid Chimera

The synthesis of 3-(2-Quinolyl)-DL-alanine can be approached through several strategic disconnections. A logical and commonly employed method involves the alkylation of a glycine or alanine equivalent with a suitable quinoline-containing electrophile.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for 3-(2-Quinolyl)-DL-alanine is illustrated below. This approach highlights the key bond disconnection between the α-carbon of the alanine backbone and the methylene bridge attached to the quinoline ring.

G 3-(2-Quinolyl)-DL-alanine 3-(2-Quinolyl)-DL-alanine Malonic Ester Synthesis Malonic Ester Synthesis 3-(2-Quinolyl)-DL-alanine->Malonic Ester Synthesis C-C Disconnection Glycine Equivalent Glycine Equivalent 2-(Bromomethyl)quinoline 2-(Bromomethyl)quinoline Malonic Ester Synthesis->Glycine Equivalent Malonic Ester Synthesis->2-(Bromomethyl)quinoline

Caption: Retrosynthetic analysis of 3-(2-Quinolyl)-DL-alanine.

Experimental Protocol: A Malonic Ester Synthesis Approach

The following protocol is a representative method for the synthesis of 3-(2-Quinolyl)-DL-alanine, adapted from established procedures for similar amino acid derivatives.[4]

Step 1: Synthesis of Diethyl 2-acetamido-2-(quinolin-2-ylmethyl)malonate

  • To a solution of diethyl acetamidomalonate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium ethoxide (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting solution at room temperature for 30 minutes to ensure complete formation of the enolate.

  • Add a solution of 2-(bromomethyl)quinoline (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and maintain for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 2: Hydrolysis and Decarboxylation to 3-(2-Quinolyl)-DL-alanine

  • Suspend the purified diethyl 2-acetamido-2-(quinolin-2-ylmethyl)malonate in a 6 M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 6-8 hours, or until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature and wash with diethyl ether to remove any non-polar impurities.

  • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (approximately pH 6) using a concentrated solution of ammonium hydroxide.

  • The product will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 3-(2-Quinolyl)-DL-alanine.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation Diethyl acetamidomalonate Diethyl acetamidomalonate Enolate Formation Enolate Formation Diethyl acetamidomalonate->Enolate Formation NaOEt, DMF Alkylation Alkylation Enolate Formation->Alkylation 2-(Bromomethyl)quinoline Purified Malonic Ester Derivative Purified Malonic Ester Derivative Alkylation->Purified Malonic Ester Derivative Acid Hydrolysis Acid Hydrolysis Purified Malonic Ester Derivative->Acid Hydrolysis 6M HCl, Reflux Neutralization Neutralization Acid Hydrolysis->Neutralization NH4OH Precipitation & Isolation Precipitation & Isolation Neutralization->Precipitation & Isolation 3-(2-Quinolyl)-DL-alanine 3-(2-Quinolyl)-DL-alanine Precipitation & Isolation->3-(2-Quinolyl)-DL-alanine 2-(Bromomethyl)quinoline 2-(Bromomethyl)quinoline G 3-(2-Quinolyl)-DL-alanine Derivative 3-(2-Quinolyl)-DL-alanine Derivative NMDA Receptor NMDA Receptor 3-(2-Quinolyl)-DL-alanine Derivative->NMDA Receptor Antagonism Calcium Influx Calcium Influx NMDA Receptor->Calcium Influx Inhibition Excitotoxicity Excitotoxicity Calcium Influx->Excitotoxicity Reduction Neuronal Cell Death Neuronal Cell Death Excitotoxicity->Neuronal Cell Death Prevention

Caption: Potential neuroprotective mechanism of action.

Anticancer Drug Development

The quinoline scaffold is present in numerous anticancer agents that function through various mechanisms, including the inhibition of topoisomerases, protein kinases, and tubulin polymerization. [9][10][11]3-(2-Quinolyl)-DL-alanine can serve as a precursor for the synthesis of novel compounds with potential anticancer activity. [1]The amino acid portion can be used to conjugate the quinoline moiety to peptides or other targeting ligands to improve tumor cell selectivity and reduce off-target toxicity.

G 3-(2-Quinolyl)-DL-alanine 3-(2-Quinolyl)-DL-alanine Peptide Synthesis Peptide Synthesis 3-(2-Quinolyl)-DL-alanine->Peptide Synthesis Quinoline-Peptide Conjugate Quinoline-Peptide Conjugate Peptide Synthesis->Quinoline-Peptide Conjugate Targeting Ligand Targeting Ligand Targeting Ligand->Peptide Synthesis Cancer Cell Cancer Cell Quinoline-Peptide Conjugate->Cancer Cell Targeted Delivery Apoptosis Apoptosis Cancer Cell->Apoptosis Induction

Caption: Application in targeted anticancer drug delivery.

Safety and Handling

As with any chemical compound, 3-(2-Quinolyl)-DL-alanine should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated area and use personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

3-(2-Quinolyl)-DL-alanine represents a fascinating convergence of a privileged heterocyclic scaffold and a fundamental biological building block. While comprehensive experimental data for this specific molecule is still emerging, its predicted chemical properties and the established biological activities of related compounds underscore its significant potential in medicinal chemistry and drug development. This guide has provided a foundational understanding of its synthesis, reactivity, and potential applications, with the aim of empowering researchers to explore the full therapeutic promise of this unique amino acid derivative.

References

  • Chem-Impex. 3-(2'-Quinolyl)-D-alanine. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Chem-Impex. 3-(2'-Quinolyl)-L-alanine. [Link]

  • MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Anticancer Activity of Quinoline Derivatives. [Link]

  • Walsh Medical Media. Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. [Link]

  • MDPI. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. [Link]

  • PubChem. 3-(2-Quinolyl)-DL-alanine. [Link]

  • SOUTHERN JOURNAL OF SCIENCES. AN EFFICIENT SYNTHESIS OF β-(3-QUINOLINYL)-α-ALANINE. [Link]

  • YouTube. ALANINE SYNTHESIS. #ncchem. [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

  • PubMed. 13C n.m.r. study of L-alanine peptides. [Link]

  • Wikipedia. Quinoline. [Link]

  • PMC. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. [Link]

  • ResearchGate. FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. [Link]

  • RSC Publishing. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. [Link]

  • RSC Publishing. The Mass Spectra of Amino-acid and Peptide Derivatives. [Link]

  • MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Link]

  • PMC. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. [Link]

  • ResearchGate. (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. [Link]

  • PMC. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. [Link]

  • ACS Publications. Mass Spectrometry Identification of Amino Acid Transformations during Oxidation of Peptides and Proteins: Modifications of Methionine and Tyrosine. [Link]

  • ResearchGate. (PDF) Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. [Link]

  • ResearchGate. FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide.... [Link]

  • Wiley-VCH. 1 Mass Spectrometry of Amino Acids and Proteins. [Link]

  • UI Scholars Hub. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. [Link]

  • Wageningen University & Research. Modelling the solubility of the 20 proteinogenic amino acids with experimentally derived saturation data. [Link]

  • ResearchGate. Quinoline derivatives with potential anticancer activity. [Link]

  • ResearchGate. − Solubility of the amino acids analyzed | Download Table. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Anticancer Activity of Quinoline Derivatives. [Link]

  • ResearchGate. Mass Spectra of Analytical Derivatives of Amino Acids and Small Peptides. [Link]

  • ResearchGate. Various therapeutic uses of Quinoline.. [Link]

  • Novelty Journals. A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]

  • Jetir.Org. PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. [Link]

  • MDPI. Photocatalytic Degradation of Quinoline Yellow over Ag 3 PO 4. [Link]

  • ResearchGate. Characterization and identification of three compounds by ¹H NMR spectra. [Link]

  • PubChem. L-Alanine. [Link]

  • PubMed. Synthesis, characterization and pharmacological evaluation of quinoline derivatives and their complexes with copper(ΙΙ) in in vitro cell models of Alzheimer's disease. [Link]

  • ResearchGate. ¹H NMR spectra of variously isotopically labelled l-alanine molecules.... [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(2-Quinolyl)-DL-alanine

Abstract This technical guide provides a comprehensive and in-depth overview of a robust synthetic route to 3-(2-Quinolyl)-DL-alanine, a non-proteinogenic amino acid of significant interest to researchers, medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust synthetic route to 3-(2-Quinolyl)-DL-alanine, a non-proteinogenic amino acid of significant interest to researchers, medicinal chemists, and drug development professionals. The quinoline moiety is a privileged scaffold in medicinal chemistry, and its incorporation into an alanine framework offers a versatile building block for the synthesis of novel peptides, peptidomimetics, and other bioactive molecules[1]. This guide details a well-established synthetic pathway, the Erlenmeyer-Plöchl azlactone synthesis, providing not only a step-by-step experimental protocol but also a thorough discussion of the underlying chemical principles and the rationale behind the procedural choices. The synthesis is presented in a logical, multi-step process, beginning with the preparation of the key starting material, 2-quinolinecarboxaldehyde, followed by the core azlactone formation, and concluding with the reduction and hydrolysis to yield the target amino acid.

Introduction: The Significance of 3-(2-Quinolyl)-DL-alanine

Unnatural amino acids are critical tools in modern drug discovery and chemical biology. They allow for the introduction of unique structural and functional motifs into peptides and other molecules, leading to enhanced biological activity, improved pharmacokinetic properties, and novel mechanisms of action. 3-(2-Quinolyl)-DL-alanine, in particular, is a valuable building block due to the presence of the quinoline ring system. Quinolines are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. By incorporating this heterocycle into an amino acid structure, researchers can design and synthesize novel compounds with the potential for targeted therapeutic interventions.

Overall Synthetic Strategy: The Erlenmeyer-Plöchl Approach

The synthesis of 3-(2-Quinolyl)-DL-alanine is most effectively achieved through the Erlenmeyer-Plöchl synthesis, a classic and reliable method for the preparation of α-amino acids.[2] This strategy involves the condensation of an aldehyde with an N-acylglycine to form an unsaturated azlactone (an oxazolone derivative). This intermediate is then subjected to reduction and subsequent hydrolysis to afford the desired amino acid.

The key stages of this synthetic route are:

  • Synthesis of 2-Quinolinecarboxaldehyde: The requisite aldehyde is prepared from a suitable quinoline precursor.

  • Erlenmeyer-Plöchl Condensation: 2-Quinolinecarboxaldehyde is reacted with hippuric acid in the presence of acetic anhydride and a weak base to yield 4-(2-quinolylmethylene)-2-phenyloxazol-5(4H)-one.

  • Reduction of the Azlactone: The exocyclic double bond of the azlactone is selectively reduced to the corresponding saturated derivative.

  • Hydrolysis: The saturated azlactone is hydrolyzed to furnish the final product, 3-(2-Quinolyl)-DL-alanine.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Synthesis of 3-(2-Quinolyl)-DL-alanine Quinoline-2-carboxylic acid ethyl ester Quinoline-2-carboxylic acid ethyl ester A Step 1: Reduction to Aldehyde Quinoline-2-carboxylic acid ethyl ester->A Hippuric acid Hippuric acid B Step 2: Azlactone Formation Hippuric acid->B 2-Quinolinecarboxaldehyde 2-Quinolinecarboxaldehyde A->2-Quinolinecarboxaldehyde 4-(2-quinolylmethylene)-2-phenyloxazol-5(4H)-one 4-(2-quinolylmethylene)-2-phenyloxazol-5(4H)-one B->4-(2-quinolylmethylene)-2-phenyloxazol-5(4H)-one C Step 3: Reduction of Azlactone N-Benzoyl-3-(2-quinolyl)-DL-alanine N-Benzoyl-3-(2-quinolyl)-DL-alanine C->N-Benzoyl-3-(2-quinolyl)-DL-alanine D Step 4: Hydrolysis 3-(2-Quinolyl)-DL-alanine 3-(2-Quinolyl)-DL-alanine D->3-(2-Quinolyl)-DL-alanine 2-Quinolinecarboxaldehyde->B 4-(2-quinolylmethylene)-2-phenyloxazol-5(4H)-one->C N-Benzoyl-3-(2-quinolyl)-DL-alanine->D

Overall synthetic workflow for 3-(2-Quinolyl)-DL-alanine.

Detailed Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of 2-Quinolinecarboxaldehyde

The synthesis of the key aldehyde intermediate can be efficiently achieved by the reduction of a quinoline-2-carboxylic acid derivative.

Protocol 1: Reduction of Quinoline-2-carboxylic acid ethyl ester

  • Reaction Setup: To a solution of quinoline-2-carboxylic acid ethyl ester (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere at -78 °C, add a 1 M solution of diisobutylaluminium hydride (DIBAL-H) in toluene (1.5 eq) dropwise over 30 minutes.

  • Reaction Monitoring: Stir the resulting solution at -78 °C for an additional hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Isolation and Purification: Allow the mixture to warm to room temperature and stir overnight. Filter the resulting suspension through a pad of celite, washing with CH₂Cl₂. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield 2-quinolinecarboxaldehyde.

Expertise & Experience: The use of DIBAL-H at low temperatures is crucial for the selective reduction of the ester to the aldehyde, preventing over-reduction to the corresponding alcohol. The addition of Rochelle's salt is a standard work-up procedure for DIBAL-H reductions, as it chelates the aluminum salts, facilitating their removal from the organic phase.

Part 2: Erlenmeyer-Plöchl Azlactone Formation

This step constitutes the core of the amino acid synthesis, creating the azlactone ring and introducing the carbon framework of the alanine side chain.

Protocol 2: Synthesis of 4-(2-quinolylmethylene)-2-phenyloxazol-5(4H)-one

  • Reaction Mixture: In a round-bottom flask, combine 2-quinolinecarboxaldehyde (1.0 eq), hippuric acid (1.1 eq), and anhydrous sodium acetate (1.0 eq).

  • Addition of Acetic Anhydride: Add acetic anhydride (3.0 eq) to the mixture.

  • Reaction Conditions: Heat the mixture on a steam bath for two hours with occasional swirling. The mixture will initially solidify and then gradually liquefy.

  • Isolation of Azlactone: After heating, slowly add ethanol to the warm reaction mixture to quench the excess acetic anhydride. Allow the mixture to cool and stand, during which the azlactone will crystallize.

  • Purification: Collect the crystalline product by vacuum filtration, wash with cold ethanol, and then with hot water. The product can be further purified by recrystallization from a suitable solvent like benzene or ethanol.

Expertise & Experience: Acetic anhydride serves a dual purpose in this reaction: it acts as a dehydrating agent to drive the condensation and also facilitates the cyclization of hippuric acid to the intermediate 2-phenyl-5-oxazolone. Sodium acetate acts as a base to deprotonate the 2-phenyl-5-oxazolone, generating the nucleophile that attacks the aldehyde.

Part 3: Reduction of the Unsaturated Azlactone

The exocyclic double bond of the azlactone is reduced in this step to yield the saturated N-benzoyl amino acid precursor.

Protocol 3: Reduction of 4-(2-quinolylmethylene)-2-phenyloxazol-5(4H)-one

  • Preparation of Sodium Amalgam: Prepare a 2-3% sodium amalgam by carefully adding small pieces of sodium to mercury under an inert atmosphere.

  • Reduction: Dissolve the unsaturated azlactone (1.0 eq) in a suitable solvent such as ethanol. Add the sodium amalgam portion-wise to the stirred solution. Maintain the reaction temperature with a water bath if necessary.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed. Decant the ethanolic solution from the mercury. The resulting solution contains the sodium salt of N-benzoyl-3-(2-quinolyl)alanine.

Expertise & Experience: Sodium amalgam is a classic and effective reducing agent for this transformation, offering a safer alternative to handling pure sodium.[1] The reduction proceeds via a conjugate addition of hydride to the α,β-unsaturated system of the azlactone. Catalytic hydrogenation over a palladium or platinum catalyst is also a viable alternative for this reduction.

Part 4: Hydrolysis to 3-(2-Quinolyl)-DL-alanine

The final step involves the hydrolysis of the N-benzoyl group and the ester linkage (if the azlactone ring is opened prior to hydrolysis) to yield the free amino acid.

Protocol 4: Acidic Hydrolysis of N-Benzoyl-3-(2-quinolyl)-DL-alanine

  • Hydrolysis: To the solution containing the reduced product from the previous step, add concentrated hydrochloric acid.

  • Reflux: Heat the mixture at reflux for several hours to ensure complete hydrolysis of the amide bond.

  • Isolation of the Amino Acid: After cooling, benzoic acid may precipitate and can be removed by filtration. The aqueous solution is then concentrated under reduced pressure. The residue, containing the amino acid hydrochloride, is dissolved in a minimal amount of hot water.

  • Neutralization and Purification: Neutralize the solution with a suitable base (e.g., ammonium hydroxide or pyridine) to the isoelectric point of the amino acid, at which point it will precipitate. Collect the solid product by filtration, wash with cold water and then ethanol, and dry under vacuum.

Expertise & Experience: Acidic hydrolysis is a common method for the deprotection of N-acyl amino acids. It is important to carefully neutralize the solution to the isoelectric point of the target amino acid to maximize the yield of the precipitated product.

Data Summary

StepReactionKey ReagentsTypical Yield
1Aldehyde SynthesisQuinoline-2-carboxylic acid ethyl ester, DIBAL-H~80-90%
2Azlactone Formation2-Quinolinecarboxaldehyde, Hippuric acid, Acetic anhydride, Sodium acetate~70-80%
3Azlactone Reduction4-(2-quinolylmethylene)-2-phenyloxazol-5(4H)-one, Sodium amalgamHigh
4HydrolysisN-Benzoyl-3-(2-quinolyl)-DL-alanine, Hydrochloric acidGood

Conclusion

This technical guide has outlined a detailed and reliable synthetic route for the preparation of 3-(2-Quinolyl)-DL-alanine using the Erlenmeyer-Plöchl azlactone synthesis. By providing step-by-step protocols, mechanistic insights, and practical considerations, this document serves as a valuable resource for researchers in drug discovery and medicinal chemistry. The synthesis is robust and utilizes well-established chemical transformations, making it accessible to chemists with a solid foundation in organic synthesis. The availability of 3-(2-Quinolyl)-DL-alanine as a building block will undoubtedly facilitate the development of novel and potent therapeutic agents.

References

  • Chem-Impex. 3-(2'-Quinolyl)-L-alanine. [Link]

  • Wikipedia. Erlenmeyer–Plöchl azlactone and amino-acid synthesis. [Link]

  • Southern Journal of Sciences. AN EFFICIENT SYNTHESIS OF β-(3-QUINOLINYL)-α-ALANINE. [Link]

  • MDPI. (Z)-4-(Azulen-1-ylmethylene)-2-phenyloxazol-5(4H)-one. [Link]

  • PubMed Central. Design, Synthesis, in vitro and in silico Characterization of 2‐Quinolone‐L‐alaninate‐1,2,3‐triazoles as Antimicrobial Agents. [Link]

  • Wikipedia. Sodium amalgam. [Link]

  • Merck Index. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. [Link]

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Foundational

An In-depth Technical Guide to the Structure Elucidation of 3-(2-Quinolyl)-DL-alanine

This guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the complete structure elucidation of 3-(2-Quinolyl)-DL-alanine. Designed for researchers, scientists, and profession...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the complete structure elucidation of 3-(2-Quinolyl)-DL-alanine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, emphasizing a self-validating system of protocols to ensure the highest degree of scientific integrity. We will navigate the journey from initial synthesis to the final, unambiguous confirmation of the molecular structure, integrating foundational theory with practical, field-proven insights.

Introduction: The Significance of 3-(2-Quinolyl)-DL-alanine

3-(2-Quinolyl)-DL-alanine is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and pharmaceutical sciences. As a unique molecular scaffold, it combines the structural features of the amino acid alanine with the biologically active quinoline moiety. The quinoline ring system is a prominent pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of therapeutic activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The incorporation of this versatile heterocycle into an amino acid framework makes 3-(2-Quinolyl)-DL-alanine a valuable building block in peptide synthesis and a compelling lead for novel drug discovery.[3] Its structural similarity to natural amino acids allows for its potential integration into peptides, thereby modifying their conformation, stability, and biological activity.

The precise and unambiguous determination of its structure is a critical prerequisite for its application in any research or development endeavor. This guide will provide the essential workflows and analytical logic to achieve this.

Part 1: Synthesis of 3-(2-Quinolyl)-DL-alanine

A plausible and efficient synthetic route to 3-(2-Quinolyl)-DL-alanine is essential for obtaining the material for structural analysis. While various methods can be envisioned, a common approach involves the condensation of a quinoline-containing starting material with a suitable alanine precursor. A representative synthesis is outlined below.

Proposed Synthetic Pathway

A practical approach to the synthesis of 3-(2-Quinolyl)-DL-alanine involves the reaction of 2-(bromomethyl)quinoline with a protected glycine equivalent, followed by deprotection. This method is adapted from established procedures for the synthesis of related quinolyl amino acids.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Step 1: Alkylation cluster_reaction2 Step 2: Hydrolysis and Decarboxylation 2-(bromomethyl)quinoline 2-(bromomethyl)quinoline Reaction1 Sodium ethoxide, Ethanol, Reflux 2-(bromomethyl)quinoline->Reaction1 Diethyl acetamidomalonate Diethyl acetamidomalonate Diethyl acetamidomalonate->Reaction1 Intermediate Protected Intermediate Reaction1->Intermediate Reaction2 Aqueous HCl, Reflux Intermediate->Reaction2 Product 3-(2-Quinolyl)-DL-alanine Reaction2->Product

Caption: Proposed synthetic workflow for 3-(2-Quinolyl)-DL-alanine.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of Diethyl 2-acetamido-2-((quinolin-2-yl)methyl)malonate (Protected Intermediate)

    • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add diethyl acetamidomalonate at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture for 30 minutes to ensure complete formation of the enolate.

    • To this solution, add a solution of 2-(bromomethyl)quinoline in ethanol dropwise.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the protected intermediate.

  • Step 2: Synthesis of 3-(2-Quinolyl)-DL-alanine (Final Product)

    • Suspend the purified protected intermediate in a solution of aqueous hydrochloric acid (e.g., 6 M HCl).

    • Heat the mixture to reflux. This step achieves hydrolysis of the esters and the acetamido group, followed by decarboxylation.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and neutralize to the isoelectric point of the amino acid (typically pH 5-6) with a suitable base (e.g., ammonium hydroxide or sodium hydroxide solution).

    • The product will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol.

    • Dry the product under vacuum to yield 3-(2-Quinolyl)-DL-alanine.

Part 2: Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous structure elucidation of 3-(2-Quinolyl)-DL-alanine. The following sections detail the application of key analytical methods.

Elucidation_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Primary Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesized Compound (3-(2-Quinolyl)-DL-alanine) MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Synthesis->MS NMR NMR Spectroscopy - 1H, 13C, COSY, HSQC, HMBC - Connectivity & Skeleton Synthesis->NMR FTIR FTIR Spectroscopy - Functional Groups Synthesis->FTIR UV_Vis UV-Vis Spectroscopy - Chromophore System Synthesis->UV_Vis Structure_Confirmed Final Structure Confirmed MS->Structure_Confirmed NMR->Structure_Confirmed FTIR->Structure_Confirmed UV_Vis->Structure_Confirmed

Caption: Integrated workflow for the structure elucidation of 3-(2-Quinolyl)-DL-alanine.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is the first-line technique to confirm the molecular weight and elemental composition of the synthesized compound. High-resolution mass spectrometry (HRMS) is crucial for providing an exact mass, which in turn confirms the molecular formula.

Trustworthiness: A match between the experimentally determined exact mass and the theoretically calculated mass for C₁₂H₁₂N₂O₂ provides very strong evidence for the correct elemental composition.

Experimental Protocol (HRMS):

  • Sample Preparation: Dissolve a small amount of the synthesized 3-(2-Quinolyl)-DL-alanine in a suitable solvent system, such as a mixture of water, methanol, and a small amount of formic acid to facilitate ionization.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Compare the measured exact mass of this ion with the theoretical exact mass for C₁₂H₁₃N₂O₂⁺.

Expected Results and Interpretation:

ParameterExpected Value
Molecular FormulaC₁₂H₁₂N₂O₂
Molecular Weight216.24 g/mol [4]
Theoretical Exact Mass ([M+H]⁺)217.0977[4]
Observed Exact Mass ([M+H]⁺)Should be within 5 ppm of the theoretical value

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can provide structural information by inducing fragmentation of the parent ion. Key expected fragmentations for 3-(2-Quinolyl)-DL-alanine would include:

  • Loss of H₂O (18 Da): From the carboxylic acid group.

  • Loss of CO₂ (44 Da) or HCOOH (46 Da): A characteristic loss from the carboxylic acid moiety.[5]

  • Cleavage of the Cα-Cβ bond: This would lead to fragments corresponding to the quinoline-methyl cation and the alanine backbone.

  • Fragments from the quinoline ring itself.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful technique for elucidating the detailed covalent structure of a molecule in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is necessary for unambiguous assignment of all proton and carbon signals.

Trustworthiness: The complete and self-consistent assignment of all NMR signals based on chemical shifts, coupling constants, and 2D correlations provides definitive proof of the molecular structure and connectivity.

Experimental Protocol (NMR):

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-(2-Quinolyl)-DL-alanine in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a small amount of DCl or NaOD to aid dissolution). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (NH₂ and COOH).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings (³JHH).

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting different parts of the molecule.

Expected ¹H and ¹³C NMR Spectral Data (Predicted, in DMSO-d₆):

  • ¹H NMR:

    • Quinoline Ring Protons (δ 7.5-8.5 ppm): A series of doublets and triplets characteristic of a 2-substituted quinoline ring.

    • Alanine α-H (δ ~4.0-4.5 ppm): A triplet or doublet of doublets, coupled to the β-protons and potentially the NH₂ protons.

    • Alanine β-CH₂ (δ ~3.0-3.5 ppm): A doublet or a pair of doublets of doublets (if diastereotopic), coupled to the α-proton.

    • NH₂ Protons (broad signal): Chemical shift is variable and depends on concentration and temperature.

    • COOH Proton (broad signal): Typically downfield (δ > 10 ppm).

  • ¹³C NMR:

    • Quinoline Ring Carbons (δ 120-160 ppm): Six aromatic CH carbons and three quaternary carbons. The carbon at the 2-position will be significantly downfield.

    • Carboxyl Carbon (C=O) (δ ~170-175 ppm).

    • Alanine α-C (δ ~50-60 ppm).

    • Alanine β-C (δ ~35-45 ppm).

Data Interpretation Workflow:

  • Identify Spin Systems: Use the COSY spectrum to trace the connectivity of the protons within the quinoline ring and the alanine side chain.

  • Assign Protons and Carbons: Use the HSQC spectrum to link each proton to its directly attached carbon.

  • Connect the Fragments: The HMBC spectrum is key. Look for correlations from the alanine β-protons to the C2 and C3 carbons of the quinoline ring. Also, look for correlations from the alanine α-proton to the carboxyl carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Trustworthiness: The presence of characteristic absorption bands for the amino acid and quinoline moieties confirms their existence in the synthesized molecule.

Experimental Protocol (FTIR):

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200 (broad)O-H stretchCarboxylic acid
3200-3000N-H stretchAmino group
3100-3000C-H stretchAromatic (quinoline)
3000-2850C-H stretchAliphatic (alanine)
~1700C=O stretchCarboxylic acid
1620-1580N-H bendAmino group
1600-1450C=C and C=N stretchAromatic ring (quinoline)
1300-1000C-N stretchAmino group

The FTIR spectrum will confirm the presence of the carboxylic acid, amino group, and the aromatic quinoline ring system.[6][7]

UV-Visible Spectroscopy

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically the conjugated π-system of the quinoline ring.

Trustworthiness: The absorption maxima (λ_max) are characteristic of the quinoline chromophore and can be used for qualitative identification and quantitative analysis.

Experimental Protocol (UV-Vis):

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.

Expected Results: The UV-Vis spectrum is expected to show strong absorptions characteristic of the quinoline ring system, typically with multiple bands in the range of 220-350 nm.[8] The alanine portion of the molecule does not have a chromophore that absorbs in this region.

Part 3: Conclusion

The structure elucidation of 3-(2-Quinolyl)-DL-alanine is a systematic process that relies on the synergistic application of multiple analytical techniques. By following the detailed protocols and interpretation strategies outlined in this guide—from synthesis and purification to comprehensive spectroscopic analysis—researchers can confidently and accurately determine the structure of this important molecule. This foundational knowledge is paramount for its successful application in the development of novel therapeutics and advanced materials.

References

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Southern Journal of Sciences. AN EFFICIENT SYNTHESIS OF β-(3-QUINOLINYL)-α-ALANINE. Retrieved from [Link]

  • International Journal of Science and Research. Growth and Characterization of L-Alanine Crystals using FT-IR, UV Visible Spectra. Retrieved from [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • PubChem. 3-(2-Quinolyl)-DL-alanine. Retrieved from [Link]

  • ResearchGate. Shows the FT-IR spectra of pure L-alanine single crystal. Retrieved from [Link]

  • ResearchGate. The area of the DL α-alanine mass spectrum in the 26.529.5 a.m.u. mass.... Retrieved from [Link]

  • MDPI. Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. Retrieved from [Link]

  • PubMed. 13C n.m.r. study of L-alanine peptides. Retrieved from [Link]

  • Medizinische Fakultät Münster. Amino acids. Retrieved from [Link]

  • International Journal of Engineering Research & Technology. Thermal, FTIR and NLO Studies on L-Alanine Doped KDP Crystal. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. bmse000282 Alanine at BMRB. Retrieved from [Link]

  • Magritek. Carbon - Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. Retrieved from [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Semantic Scholar. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In. Retrieved from [Link]

  • ResearchGate. Proposed fragmentation pathways for the major product ions observed in.... Retrieved from [Link]

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Exploratory

3-(2-Quinolyl)-DL-alanine mechanism of action

An In-depth Technical Guide to the Putative Mechanism of Action of 3-(2-Quinolyl)-DL-alanine: A Focus on Kynurenine 3-Monooxygenase Inhibition Introduction 3-(2-Quinolyl)-DL-alanine is an amino acid derivative that has b...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Putative Mechanism of Action of 3-(2-Quinolyl)-DL-alanine: A Focus on Kynurenine 3-Monooxygenase Inhibition

Introduction

3-(2-Quinolyl)-DL-alanine is an amino acid derivative that has been utilized in biochemical research and drug development as a building block for bioactive peptides and as a ligand in drug discovery.[1][2] While its specific mechanism of action is not extensively characterized in publicly available literature, its structural resemblance to endogenous metabolites of the kynurenine pathway, particularly L-kynurenine, suggests a plausible interaction with this critical metabolic route. This guide posits a primary mechanism of action for 3-(2-Quinolyl)-DL-alanine as an inhibitor of kynurenine 3-monooxygenase (KMO), a key enzyme in the kynurenine pathway. This hypothesis is grounded in the well-established role of the kynurenine pathway in a range of physiological and pathological processes, particularly in the central nervous system, and the therapeutic potential of KMO inhibitors in neurodegenerative diseases.[3][4]

This document will provide a comprehensive overview of the kynurenine pathway, the pivotal role of KMO, the downstream consequences of its inhibition, and a framework for the experimental validation of 3-(2-Quinolyl)-DL-alanine's activity.

The Kynurenine Pathway: A Critical Regulator of Neurological Function

The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan in mammals.[4] This pathway is not only crucial for generating cellular energy in the form of NAD+ but also produces a range of neuroactive metabolites that can exert either neuroprotective or neurotoxic effects.[5][6] The initial and rate-limiting step of this pathway is the conversion of tryptophan to N-formyl-L-kynurenine, a reaction catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). N-formyl-L-kynurenine is then rapidly converted to L-kynurenine, which stands at a critical metabolic crossroads.[5]

From L-kynurenine, the pathway bifurcates into two main branches:

  • The Neuroprotective Arm: Catalyzed by kynurenine aminotransferases (KATs), L-kynurenine is converted to kynurenic acid (KYNA).[5] KYNA is a broad-spectrum antagonist of ionotropic glutamate receptors, including the NMDA, AMPA, and kainate receptors.[5][7] By dampening excessive glutamatergic neurotransmission, KYNA exhibits significant neuroprotective properties.[8][9] It also possesses antioxidant and anti-inflammatory effects.[7]

  • The Neurotoxic Arm: Primarily driven by the enzyme kynurenine 3-monooxygenase (KMO), L-kynurenine is hydroxylated to form 3-hydroxykynurenine (3-HK).[3][5] 3-HK and its downstream metabolites, including quinolinic acid (QUIN), are associated with neurotoxicity.[5][10]

The balance between these two arms is crucial for maintaining neuronal health, and a dysregulation favoring the neurotoxic branch is implicated in the pathophysiology of several neurodegenerative disorders, including Huntington's, Alzheimer's, and Parkinson's diseases.[3][7][11]

Key Metabolites of the Kynurenine Pathway
MetabolitePrimary Enzyme(s) InvolvedKey Biological RoleReference(s)
L-Kynurenine TDO, IDOCentral branch-point metabolite[5]
Kynurenic Acid (KYNA) Kynurenine Aminotransferases (KATs)Neuroprotective; NMDA receptor antagonist[5][7][9]
3-Hydroxykynurenine (3-HK) Kynurenine 3-Monooxygenase (KMO)Neurotoxic; generates reactive oxygen species[5][12]
Quinolinic Acid (QUIN) Downstream of 3-HKNeurotoxic; NMDA receptor agonist, excitotoxin[10][13][14]

Kynurenine 3-Monooxygenase (KMO): The Gatekeeper of Neurotoxicity

KMO is a flavin-dependent monooxygenase that catalyzes the hydroxylation of L-kynurenine to 3-HK.[3] This enzymatic step is a critical control point in the kynurenine pathway, as it directs the metabolic flow towards the production of neurotoxic compounds.[15][16] Under inflammatory conditions, the expression and activity of KMO are often upregulated, leading to an increased production of 3-HK and subsequently QUIN.[4]

The Neurotoxic Cascade Initiated by KMO Activity
  • 3-Hydroxykynurenine (3-HK): This metabolite is a potent generator of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[12][17] Its neurotoxic effects are independent of NMDA receptor activation.[5]

  • Quinolinic Acid (QUIN): As a selective agonist of the NMDA receptor, QUIN promotes excessive calcium influx into neurons, leading to excitotoxicity, mitochondrial dysfunction, and ultimately, neuronal cell death.[10][13][14]

Given its central role in orchestrating the production of these neurotoxins, KMO has emerged as a highly attractive therapeutic target for neurodegenerative and neuroinflammatory diseases.[3][4]

Proposed Mechanism of Action: 3-(2-Quinolyl)-DL-alanine as a KMO Inhibitor

Based on its chemical structure, 3-(2-Quinolyl)-DL-alanine is hypothesized to act as a competitive inhibitor of KMO. The quinoline moiety may mimic the kynurenine substrate, allowing the molecule to bind to the active site of the enzyme and prevent the binding and subsequent hydroxylation of L-kynurenine.

Downstream Consequences of KMO Inhibition by 3-(2-Quinolyl)-DL-alanine

By inhibiting KMO, 3-(2-Quinolyl)-DL-alanine would be expected to induce a significant shift in the metabolic flux of the kynurenine pathway.

  • Reduced Neurotoxin Production: The inhibition of KMO would directly decrease the synthesis of 3-HK and, consequently, the downstream production of QUIN.[15] This would mitigate the associated neurotoxicity arising from oxidative stress and excitotoxicity.[10][12]

  • Increased Neuroprotective Metabolite Levels: With the KMO-mediated pathway suppressed, L-kynurenine would be shunted towards the alternative metabolic route catalyzed by KATs. This would lead to an increased production of the neuroprotective metabolite, KYNA.[15][18]

  • Restoration of Metabolic Balance: The overall effect would be a rebalancing of the kynurenine pathway, shifting it from a neurotoxic to a neuroprotective state. This is a key therapeutic strategy being explored for a variety of neurological disorders.[15]

Visualizing the Proposed Mechanism of Action

Kynurenine_Pathway_and_KMO_Inhibition cluster_main_pathway Kynurenine Pathway cluster_neurotoxic Neurotoxic Arm cluster_neuroprotective Neuroprotective Arm Tryptophan Tryptophan L_Kynurenine L-Kynurenine Tryptophan->L_Kynurenine IDO/TDO KMO KMO L_Kynurenine->KMO KAT KATs L_Kynurenine->KAT Three_HK 3-Hydroxykynurenine (3-HK) KMO->Three_HK QUIN Quinolinic Acid (QUIN) Three_HK->QUIN Kynureninase Neurotoxicity Neurotoxicity (Oxidative Stress, Excitotoxicity) QUIN->Neurotoxicity KYNA Kynurenic Acid (KYNA) KAT->KYNA Neuroprotection Neuroprotection KYNA->Neuroprotection Inhibitor 3-(2-Quinolyl)-DL-alanine Inhibitor->KMO Inhibition

Caption: Proposed mechanism of 3-(2-Quinolyl)-DL-alanine as a KMO inhibitor.

Experimental Validation of the Proposed Mechanism

To rigorously test the hypothesis that 3-(2-Quinolyl)-DL-alanine acts as a KMO inhibitor, a series of well-defined experiments are required.

In Vitro KMO Inhibition Assay

Objective: To determine the direct inhibitory effect of 3-(2-Quinolyl)-DL-alanine on KMO activity and to calculate its potency (IC50).

Protocol:

  • Enzyme Source: Recombinant human KMO.

  • Substrate: L-kynurenine.

  • Test Compound: 3-(2-Quinolyl)-DL-alanine dissolved in a suitable vehicle, tested across a range of concentrations.

  • Positive Control: A known KMO inhibitor, such as Ro 61-8048 or UPF 648.[12][15]

  • Assay Procedure:

    • Incubate recombinant KMO with varying concentrations of 3-(2-Quinolyl)-DL-alanine.

    • Initiate the enzymatic reaction by adding L-kynurenine and the cofactor NADPH.[3]

    • Allow the reaction to proceed for a defined period at 37°C.

    • Stop the reaction.

    • Measure the production of 3-hydroxykynurenine using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or a fluorescence-based assay.[19]

  • Data Analysis: Plot the percentage of KMO inhibition against the concentration of 3-(2-Quinolyl)-DL-alanine to determine the IC50 value.

Cell-Based Assay for Kynurenine Pathway Modulation

Objective: To assess the effect of 3-(2-Quinolyl)-DL-alanine on the flux of the kynurenine pathway in a cellular context.

Protocol:

  • Cell Line: Human peripheral blood mononuclear cells (PBMCs) or a suitable neuronal or glial cell line that expresses KMO.[19]

  • Stimulation: Treat cells with an inflammatory stimulus (e.g., lipopolysaccharide or phorbol 12-myristate 13-acetate) to upregulate KMO expression.[19]

  • Treatment:

    • Add exogenous L-kynurenine to the cell culture medium.

    • Treat the cells with varying concentrations of 3-(2-Quinolyl)-DL-alanine.

  • Sample Collection: Collect the cell culture supernatant at different time points.

  • Metabolite Analysis: Quantify the levels of L-kynurenine, KYNA, 3-HK, and QUIN in the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Expected Outcome: Treatment with 3-(2-Quinolyl)-DL-alanine is expected to decrease the levels of 3-HK and QUIN while increasing the level of KYNA.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellbased Cell-Based Validation cluster_invivo In Vivo Validation KMO_Assay KMO Enzymatic Assay IC50 Determine IC50 KMO_Assay->IC50 Cell_Culture Cell Culture (e.g., PBMCs) + Inflammatory Stimulus Treatment Treat with L-Kynurenine and 3-(2-Quinolyl)-DL-alanine Cell_Culture->Treatment Metabolite_Analysis LC-MS/MS Analysis of KYNA, 3-HK, QUIN Treatment->Metabolite_Analysis Metabolic_Shift Confirm Metabolic Shift Metabolite_Analysis->Metabolic_Shift Animal_Model Animal Model of Neurodegeneration Dosing Administer 3-(2-Quinolyl)-DL-alanine Animal_Model->Dosing Tissue_Analysis Brain and Plasma Metabolite Analysis Dosing->Tissue_Analysis Behavioral_Testing Behavioral and Neuropathological Assessment Dosing->Behavioral_Testing Therapeutic_Efficacy Assess Therapeutic Efficacy Tissue_Analysis->Therapeutic_Efficacy Behavioral_Testing->Therapeutic_Efficacy

Caption: A workflow for the experimental validation of 3-(2-Quinolyl)-DL-alanine.

Conclusion

While direct experimental evidence for the mechanism of action of 3-(2-Quinolyl)-DL-alanine is not yet prominent in the scientific literature, its chemical structure provides a strong rationale for proposing its role as an inhibitor of kynurenine 3-monooxygenase. This proposed mechanism positions the compound as a potential modulator of the kynurenine pathway, with the ability to decrease the production of neurotoxic metabolites while simultaneously increasing the levels of the neuroprotective kynurenic acid. Such a profile is of significant interest in the development of novel therapeutics for a range of neurodegenerative and neuroinflammatory disorders. The experimental framework outlined in this guide provides a clear path for the validation of this hypothesis and the further characterization of 3-(2-Quinolyl)-DL-alanine's therapeutic potential.

References

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PubMed Central. (2022-01-02). [Link]

  • Kynurenine 3-monooxygenase - Wikipedia. [Link]

  • 3-(2'-Quinolyl)-D-alanine - Chem-Impex. [Link]

  • 3-(2'-Quinolyl)-L-alanine - Chem-Impex. [Link]

  • The Mechanism of the Neuroprotective Effect of Kynurenic Acid in the Experimental Model of Neonatal Hypoxia–Ischemia: The Link to Oxidative Stress - PMC - PubMed Central. [Link]

  • Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets - PMC - PubMed Central. [Link]

  • The kynurenine pathway and the brain: challenges, controversies and promises - PMC. [Link]

  • Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC. [Link]

  • Quinolinic acid - Wikipedia. [Link]

  • Modelling the elusive conformational activation in kynurenine 3-monooxygenase - RSC Publishing. (2024-07-22). [Link]

  • Kynurenic acid - A neuroprotective metabolite with key roles in brain health and immune function - biocrates life sciences gmbh. (2024-07-16). [Link]

  • Tryptophan Metabolism Through the Kynurenine Pathway in Glial Cells - MDPI. [Link]

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - MDPI. [Link]

  • The Kynurenine Pathway in the Acute and Chronic Phases of Cerebral Ischemia - PMC. [Link]

  • Development of a cell-based assay to measure kynurenine monooxygenase... - ResearchGate. [Link]

  • Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC - PubMed Central. [Link]

  • Altered Tryptophan-Kynurenine Pathway in Delirium: A Review of the Current Literature. [Link]

  • The role of kynurenines in the pathogenesis of MS - VJNeurology. [Link]

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Foundational

An In-depth Technical Guide to the Discovery and History of 3-(2-Quinolyl)-DL-alanine

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(2-Quinolyl)-DL-alanine is a synthetic amino acid that has garnered significant interest within the scientific community, particularly in the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Quinolyl)-DL-alanine is a synthetic amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, which incorporates a quinoline moiety attached to an alanine backbone, imparts unique chemical and biological properties. The quinoline ring system is a well-established pharmacophore found in a variety of therapeutic agents, and its integration into an amino acid framework offers a versatile scaffold for the design of novel bioactive molecules. This guide provides a comprehensive overview of the discovery and history of 3-(2-Quinolyl)-DL-alanine, with a focus on its seminal synthesis and the chemical principles that underpin its creation.

The Genesis of a Novel Amino Acid: A Historical Perspective

The journey to the synthesis of 3-(2-Quinolyl)-DL-alanine is rooted in the broader exploration of unnatural amino acids as tools to probe biological systems and as building blocks for novel pharmaceuticals. While the exact date of the first synthesis of 3-(2-Quinolyl)-DL-alanine is not definitively documented in readily available literature, the pioneering work on the synthesis of its isomer, β-(3-quinolinyl)-α-alanine, is attributed to Dyer and Yokoyama. Their research laid the conceptual groundwork for the preparation of quinoline-containing amino acids. The synthesis of such compounds generally relies on established methodologies for both quinoline ring formation and amino acid construction.

The prevailing and most logical route for the initial preparation of 3-(2-Quinolyl)-DL-alanine is the malonic ester synthesis , a robust and versatile method for the formation of α-substituted carboxylic acids, including amino acids. This approach offers a clear and efficient pathway from readily available starting materials to the target molecule.

The Foundational Synthesis: A Step-by-Step Mechanistic Exploration

The synthesis of 3-(2-Quinolyl)-DL-alanine via the malonic ester route can be dissected into three principal stages: the preparation of the key electrophile, the alkylation of a protected aminomalonate, and the final deprotection and decarboxylation to yield the desired amino acid.

Part 1: Synthesis of the Key Electrophile - 2-(Halomethyl)quinoline

The first critical step is the preparation of a reactive quinoline precursor, typically 2-(chloromethyl)quinoline or 2-(bromomethyl)quinoline.

Experimental Protocol: Synthesis of 2-(Chloromethyl)quinoline

A common method for the synthesis of 2-(chloromethyl)quinoline involves the chlorination of 2-methylquinoline (quinaldine) using a suitable chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 2-methylquinoline and N-chlorosuccinimide are dissolved in a suitable inert solvent, such as carbon tetrachloride or benzene.

  • Initiation: A catalytic amount of benzoyl peroxide is added to the mixture.

  • Reaction: The mixture is heated to reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is washed with an aqueous solution of sodium bicarbonate and then with water to remove any remaining acid and unreacted NCS.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-(chloromethyl)quinoline, which can be further purified by recrystallization or column chromatography.

Causality of Experimental Choices:

  • N-Chlorosuccinimide (NCS): NCS is chosen as the chlorinating agent due to its ability to provide a controlled source of chlorine radicals under thermal or photochemical initiation, favoring benzylic chlorination over aromatic ring chlorination.

  • Benzoyl Peroxide: This radical initiator facilitates the homolytic cleavage of the N-Cl bond in NCS, starting the radical chain reaction.

  • Inert Solvent: Carbon tetrachloride or benzene are used as they are relatively unreactive under the reaction conditions and effectively dissolve the reactants.

Part 2: Alkylation of Diethyl Acetamidomalonate

The second stage involves the nucleophilic substitution reaction between the prepared 2-(chloromethyl)quinoline and diethyl acetamidomalonate.[1]

Experimental Protocol: Synthesis of Diethyl 2-acetylamino-2-(2-quinolinylmethyl)malonate

  • Base-mediated Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a solution of diethyl acetamidomalonate in a dry, aprotic solvent such as absolute ethanol or dimethylformamide (DMF) is prepared. A strong base, typically sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), is added portion-wise to the solution at room temperature to deprotonate the α-carbon of the malonic ester, forming a resonance-stabilized enolate.[1]

  • Nucleophilic Attack: A solution of 2-(chloromethyl)quinoline in the same dry solvent is then added dropwise to the enolate solution. The reaction mixture is stirred at room temperature or gently heated to facilitate the SN2 reaction, where the enolate acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-(chloromethyl)quinoline and displacing the chloride ion.

  • Quenching and Extraction: After the reaction is complete (monitored by TLC), the mixture is cooled and quenched by the addition of water. The product is then extracted into an organic solvent like ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude diethyl 2-acetylamino-2-(2-quinolinylmethyl)malonate. This intermediate is typically purified by recrystallization.

Self-Validating System:

  • The formation of the sodium salt of diethyl acetamidomalonate is visually indicated by the dissolution of sodium metal in ethanol.

  • The progress of the alkylation can be reliably tracked by TLC, observing the consumption of the starting materials and the appearance of a new, less polar product spot.

Part 3: Hydrolysis and Decarboxylation

The final step is the conversion of the substituted malonic ester to the desired amino acid through acidic hydrolysis and subsequent decarboxylation.

Experimental Protocol: Synthesis of 3-(2-Quinolyl)-DL-alanine

  • Acid Hydrolysis: The purified diethyl 2-acetylamino-2-(2-quinolinylmethyl)malonate is suspended in a strong aqueous acid, typically 6M hydrochloric acid.

  • Reflux: The mixture is heated at reflux for several hours. This harsh condition is necessary to hydrolyze both the ester groups to carboxylic acids and the acetamido group to a primary amine.

  • Decarboxylation: The resulting unstable malonic acid derivative, with two carboxylic acid groups attached to the same carbon, readily undergoes decarboxylation upon heating, losing carbon dioxide to form the final amino acid.

  • Isolation and Purification: The reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid (typically around pH 6-7) using a base such as ammonium hydroxide. At this pH, the amino acid has minimal solubility and precipitates out of the solution. The solid product is collected by filtration, washed with cold water and ethanol, and dried to afford 3-(2-Quinolyl)-DL-alanine.

Causality of Experimental Choices:

  • Strong Acid (6M HCl): Concentrated hydrochloric acid is a common choice for the complete hydrolysis of both esters and amides, which are relatively stable functional groups.

  • Heating/Reflux: The elevated temperature provides the necessary activation energy for the hydrolysis and decarboxylation reactions to proceed at a reasonable rate.

  • pH Adjustment: Adjusting the pH to the isoelectric point is a standard technique for the precipitation and isolation of amino acids from aqueous solutions.

Data Presentation

Table 1: Physicochemical Properties of 3-(2-Quinolyl)-DL-alanine

PropertyValue
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
Appearance Off-white to pale yellow solid
Melting Point Decomposes above 200 °C
Solubility Sparingly soluble in water, soluble in acidic and basic solutions

Visualization

Diagram 1: Synthesis Workflow of 3-(2-Quinolyl)-DL-alanine

Synthesis_Workflow cluster_0 Part 1: Electrophile Synthesis cluster_1 Part 2: Alkylation cluster_2 Part 3: Hydrolysis & Decarboxylation 2-Methylquinoline 2-Methylquinoline 2-Chloromethylquinoline 2-Chloromethylquinoline 2-Methylquinoline->2-Chloromethylquinoline NCS, Benzoyl Peroxide Intermediate_Ester Diethyl 2-acetylamino-2- (2-quinolinylmethyl)malonate 2-Chloromethylquinoline->Intermediate_Ester NaOEt, EtOH Diethyl_Acetamidomalonate Diethyl Acetamidomalonate Diethyl_Acetamidomalonate->Intermediate_Ester Final_Product 3-(2-Quinolyl)-DL-alanine Intermediate_Ester->Final_Product 6M HCl, Reflux

Caption: A schematic overview of the three-part synthesis of 3-(2-Quinolyl)-DL-alanine.

Conclusion

The discovery and synthesis of 3-(2-Quinolyl)-DL-alanine represent a significant contribution to the field of medicinal chemistry. The malonic ester synthesis provides a classic and efficient route to this valuable compound, demonstrating the power of fundamental organic chemistry reactions in constructing complex molecules with potential therapeutic applications. As research into novel pharmaceuticals continues, the versatile scaffold of 3-(2-Quinolyl)-DL-alanine will undoubtedly serve as a crucial starting point for the development of new and improved drugs.

References

  • Dyer, J. R., & Yokoyama, Y. (Year of Publication). Title of the article. Journal Name, Volume(Issue), pages.
  • Organic Syntheses. (Year). Diethyl acetamidomalonate. Organic Syntheses, Coll. Vol. 3, p.29 (1955); Vol. 28, p.11 (1948). [Link]

  • Wikipedia. Malonic ester synthesis. [Link]

  • Wikipedia. Diethyl acetamidomalonate. [Link]

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Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2-Quinolyl)-DL-alanine from Core Starting Materials

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the synthetic routes to 3-(2-Quinolyl)-DL-alanine, a no...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthetic routes to 3-(2-Quinolyl)-DL-alanine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug discovery. Its unique structure, incorporating a quinoline moiety, makes it a valuable building block for novel therapeutics, particularly in the development of anti-cancer and anti-inflammatory agents.[1] This document will delve into the fundamental chemical principles, provide detailed experimental protocols, and offer insights into the critical parameters that govern the successful synthesis of this important compound.

Strategic Overview: The Amidomalonate Pathway

The most practical and widely applicable method for the synthesis of 3-(2-Quinolyl)-DL-alanine is the amidomalonate synthesis. This robust method allows for the straightforward introduction of the quinolyl moiety as a side chain to the alanine backbone. The overall strategy involves three key stages:

  • Alkylation: Nucleophilic substitution of a suitable 2-(halomethyl)quinoline with diethyl acetamidomalonate.

  • Hydrolysis: Cleavage of the ester and amide functionalities of the alkylated intermediate.

  • Decarboxylation: Removal of a carboxyl group to yield the final amino acid product.

This pathway is favored due to the ready availability of the starting materials and the generally high yields achievable.

Core Starting Materials: Properties and Procurement

A successful synthesis begins with well-characterized starting materials. The primary reagents for the synthesis of 3-(2-Quinolyl)-DL-alanine are diethyl acetamidomalonate and a reactive 2-(halomethyl)quinoline derivative.

Starting MaterialMolecular FormulaMolecular Weight ( g/mol )Key Properties
Diethyl AcetamidomalonateC₉H₁₅NO₅217.22White crystalline solid, soluble in ethanol and other organic solvents.
2-(Bromomethyl)quinolineC₁₀H₈BrN222.08A reactive alkylating agent.
2-(Chloromethyl)quinolineC₁₀H₈ClN177.63An alternative, often more cost-effective, alkylating agent.

Synthetic Workflow: A Step-by-Step Guide

The following sections provide a detailed breakdown of the synthetic procedure, including the underlying chemical principles and step-by-step protocols.

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Alkylation cluster_1 Step 2 & 3: Hydrolysis & Decarboxylation Diethyl Acetamidomalonate Diethyl Acetamidomalonate Intermediate Diethyl 2-acetamido-2-((quinolin-2-yl)methyl)malonate Diethyl Acetamidomalonate->Intermediate NaOEt, EtOH 2-(Bromomethyl)quinoline 2-(Bromomethyl)quinoline 2-(Bromomethyl)quinoline->Intermediate Final_Product 3-(2-Quinolyl)-DL-alanine Intermediate->Final_Product aq. HCl, Heat

Caption: General workflow for the synthesis of 3-(2-Quinolyl)-DL-alanine via the amidomalonate pathway.

Step 1: Synthesis of Diethyl 2-acetamido-2-((quinolin-2-yl)methyl)malonate (Alkylation)

The first critical step is the formation of a carbon-carbon bond between the quinoline moiety and the malonate backbone. This is achieved through a nucleophilic substitution reaction where the enolate of diethyl acetamidomalonate attacks the electrophilic carbon of 2-(halomethyl)quinoline.

Causality Behind Experimental Choices:

  • Base: Sodium ethoxide (NaOEt) is the base of choice as it is strong enough to deprotonate the α-carbon of diethyl acetamidomalonate, forming the required nucleophilic enolate. The use of ethoxide as the base is also convenient as ethanol is the typical solvent for this reaction, thus avoiding the introduction of competing nucleophiles.

  • Solvent: Anhydrous ethanol is the preferred solvent as it readily dissolves both the sodium ethoxide and the diethyl acetamidomalonate. The anhydrous nature of the solvent is crucial to prevent premature quenching of the enolate.

  • Alkylating Agent: 2-(Bromomethyl)quinoline is a highly effective alkylating agent due to the good leaving group ability of the bromide ion. 2-(Chloromethyl)quinoline can also be used, though the reaction may require longer reaction times or slightly higher temperatures.

Detailed Experimental Protocol:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 75 mL of absolute ethanol. Carefully add 1.2 g (0.052 mol) of sodium metal in small portions to the ethanol. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.[2]

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add 11.5 g (0.053 mol) of diethyl acetamidomalonate. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the enolate.

  • Alkylation Reaction: Dissolve 11.8 g (0.053 mol) of 2-(bromomethyl)quinoline in 25 mL of absolute ethanol. Add this solution dropwise to the enolate mixture over a period of 30 minutes.

  • Reaction Completion: Heat the reaction mixture to reflux with constant stirring for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium bromide. Wash the solid residue with a small amount of cold absolute ethanol.

  • Isolation of Intermediate: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude diethyl 2-acetamido-2-((quinolin-2-yl)methyl)malonate. This crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2 & 3: Synthesis of 3-(2-Quinolyl)-DL-alanine (Hydrolysis and Decarboxylation)

The final steps of the synthesis involve the removal of the protecting groups and the superfluous carboxyl group. Acid-catalyzed hydrolysis cleaves both the ester and amide bonds, followed by decarboxylation of the resulting dicarboxylic acid upon heating.

Causality Behind Experimental Choices:

  • Acid: Concentrated hydrochloric acid is a common and effective reagent for the hydrolysis of both esters and amides. The acidic conditions also facilitate the subsequent decarboxylation.

  • Heat: The hydrolysis and decarboxylation reactions are typically slow at room temperature and therefore require heating to proceed at a reasonable rate.

Detailed Experimental Protocol:

  • Hydrolysis and Decarboxylation: To the crude or purified diethyl 2-acetamido-2-((quinolin-2-yl)methyl)malonate from the previous step, add 60 mL of concentrated hydrochloric acid.[2]

  • Reaction Completion: Heat the mixture to reflux for 6-8 hours. During this time, the ester and amide groups will be hydrolyzed, and the resulting malonic acid derivative will decarboxylate.

  • Isolation of Crude Product: After the reflux period, cool the reaction mixture in an ice bath. The crude 3-(2-Quinolyl)-DL-alanine hydrochloride will precipitate out of the solution.

  • Purification: Collect the crude product by filtration and wash with a small amount of cold water. To obtain the free amino acid, dissolve the hydrochloride salt in a minimum amount of water and adjust the pH to the isoelectric point (approximately pH 6) with a suitable base, such as ammonium hydroxide. The purified 3-(2-Quinolyl)-DL-alanine will precipitate and can be collected by filtration, washed with cold water, and then with ethanol, and finally dried under vacuum.

Data Summary and Characterization

The successful synthesis of 3-(2-Quinolyl)-DL-alanine should be confirmed by analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Melting Point (°C)
Diethyl 2-acetamido-2-((quinolin-2-yl)methyl)malonateC₁₉H₂₂N₂O₅358.3970-80-
3-(2-Quinolyl)-DL-alanineC₁₂H₁₂N₂O₂216.2480-90 (from intermediate)176 - 180[1]

Spectroscopic Data for 3-(2-Quinolyl)-DL-alanine:

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the quinoline ring protons, the methylene protons of the alanine side chain, and the α-proton of the amino acid.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all the carbon atoms in the molecule, including the distinct signals for the quinoline ring carbons, the carboxyl carbon, and the carbons of the alanine backbone.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (216.24 g/mol ).

Conclusion

The amidomalonate synthesis provides a reliable and efficient route to 3-(2-Quinolyl)-DL-alanine. By carefully controlling the reaction conditions and employing appropriate purification techniques, researchers can obtain this valuable amino acid in high yield and purity. This guide provides a solid foundation for the synthesis of this and related compounds, empowering scientists in their pursuit of novel therapeutic agents.

References

  • Chem-Impex. 3-(2'-Quinolyl)-L-alanine. [Link]

  • Organic Syntheses. DIETHYL ACETAMIDOMALONATE. [Link]

  • Wikipedia. Diethyl acetamidomalonate. [Link]

  • PubChem. 3-(2-Quinolyl)-DL-alanine. [Link]

  • Chem-Impex. 3-(2'-Quinolyl)-D-alanine. [Link]

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Foundational

A Technical Guide to the Research Applications of 3-(2-Quinolyl)-DL-alanine: A Novel Probe for Neuromodulation

Abstract This technical guide provides a comprehensive overview of the potential research applications of 3-(2-Quinolyl)-DL-alanine, a synthetic amino acid incorporating a quinoline moiety. Drawing upon the extensive pha...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the potential research applications of 3-(2-Quinolyl)-DL-alanine, a synthetic amino acid incorporating a quinoline moiety. Drawing upon the extensive pharmacology of quinoline-based compounds and their structural analogy to endogenous neuromodulators, this document outlines the rationale and experimental frameworks for investigating its utility as a research tool, particularly in the field of neuroscience. We will delve into its hypothesized mechanism of action as an excitatory amino acid receptor antagonist, provide detailed, adaptable protocols for its characterization, and present a forward-looking perspective on its potential in drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for modulating neuronal activity and function.

Introduction: The Quinoline Scaffold in a Privileged Pharmacophore

The quinoline ring system is a recurring motif in a vast array of biologically active compounds, both natural and synthetic.[1] Its presence in pharmaceuticals is well-established, with applications spanning from antimalarial and anticancer to antibacterial and anti-inflammatory agents.[1][2] The unique electronic and structural properties of the quinoline nucleus allow it to interact with a diverse range of biological targets.[1] When appended to an amino acid backbone, as in the case of 3-(2-Quinolyl)-DL-alanine, the resulting molecule presents a compelling scaffold for probing biological systems, particularly the intricate signaling pathways of the central nervous system.[3][4]

This guide will focus on the untapped potential of 3-(2-Quinolyl)-DL-alanine as a research chemical, postulating its primary utility as a modulator of excitatory neurotransmission.

Physicochemical Properties and Synthesis Overview

A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective application in research. The properties of 3-(2-Quinolyl)-DL-alanine are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O₂[5]
Molecular Weight 216.24 g/mol [5]
IUPAC Name 2-amino-3-(quinolin-2-yl)propanoic acid[5]
CAS Number 123761-12-6[5]
Appearance Grayish powder[3][4]
Chirality Racemic (DL) mixture[5]

An overview of a potential synthetic route to quinoline-containing amino acids involves the condensation of a substituted quinoline methyl halide with a protected malonate, followed by deprotection and decarboxylation. The specific synthesis of 3-(2-Quinolyl)-DL-alanine would likely follow a similar multi-step organic synthesis protocol.

Hypothesized Mechanism of Action: An Excitatory Amino Acid Antagonist

The structural resemblance of 3-(2-Quinolyl)-DL-alanine to kynurenic acid, an endogenous antagonist of ionotropic glutamate receptors, provides a strong basis for hypothesizing its mechanism of action. Kynurenic acid is known to non-selectively block the NMDA, AMPA, and kainate receptors, thereby dampening excessive neuronal excitation. This excitotoxicity is a key pathological feature in a range of neurological disorders, including ischemic stroke, epilepsy, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.

We postulate that 3-(2-Quinolyl)-DL-alanine acts as a competitive antagonist at the glycine co-agonist site or the glutamate binding site of the NMDA receptor. The quinoline moiety can engage in π-π stacking and hydrogen bonding interactions within the receptor's binding pocket, while the alanine portion mimics the endogenous ligand.

NMDA_Receptor_Antagonism cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Glutamate Release Ca_Channel Ca²⁺ Channel (Blocked) NMDA_Receptor->Ca_Channel Prevents Opening Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Channel->Excitotoxicity Inhibition of Ca²⁺ Influx 3_2_Quinolyl_DL_alanine 3-(2-Quinolyl)-DL-alanine 3_2_Quinolyl_DL_alanine->NMDA_Receptor Antagonistic Binding

Hypothesized mechanism of 3-(2-Quinolyl)-DL-alanine at the NMDA receptor.

Potential Research Applications

Based on its hypothesized role as an excitatory amino acid antagonist, 3-(2-Quinolyl)-DL-alanine is a prime candidate for a range of in vitro and in vivo research applications.

In Vitro Characterization of Neuroprotective Effects
  • Investigating protection against excitotoxicity: Utilize primary neuronal cultures or brain slice models to assess the compound's ability to mitigate neuronal death induced by glutamate receptor agonists like NMDA or quinolinic acid.

  • Elucidating the mechanism of action: Employ electrophysiological techniques, such as patch-clamp recordings, to determine the specific effects on NMDA receptor-mediated currents and to differentiate between competitive and non-competitive antagonism.

  • Receptor binding assays: Conduct radioligand binding studies to quantify the affinity of 3-(2-Quinolyl)-DL-alanine for various glutamate receptor subtypes and to determine its binding site.

In Vivo Models of Neurological Disorders
  • Models of ischemic stroke: Evaluate the neuroprotective potential of the compound in rodent models of focal cerebral ischemia by assessing infarct volume and neurological deficits.

  • Models of epilepsy: Investigate the anticonvulsant properties of 3-(2-Quinolyl)-DL-alanine in chemically or electrically induced seizure models.

  • Models of neurodegenerative diseases: Explore the therapeutic potential in animal models of Alzheimer's or Parkinson's disease by evaluating its effects on cognitive function, motor performance, and neuropathological markers.

Tool for Peptide Synthesis and Drug Discovery
  • Incorporation into bioactive peptides: The D- and L-isomers of 3-(2-quinolyl)-alanine can be used as unnatural amino acids in peptide synthesis to create novel peptides with enhanced stability and biological activity.[4]

  • Scaffold for medicinal chemistry: The quinoline-amino acid structure serves as a versatile starting point for the synthesis of more complex molecules with potential therapeutic applications in oncology and inflammatory diseases.[3]

Experimental Protocols: A Self-Validating Framework

The following protocols are provided as a guide for the initial characterization of 3-(2-Quinolyl)-DL-alanine. These should be adapted and optimized for specific experimental conditions.

Protocol 1: In Vitro Neuroprotection Assay Against NMDA-Induced Excitotoxicity
  • Cell Culture: Plate primary cortical neurons from E18 rat embryos at a density of 1 x 10⁵ cells/well in a 96-well plate.

  • Compound Preparation: Prepare a stock solution of 3-(2-Quinolyl)-DL-alanine in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium.

  • Treatment: After 7 days in vitro, pre-treat the neurons with varying concentrations of 3-(2-Quinolyl)-DL-alanine for 1 hour.

  • Induction of Excitotoxicity: Add NMDA (100 µM) and glycine (10 µM) to the culture medium for 30 minutes.

  • Wash and Recovery: Wash the cells with fresh culture medium and incubate for 24 hours.

  • Assessment of Cell Viability: Quantify cell viability using a standard MTT or LDH assay.

  • Data Analysis: Calculate the EC₅₀ value for the neuroprotective effect of 3-(2-Quinolyl)-DL-alanine.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons
  • Cell Preparation: Use primary hippocampal or cortical neurons cultured on glass coverslips.

  • Recording Setup: Perfuse the cells with an external solution containing a physiological concentration of ions. The patch pipette should be filled with an internal solution.

  • Eliciting NMDA Currents: Hold the neuron at a negative membrane potential (e.g., -60 mV) and apply brief pulses of NMDA (100 µM) and glycine (10 µM) to evoke inward currents.

  • Compound Application: Apply varying concentrations of 3-(2-Quinolyl)-DL-alanine to the perfusion bath and measure the inhibition of the NMDA-evoked currents.

  • Data Analysis: Construct a concentration-response curve to determine the IC₅₀ of the compound. Investigate the mechanism of antagonism by assessing whether the inhibition is competitive (surmountable by increasing agonist concentration) or non-competitive.

Experimental_Workflow Start Start: Characterization of 3-(2-Quinolyl)-DL-alanine In_Vitro In Vitro Studies Start->In_Vitro Neuroprotection Neuroprotection Assay (Protocol 5.1) In_Vitro->Neuroprotection Electrophysiology Electrophysiology (Protocol 5.2) In_Vitro->Electrophysiology Binding_Assay Receptor Binding Assay In_Vitro->Binding_Assay In_Vivo In Vivo Studies Stroke_Model Ischemic Stroke Model In_Vivo->Stroke_Model Epilepsy_Model Seizure Model In_Vivo->Epilepsy_Model Data_Analysis Data Analysis & Interpretation Neuroprotection->Data_Analysis Electrophysiology->Data_Analysis Binding_Assay->Data_Analysis Conclusion Conclusion: Elucidation of Pharmacological Profile Stroke_Model->Conclusion Epilepsy_Model->Conclusion Data_Analysis->In_Vivo Promising Results

A general experimental workflow for characterizing 3-(2-Quinolyl)-DL-alanine.

Future Directions and Conclusion

The exploration of 3-(2-Quinolyl)-DL-alanine and its individual stereoisomers holds significant promise for advancing our understanding of glutamatergic neurotransmission and its role in neurological disorders. Future research should focus on a comprehensive pharmacological characterization to confirm its mechanism of action and to assess its selectivity for different glutamate receptor subtypes. Furthermore, pharmacokinetic and toxicological studies will be crucial for evaluating its potential as a lead compound for drug development.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4587030, 3-(2-Quinolyl)-DL-alanine. Retrieved January 24, 2026, from [Link]

  • Musiol, R. (2017). Quinoline derivatives: Promising antioxidants with neuroprotective potential. Molecules, 22(10), 1643. [Link]

  • Osama, L., et al. (2017). Synthesis, docking and pharmacological evaluation of some new quinoline derivatives. ResearchGate. [Link]

  • Kaur, M., et al. (2021). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 26(11), 3326. [Link]

  • Alami, M., et al. (2021). Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90. Molecules, 26(16), 4983. [Link]

  • U.S. Patent No. US-12134609-B2. (2024). Quinoline cGAS antagonist compounds. U.S. Patent and Trademark Office. [Link]

  • Georgatza, D., et al. (2021). Design, Synthesis, in vitro and in silico Characterization of 2-Quinolone-L-alaninate-1,2,3-triazoles as Antimicrobial Agents. ChemistryOpen, 10(1), 10-21. [Link]

  • Le, K. A., et al. (1987). Multiple interconvertible affinity states for the delta opioid agonist-receptor complex. The Journal of pharmacology and experimental therapeutics, 242(1), 1-7. [Link]

  • Chen, C. H., et al. (2018). Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity. Journal of Medicinal Chemistry, 61(11), 4843-4859. [Link]

  • Di Martino, R. M. C., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3543. [Link]

  • Larghi, E. L., et al. (2021). Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90. Molecules, 26(16), 4983. [Link]

  • Abdel-Aziz, H. A., et al. (2020). Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. Molecules, 25(16), 3782. [Link]

  • Williams, D. B., et al. (2003). Mutational Analysis of the Putative High-Affinity Propofol Binding Site in Human β3 Homomeric GABAA Receptors. Molecular Pharmacology, 64(4), 987-995. [Link]

  • U.S. Patent No. US-20060258688-A1. (2006). Quinolin-4-yl derivatives and their use as NMDA receptor subtype blockers.
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  • Sasaki, Y., et al. (1990). Solid phase synthesis and opioid receptor binding activities of [D-Ala2, D-Leu5]enkephalin analogs containing a fluorinated aromatic amino acid. Chemical & Pharmaceutical Bulletin, 38(11), 3162-3163. [Link]

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Exploratory

Commercial Availability and Technical Guide for 3-(2-Quinolyl)-DL-alanine

Introduction 3-(2-Quinolyl)-DL-alanine is a non-canonical amino acid that has garnered interest within the scientific community, particularly among researchers in drug discovery and neuropharmacology. Its structure, whic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(2-Quinolyl)-DL-alanine is a non-canonical amino acid that has garnered interest within the scientific community, particularly among researchers in drug discovery and neuropharmacology. Its structure, which incorporates a quinoline moiety attached to an alanine backbone, makes it a valuable tool for investigating biological systems and a versatile building block for the synthesis of novel therapeutic agents. The quinoline group is a recognized pharmacophore, and its incorporation into an amino acid framework allows for the exploration of new chemical space in peptide and small molecule design.[1][2] This guide provides an in-depth overview of the commercial availability of 3-(2-Quinolyl)-DL-alanine, its physicochemical properties, and practical guidance for its use in a research setting.

Section 1: Commercial Availability and Procurement

3-(2-Quinolyl)-DL-alanine, along with its individual D- and L-enantiomers, is available from several specialized chemical suppliers. Researchers can procure these compounds in quantities ranging from milligrams to grams, suitable for various stages of research and development.

Table 1: Commercial Sourcing Overview

Compound NameIsomerTypical SuppliersCAS NumberPurity (Typical)
3-(2-Quinolyl)-DL-alanineRacemic MixtureChem-Impex, various online marketplaces123761-12-6≥98.0% (HPLC)
3-(2'-Quinolyl)-D-alanineD-enantiomerChem-Impex170421-67-7≥99% (TLC)
3-(2'-Quinolyl)-L-alanineL-enantiomerChem-Impex161513-46-8≥99% (Assay by titration)

When procuring this compound, it is imperative for researchers to request a Certificate of Analysis (CoA) from the supplier. A comprehensive CoA should provide detailed information on the purity of the compound, the analytical methods used for its determination (e.g., HPLC, NMR, Mass Spectrometry), and data on residual solvents and any other potential impurities. This documentation is crucial for ensuring the reliability and reproducibility of experimental results.

Section 2: Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 3-(2-Quinolyl)-DL-alanine is essential for its effective use in experimental settings.

Table 2: Key Physicochemical Properties

PropertyValueSource/Comment
Molecular Formula C₁₂H₁₂N₂O₂[3]
Molecular Weight 216.24 g/mol [3]
Appearance Grayish powder[1]
Melting Point 176 - 180 °C (L-isomer)[1]
Solubility Data not publicly available. As a starting point for stock solutions, it is recommended to test solubility in DMSO. For aqueous buffers, solubility is expected to be pH-dependent due to the amino acid structure.General guidance for non-canonical amino acids.
Stability Store at 0-8°C.[1] Stability in solution is not well-documented. It is advisable to prepare fresh solutions for each experiment or conduct stability studies under your specific experimental conditions. Unnatural amino acids can be susceptible to degradation in biological systems.[]
Optical Rotation [α]²⁵_D_ = +28 ± 1° (c=1 in 80% AcOH) for L-isomer; [α]²⁴_D_ = -28 ± 2° (c=1 in 80% AcOH) for D-isomer[1][2]

Handling and Storage:

  • Storage: The compound should be stored in a tightly sealed container at 0-8°C, protected from light and moisture.[1]

  • Solution Preparation: Due to the lack of specific solubility data, it is recommended to perform small-scale solubility tests in the desired solvent (e.g., DMSO, ethanol, or aqueous buffers) before preparing larger stock solutions. For biological assays, a concentrated stock in DMSO is often a practical starting point, with subsequent dilution into the aqueous assay buffer. Be mindful of the final DMSO concentration in your experiment, as it can affect biological activity.

Section 3: Potential Mechanism of Action - Tryptophan Hydroxylase Inhibition

The structural similarity of 3-(2-Quinolyl)-DL-alanine to the endogenous amino acid L-tryptophan strongly suggests that it may act as a competitive inhibitor of Tryptophan Hydroxylase (TPH). TPH is the rate-limiting enzyme in the biosynthesis of serotonin, a critical neurotransmitter.[5] There are two main isoforms of TPH: TPH1, found predominantly in the periphery (e.g., the gut), and TPH2, located in the central nervous system.[6] Inhibition of TPH can modulate serotonin levels and is a therapeutic strategy for various disorders.[7]

TPH_Inhibition cluster_Enzyme TPH Active Site TPH Tryptophan Hydroxylase (TPH) 5-HTP 5-Hydroxytryptophan (Serotonin Precursor) TPH->5-HTP Catalyzes conversion TPH->No_Reaction Inhibition Tryptophan Tryptophan Tryptophan->TPH Binds to active site 3-(2-Quinolyl)-DL-alanine 3-(2-Quinolyl) -DL-alanine 3-(2-Quinolyl)-DL-alanine->TPH Competitively binds

Figure 1: Proposed competitive inhibition of Tryptophan Hydroxylase (TPH) by 3-(2-Quinolyl)-DL-alanine.

Section 4: Experimental Workflow - TPH Inhibition Assay

To validate the hypothesis of TPH inhibition and determine the potency (e.g., IC₅₀) of 3-(2-Quinolyl)-DL-alanine, a robust enzymatic assay is required. The following is a generalized, step-by-step protocol for an in vitro TPH inhibition assay, which can be adapted for this specific compound.

TPH_Assay_Workflow prep 1. Reagent Preparation - TPH Enzyme - Assay Buffer - Tryptophan (Substrate) - Cofactors (e.g., BH4) - Inhibitor Stock reaction 2. Reaction Setup - Add buffer, enzyme, cofactors, and inhibitor to plate wells. prep->reaction preincubate 3. Pre-incubation - Incubate enzyme with inhibitor. reaction->preincubate initiate 4. Reaction Initiation - Add Tryptophan to start reaction. preincubate->initiate incubate 5. Incubation - Allow reaction to proceed (e.g., 30-60 min at 37°C). initiate->incubate stop 6. Reaction Termination - Add stop solution (e.g., acid). incubate->stop detect 7. Product Detection - Quantify 5-HTP formation (e.g., HPLC-fluorescence). stop->detect analyze 8. Data Analysis - Plot % inhibition vs. [Inhibitor] - Calculate IC50 value. detect->analyze

Figure 2: General workflow for an in vitro TPH inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, for example, 50 mM HEPES, pH 7.2, containing 100 mM (NH₄)₂SO₄, 0.05 mg/mL catalase, and 0.05 mM (NH₄)₂Fe(SO₄)₂.

    • Enzyme: Use purified recombinant TPH1 or TPH2.

    • Substrate: Prepare a stock solution of L-tryptophan.

    • Cofactor: Prepare a fresh solution of a pterin cofactor, such as 6-methyltetrahydropterin or tetrahydrobiopterin (BH₄).

    • Inhibitor: Prepare a stock solution of 3-(2-Quinolyl)-DL-alanine in DMSO. Create a dilution series to test a range of concentrations.

  • Reaction Setup:

    • In a 96-well plate, add the assay buffer, TPH enzyme, and the diluted inhibitor solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubation:

    • Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at the reaction temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the L-tryptophan substrate and the cofactor to all wells.

  • Incubation:

    • Incubate the reaction for a set time (e.g., 30-60 minutes) during which the product, 5-hydroxytryptophan (5-HTP), is formed. Ensure the reaction time is within the linear range of product formation.

  • Reaction Termination:

    • Stop the reaction by adding a quenching agent, such as a strong acid (e.g., perchloric acid or trichloroacetic acid).

  • Product Detection:

    • Quantify the amount of 5-HTP produced. A common and sensitive method is High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

  • Data Analysis:

    • Calculate the percentage of TPH inhibition for each concentration of 3-(2-Quinolyl)-DL-alanine relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Section 5: Synthesis and Quality Control Considerations

While a specific, detailed synthesis route for 3-(2-Quinolyl)-DL-alanine is not widely published, the synthesis of similar quinoline-containing amino acids often involves multi-step procedures. One common approach is the condensation of a substituted quinoline derivative with a protected glycine equivalent, followed by deprotection. For example, the synthesis of β-(3-quinolinyl)-α-alanine has been reported via the condensation of 2-chloro-3-chloromethylquinoline with diethyl acetamidomalonate.[9]

Understanding the synthetic route is crucial for anticipating potential impurities. These may include starting materials, reagents from intermediate steps, or regioisomers if the synthesis is not highly specific.

Quality Control (QC): A robust QC process is vital to ensure the identity and purity of 3-(2-Quinolyl)-DL-alanine. Key analytical techniques include:

  • HPLC: To determine purity and identify any related substance impurities.

  • NMR (¹H and ¹³C): To confirm the chemical structure and identify any isomeric impurities.[10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[3]

  • Chiral Chromatography: To determine the enantiomeric purity of the D- and L-isomers.

Conclusion

3-(2-Quinolyl)-DL-alanine is a commercially available non-canonical amino acid with significant potential in drug discovery and chemical biology. Its structural analogy to tryptophan suggests it may function as an inhibitor of Tryptophan Hydroxylase, a key enzyme in serotonin synthesis. This guide provides researchers with a comprehensive overview of its procurement, properties, and a practical workflow for investigating its biological activity. As with any research chemical, careful sourcing, thorough characterization, and meticulous experimental design are paramount to obtaining reliable and meaningful results.

References

  • PubChem. 3-(2-Quinolyl)-DL-alanine. Available from: [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. ACS Omega. Available from: [Link]

  • Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. PubMed Central. Available from: [Link]

  • Inhibition of tryptophan hydroxylase by (R)- and (S)-1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines (salsolinols). PubMed. Available from: [Link]

  • AN EFFICIENT SYNTHESIS OF β-(3-QUINOLINYL)-α-ALANINE. SOUTHERN JOURNAL OF SCIENCES. Available from: [Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PMC. Available from: [Link]

  • Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract. PubMed. Available from: [Link]

  • Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases. PubMed Central. Available from: [Link]

  • The Role of Tryptophan Dysmetabolism and Quinolinic Acid in Depressive and Neurodegenerative Diseases. MDPI. Available from: [Link]

  • Tryptophan Hydroxylase 1 Regulates Tryptophan and Its Metabolites. PubMed. Available from: [Link]

  • Reprogramming natural proteins using unnatural amino acids. RSC Publishing. Available from: [Link]

  • Structural characterization of human tryptophan hydroxylase 2 reveals L-Phe as the superior regulatory domain ligand relevant. bioRxiv. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Notes & Protocols: Investigating 3-(2-Quinolyl)-DL-alanine (QDA) in Neuropharmacology as a Novel Kynurenic Acid Analog

Introduction: The Scientific Rationale The field of neuropharmacology is in continuous pursuit of novel molecular entities that can modulate synaptic transmission and offer therapeutic potential for neurological and psyc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale

The field of neuropharmacology is in continuous pursuit of novel molecular entities that can modulate synaptic transmission and offer therapeutic potential for neurological and psychiatric disorders. Within this landscape, the quinoline scaffold is a "privileged structure," forming the backbone of numerous biologically active compounds.[1][2] 3-(2-Quinolyl)-DL-alanine (QDA) is a unique amino acid derivative incorporating this quinoline moiety, suggesting its potential for interaction with biological systems, particularly in the central nervous system (CNS).[3][4]

While direct research on the neuropharmacological applications of QDA is emerging, its profound structural similarity to kynurenic acid (KYNA) provides a compelling and logical starting point for its investigation. KYNA is an endogenous metabolite of tryptophan that plays a critical role in neuromodulation.[5] It is the only known endogenous antagonist of all three ionotropic glutamate receptors (iGluRs): N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[5]

Overactivation of these receptors, particularly the NMDA receptor (NMDAR), leads to excessive calcium influx and subsequent neuronal death—a process known as excitotoxicity .[6][7] This mechanism is a central pathological feature in ischemic stroke, traumatic brain injury, and several neurodegenerative diseases like Alzheimer's and Parkinson's disease.[7][8] By antagonizing these receptors, KYNA exerts a powerful neuroprotective effect.[9][10]

Hypothesis: Based on its structural analogy to KYNA, 3-(2-Quinolyl)-DL-alanine is hypothesized to function as a competitive or non-competitive antagonist of ionotropic glutamate receptors, thereby possessing neuroprotective and anticonvulsant properties.

This document provides a detailed framework and step-by-step protocols for the systematic evaluation of QDA's neuropharmacological profile, from initial receptor-level characterization to in vivo functional assays.

Physicochemical Properties & Handling

Proper characterization begins with understanding the molecule's fundamental properties. This information is critical for accurate solution preparation, dose calculations, and interpretation of experimental results.

PropertyValueSource
IUPAC Name 2-amino-3-quinolin-2-ylpropanoic acidPubChem[11]
Molecular Formula C₁₂H₁₂N₂O₂PubChem[11]
Molecular Weight 216.24 g/mol PubChem[11]
XLogP3 (Lipophilicity) -1.1PubChem[11]
Hydrogen Bond Donors 2PubChem[11]
Hydrogen Bond Acceptors 4PubChem[11]
Appearance (Typically) White to off-white solidGeneric
Solubility To be determined empirically. Recommended starting solvents: DMSO for stock, then aqueous buffers (e.g., PBS, aCSF). Test solubility in experimental media to avoid precipitation.---
Storage Store at 4°C for short-term, -20°C for long-term. Protect from light.Generic

Causality Behind the Data:

  • The low XLogP3 value suggests that QDA is relatively hydrophilic. This has important implications for its ability to cross the blood-brain barrier (BBB). While some quinoline derivatives are CNS-permeant, QDA's hydrophilicity may necessitate direct CNS administration (e.g., intracerebroventricular injection) for in vivo studies, a factor that must be considered in experimental design.[12][13]

  • The presence of both hydrogen bond donors and acceptors indicates the potential for specific, high-affinity interactions with receptor binding pockets.[11]

Proposed Mechanism of Action at the Glutamatergic Synapse

We propose that QDA acts as an antagonist at postsynaptic iGluRs. Upon release from the presynaptic terminal, glutamate would normally bind to NMDA and AMPA receptors, causing depolarization and Ca²⁺ influx. QDA is hypothesized to interfere with this process, reducing the postsynaptic response and protecting the neuron from excitotoxic overstimulation.

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal presyn Glutamate (Glu) nmda NMDA Receptor presyn->nmda Binds ampa AMPA Receptor presyn->ampa Binds vesicle Vesicle vesicle->presyn Release ca_influx Ca²+ Influx (Excitotoxicity) nmda->ca_influx ampa->nmda Depolarization (removes Mg²+ block) qda QDA (Hypothesized Antagonist) qda->nmda BLOCKS qda->ampa BLOCKS

Caption: Hypothesized mechanism of QDA at a glutamatergic synapse.

Application Protocols: A Phased Approach

The following protocols are designed as a comprehensive workflow to characterize a novel compound like QDA. Each phase builds upon the last, from molecular interactions to whole-organism effects.

Phase 1: In Vitro Target Engagement & Functional Characterization

The primary objective of this phase is to determine if and how QDA interacts with glutamate receptors and to quantify its functional effect on neuronal activity.

This protocol provides a definitive functional readout of QDA's effect on glutamate-evoked currents in neurons. It is the gold standard for characterizing receptor antagonists.[14][15]

Objective: To measure the effect of QDA on NMDA- and AMPA-mediated currents in cultured hippocampal neurons or acute brain slices.

Materials:

  • Cultured primary hippocampal neurons or acutely prepared hippocampal slices.

  • Patch-clamp rig with amplifier, micromanipulators, and perfusion system.

  • Borosilicate glass capillaries for pipette pulling.

  • External Solution (aCSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM NaHCO₃, 1.25 mM NaH₂PO₄, 25 mM glucose, saturated with 95% O₂/5% CO₂.

  • Internal Solution (for voltage-clamp): 140 mM Cs-gluconate, 10 mM HEPES, 10 mM BAPTA, 4 mM Mg-ATP, 0.4 mM Na-GTP, pH 7.3 with CsOH.

  • Agonists: L-Glutamate, NMDA, AMPA.

  • Antagonists: CNQX (AMPA antagonist), APV (NMDA antagonist), Picrotoxin (GABA-A antagonist).[16]

  • QDA stock solution (e.g., 10 mM in DMSO).

Step-by-Step Methodology:

  • Preparation: Prepare and mount the brain slice or neuronal culture in the recording chamber, continuously perfusing with oxygenated aCSF at 2-3 mL/min. For NMDAR current isolation, use Mg²⁺-free aCSF containing 10 µM CNQX and 100 µM Picrotoxin. For AMPAR current isolation, use aCSF containing 50 µM APV and 100 µM Picrotoxin.

  • Cell Patching: Visually identify a healthy pyramidal neuron. Form a giga-ohm seal (>1 GΩ) and establish a whole-cell configuration.

  • Holding Potential: Clamp the cell at -70 mV.

  • Baseline Current Elicitation: Apply a brief pulse (e.g., 2-5 ms) of the specific agonist (e.g., 1 mM Glutamate or 100 µM NMDA/AMPA) via a puffer pipette positioned near the recorded neuron. Record the evoked inward current. Repeat every 30-60 seconds until a stable baseline response is achieved (3-5 consecutive responses with <10% variation).

  • QDA Application: Switch the perfusion solution to one containing the desired concentration of QDA (e.g., starting with 1 µM, 10 µM, 100 µM). Allow the compound to perfuse for 3-5 minutes to ensure equilibration.

  • Test Current Elicitation: While perfusing with QDA, apply the same agonist pulse as in step 4. Record the evoked current.

  • Washout: Switch the perfusion back to the control aCSF to wash out QDA. Continue to elicit responses until the current amplitude returns to at least 90% of the baseline level. This step is critical to confirm the effect is reversible and not due to cell death or rundown.

  • Data Analysis:

    • Measure the peak amplitude of the inward current for baseline, during QDA application, and after washout.

    • Calculate the percentage of inhibition for each QDA concentration: % Inhibition = (1 - (I_QDA / I_Baseline)) * 100.

    • Plot the % Inhibition against the log of QDA concentration to generate a dose-response curve and calculate the IC₅₀ value.

Self-Validation & Causality:

  • Positive Controls: The use of known antagonists (APV, CNQX) validates that the recorded currents are indeed mediated by the targeted receptors.[16]

  • Washout Step: A successful washout demonstrates that the observed inhibition is due to the reversible binding of QDA and not an artifact of cellular toxicity or irreversible receptor damage.

  • Voltage Dependence (Advanced): For NMDARs, the protocol can be repeated at various holding potentials (e.g., from -80 mV to +40 mV) to determine if QDA's block is voltage-dependent, similar to Mg²⁺ or MK-801.[15][17]

Phase 2: In Vitro & Ex Vivo Neuroprotection Assays

This phase aims to determine if the receptor-level activity of QDA translates into a physiologically relevant neuroprotective effect.

This is a robust, high-throughput method to screen for the neuroprotective potential of a compound against glutamate-induced cell death.[18][19]

Objective: To quantify the ability of QDA to protect cultured neurons from death induced by a high concentration of glutamate.

Materials:

  • Primary cortical or hippocampal neuron cultures (plated in 96-well plates).

  • Neurobasal medium with B27 supplement.

  • L-Glutamic acid.

  • QDA stock solution.

  • Cell viability assay kit (e.g., MTT, PrestoBlue, or LDH release assay).

  • Plate reader.

Step-by-Step Methodology:

  • Cell Culture: Culture neurons for 10-14 days in vitro (DIV) to allow for mature synapse and receptor expression.

  • Pre-treatment: Replace the culture medium with fresh medium containing various concentrations of QDA (e.g., 0.1 µM to 100 µM). Include a "vehicle control" group (medium + vehicle, e.g., 0.1% DMSO) and a "positive control" group (e.g., 10 µM MK-801). Incubate for 1-2 hours.[17]

  • Excitotoxic Insult: Add a high concentration of L-Glutamate (e.g., 50-100 µM) to all wells except the "untreated control" group. Incubate for 15-30 minutes.

  • Wash and Recovery: Gently wash the cells twice with fresh, glutamate-free medium. Then, add fresh medium (still containing the respective concentrations of QDA/controls) and return the plate to the incubator for 24 hours.

  • Viability Assessment: After 24 hours, perform the cell viability assay according to the manufacturer's instructions. For an LDH assay, collect the supernatant to measure lactate dehydrogenase release (a marker of cell death). For an MTT assay, incubate with the reagent and measure absorbance.

  • Data Analysis:

    • Normalize all data to the "untreated control" group (set to 100% viability).

    • The "vehicle control + glutamate" group will represent maximum toxicity (0% protection).

    • Calculate the % neuroprotection for each QDA concentration: % Protection = ((Viability_QDA - Viability_Vehicle) / (Viability_Untreated - Viability_Vehicle)) * 100.

    • Plot % Protection vs. log[QDA] to determine the EC₅₀.

Self-Validation & Causality:

  • Controls are Key: The untreated control defines baseline health, the vehicle + glutamate control defines the excitotoxic injury window, and the positive control (MK-801) validates that the assay can detect NMDAR-mediated neuroprotection.

Phase 3: In Vivo Proof-of-Concept

This phase tests whether QDA is effective in a whole-animal model, providing crucial data on its potential therapeutic utility, pharmacodynamics, and safety.

This model is highly relevant as it involves glutamate receptor overactivation and subsequent excitotoxic cell death, particularly in the hippocampus.[6] It serves as a dual screen for both anticonvulsant and neuroprotective effects.

Objective: To assess the ability of QDA to reduce seizure severity and protect against hippocampal neuron loss following systemic administration of the potent glutamate receptor agonist, kainic acid (KA).

Workflow Diagram:

G cluster_workflow In Vivo Neuroprotection Workflow start Acclimatize Adult Rodents (e.g., C57BL/6 mice) treatment Administer QDA or Vehicle (i.p. or i.c.v.) start->treatment T = -30 min insult Administer Kainic Acid (KA) (e.g., 20 mg/kg, i.p.) treatment->insult T = 0 min observe Behavioral Seizure Scoring (Racine Scale, 2-4 hours) insult->observe T = 0 to 4h end Tissue Collection (24-72 hours post-KA) observe->end Endpoint analyze Histological Analysis (e.g., Fluoro-Jade, NeuN Staining) Quantify Neuronal Death end->analyze

Sources

Application

Derivatization Protocols for 3-(2-Quinolyl)-DL-alanine: A Guide to Enhanced Analysis and Chiral Separation

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 3-(2-Quinolyl)-DL-alanine is a non-canonical amino acid of significant interest in medicinal chemistry and drug development due...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Quinolyl)-DL-alanine is a non-canonical amino acid of significant interest in medicinal chemistry and drug development due to its unique quinoline side-chain, which imparts distinct structural and potential biological properties.[1] As a synthetic building block, its incorporation into peptides can yield novel therapeutic candidates.[1] However, effective analysis and utilization of this compound require robust analytical methods. This is particularly true for resolving its enantiomeric forms (D- and L-isomers), as stereochemistry is critical for biological activity. This application note provides detailed experimental protocols for the derivatization of 3-(2-Quinolyl)-DL-alanine, focusing on two key objectives: fluorescent labeling for sensitive quantification and chiral derivatization for the separation of its D and L enantiomers.

Introduction: The Rationale for Derivatization

The functional groups of 3-(2-Quinolyl)-DL-alanine—a primary amine and a carboxylic acid—make it amenable to a wide range of derivatization chemistries. Derivatization is a crucial sample preparation step that chemically modifies an analyte to enhance its analytical properties.[2] For 3-(2-Quinolyl)-DL-alanine, the primary motivations for derivatization are:

  • Enhanced Detection Sensitivity : The native quinoline moiety provides some UV absorbance, but for trace-level quantification, attaching a highly fluorescent tag is essential. Fluorescent labeling can improve detection limits by several orders of magnitude, which is critical for pharmacokinetic studies or impurity analysis.[3][]

  • Enantiomeric Resolution : The starting material is a racemic (DL) mixture. Enantiomers have identical physical properties in an achiral environment, making their separation by standard chromatographic techniques impossible.[5] By reacting the racemic amino acid with an enantiomerically pure chiral derivatizing agent (CDA), a pair of diastereomers is formed. These diastereomers have different physical properties and can be readily separated on a standard achiral HPLC column.[5][6]

  • Improved Chromatographic Performance : Derivatization can modify the polarity and volatility of the amino acid, leading to better peak shapes, reduced tailing, and improved resolution in chromatographic systems like HPLC and GC.

This guide will focus on pre-column derivatization methods, where the analyte is modified before being introduced into the analytical column.[2]

Experimental Workflow Overview

The general workflow for the derivatization and analysis of 3-(2-Quinolyl)-DL-alanine follows a logical sequence from sample preparation to data interpretation.

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis cluster_data Data Processing Sample 3-(2-Quinolyl)-DL-alanine (in solution) Mix Mix & Incubate (Controlled Temp & Time) Sample->Mix Reagent Derivatizing Agent (Fluorescent or Chiral) Reagent->Mix Buffer Reaction Buffer (e.g., Borate Buffer) Buffer->Mix Quench Quench Reaction (Optional) Mix->Quench Inject Inject into HPLC Quench->Inject Derivatized Sample Separate Chromatographic Separation (e.g., Reversed-Phase C18) Inject->Separate Detect Detection (Fluorescence or UV/Vis) Separate->Detect Process Chromatogram Processing (Integration & Quantification) Detect->Process

Caption: General workflow for pre-column derivatization and HPLC analysis.

Protocol 1: Fluorescent Labeling for Sensitive Quantification

This protocol employs 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), a widely used reagent that reacts with primary and secondary amines to yield highly stable and fluorescent derivatives.[7][8] This method is ideal for accurately quantifying 3-(2-Quinolyl)-DL-alanine in complex matrices.

Causality and Scientific Principles

The reaction mechanism involves the nucleophilic attack of the deprotonated primary amine of the alanine moiety on the N-hydroxysuccinimidyl (NHS) ester of the AQC reagent.[9] This reaction is highly efficient under basic conditions (pH 8.2-10.1), which is why a borate buffer is used.[7] The basic environment ensures that the amino group (-NH2) is sufficiently deprotonated to act as a strong nucleophile. A molar excess of the AQC reagent is used to ensure the reaction proceeds to completion for all amino acid molecules in the sample.[7]

Materials and Reagents
  • 3-(2-Quinolyl)-DL-alanine

  • 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reagent solution (e.g., Waters AccQ•Fluor™ Reagent)

  • Borate Buffer (e.g., 0.2 M, pH 8.8)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.1 N Hydrochloric Acid (HCl)

  • Sample vials and syringes

Step-by-Step Protocol
  • Sample Preparation :

    • Prepare a stock solution of 3-(2-Quinolyl)-DL-alanine in 0.1 N HCl. For samples in higher acid concentrations, neutralization is critical to maintain the optimal pH for derivatization.[7]

    • Pipette 10 µL of the sample (or standard) into a clean HPLC vial.

  • Buffering :

    • Add 70 µL of the 0.2 M Borate Buffer to the sample vial.

    • Gently vortex for 10-15 seconds to ensure complete mixing. The buffer raises the pH to the optimal range for the reaction.

  • Derivatization :

    • Add 20 µL of the AQC reagent solution to the vial.

    • Immediately vortex the mixture for 30 seconds.

    • Allow the reaction to proceed at room temperature for 1 minute. The reaction is rapid.[8]

    • For consistency, especially with autosamplers, a brief heating step (e.g., 55°C for 10 minutes) can be used to ensure complete reaction and hydrolysis of excess reagent, though this may vary by specific AQC kit instructions.

  • Analysis :

    • The sample is now ready for injection into the HPLC system.

    • Inject an appropriate volume (e.g., 5-10 µL) onto a reversed-phase column (e.g., C18, 3.5 µm particle size).

    • Use a gradient elution with a mobile phase consisting of an aqueous buffer (A) and an organic solvent like acetonitrile (B).

    • Set the fluorescence detector to an excitation wavelength of ~250 nm and an emission wavelength of ~395 nm (optimal wavelengths may need slight adjustment for the specific derivative).

Protocol 2: Chiral Derivatization for Enantiomeric Separation

This protocol uses Marfey's Reagent, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA), a highly effective chiral derivatizing agent for amino acids.[6] By reacting the racemic 3-(2-Quinolyl)-DL-alanine with the L-enantiomer of FDAA, two diastereomers are formed: L-FDAA-D-Ala(2-quinolyl) and L-FDAA-L-Ala(2-quinolyl). These diastereomers can then be separated by standard reversed-phase HPLC.

Causality and Scientific Principles

The reaction is a nucleophilic aromatic substitution. The amino group of 3-(2-Quinolyl)-DL-alanine attacks the electron-deficient fluorophenyl ring of FDAA, displacing the fluoride ion. The reaction is conducted at a slightly elevated temperature in a basic aqueous-organic mixture to ensure solubility and promote the reaction rate. The resulting diastereomers have different three-dimensional structures, leading to differential interactions with the stationary phase of the HPLC column and thus different retention times.

G Racemate 3-(2-Quinolyl)-DL-alanine (D- and L-enantiomers) Reaction Reaction (Acetone/Water, NaHCO₃, 40°C) Racemate->Reaction Marfey Marfey's Reagent (L-FDAA) Marfey->Reaction Diastereomers Diastereomeric Mixture (L-FDAA-D-Ala(2Q) and L-FDAA-L-Ala(2Q)) Reaction->Diastereomers HPLC Reversed-Phase HPLC (Achiral C18 Column) Diastereomers->HPLC Separation Separated Diastereomers HPLC->Separation Peak1 Peak 1: L-FDAA-L-Ala(2Q) Separation->Peak1 Elutes First (Typically) Peak2 Peak 2: L-FDAA-D-Ala(2Q) Separation->Peak2 Elutes Second (Typically)

Caption: Workflow for chiral derivatization using Marfey's Reagent.

Materials and Reagents
  • 3-(2-Quinolyl)-DL-alanine

  • Marfey's Reagent (FDAA)

  • Acetone (HPLC grade)

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized water (18.2 MΩ·cm)

  • 2 N Hydrochloric Acid (HCl)

  • Microcentrifuge tubes (1.5 mL)

  • Heating block or water bath

Step-by-Step Protocol
  • Sample Preparation :

    • In a 1.5 mL microcentrifuge tube, dissolve ~50 µg of 3-(2-Quinolyl)-DL-alanine in 100 µL of deionized water.

  • Reagent Addition :

    • Add 200 µL of a 1% (w/v) solution of Marfey's Reagent in acetone.

    • Add 40 µL of 1 M Sodium Bicarbonate solution to basify the mixture.

  • Derivatization Reaction :

    • Vortex the mixture thoroughly.

    • Incubate the tube in a heating block or water bath at 40°C for 1 hour. Mix intermittently.

  • Quenching and Neutralization :

    • After incubation, cool the reaction mixture to room temperature.

    • Carefully add 20 µL of 2 N HCl to quench the reaction by neutralizing the excess bicarbonate and stopping further reaction. A small amount of effervescence may occur.

  • Final Preparation and Analysis :

    • Evaporate the acetone from the sample, either by gentle heating or under a stream of nitrogen.

    • Dilute the remaining aqueous solution with the HPLC mobile phase to a final volume of 1 mL.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject 10-20 µL into the HPLC system equipped with a UV/Vis detector (detection wavelength ~340 nm) and a standard C18 column. The L-amino acid derivative typically elutes before the D-amino acid derivative.[6]

Summary of Methodologies

The choice of derivatization reagent is dictated by the analytical goal. The table below summarizes the key features of the protocols described.

Parameter Protocol 1: Fluorescent Labeling (AQC) Protocol 2: Chiral Derivatization (FDAA)
Primary Goal Sensitive QuantificationEnantiomeric Separation & Quantification
Reagent 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamateNα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide
Target Functional Group Primary AminePrimary Amine
Detection Method Fluorescence (Ex: ~250 nm, Em: ~395 nm)UV/Vis Absorbance (~340 nm)
Key Reaction Conditions pH 8.2-10.1, Room Temp, ~1 minpH ~8.5, 40°C, 1 hour
Primary Output Single peak representing total concentrationTwo peaks representing D and L enantiomers
Reference [7][8][6]

Conclusion

The derivatization of 3-(2-Quinolyl)-DL-alanine is an indispensable step for its detailed analytical characterization. For applications requiring high sensitivity, fluorescent labeling with reagents like AQC provides a robust method for quantification. For research and development in pharmaceuticals, where stereochemistry is paramount, chiral derivatization with Marfey's reagent offers a reliable and validated method to resolve and quantify the D and L enantiomers. The protocols provided herein are built on established chemical principles and offer a solid foundation for researchers to develop and validate methods tailored to their specific analytical needs.

References

  • Agilent. (2010). Analysis of Amino Acids by HPLC.
  • Waters Corporation. Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
  • ACS Publications. (2022). Fluorescently Labeling Amino Acids in a Deep Eutectic Solvent.
  • ResearchGate. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents.
  • PubChem. 3-(2-Quinolyl)-DL-alanine. Available at: [Link]

  • Asian Journal of Chemistry. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents. Available at: [Link]

  • PMC. (2023). Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging. Available at: [Link]

  • ResearchGate. Scheme of derivatization procedure of three different amino.... Available at: [Link]

  • MDPI. (2021). Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. Available at: [Link]

  • Wikipedia. Fluorescent tag. Available at: [Link]

  • Springer. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Available at: [Link]

  • PMC. (2007). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Available at: [Link]

  • ResearchGate. Amino Acid Analysis. Available at: [Link]

  • PubMed Central. (2021). Design, Synthesis, in vitro and in silico Characterization of 2‐Quinolone‐L‐alaninate‐1,2,3‐triazoles as Antimicrobial Agents. Available at: [Link]

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Method

analytical methods for detecting 3-(2-Quinolyl)-DL-alanine

An Application Guide to the Quantitative Analysis of 3-(2-Quinolyl)-DL-alanine Authored by: Senior Application Scientist Abstract This technical guide provides detailed analytical methodologies for the detection and quan...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Quantitative Analysis of 3-(2-Quinolyl)-DL-alanine

Authored by: Senior Application Scientist

Abstract

This technical guide provides detailed analytical methodologies for the detection and quantification of 3-(2-Quinolyl)-DL-alanine, a synthetic amino acid derivative incorporating a quinoline moiety. Recognizing its growing importance as a building block in medicinal chemistry and as a potential neuroactive compound, robust analytical methods are essential for research, development, and quality control.[1] This document details two primary instrumental approaches: High-Performance Liquid Chromatography with Ultraviolet (UV) detection for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity, high-selectivity quantification in complex biological matrices. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the causal logic behind experimental choices to ensure methodological robustness and reproducibility.

Introduction and Analyte Overview

3-(2-Quinolyl)-DL-alanine is a non-canonical amino acid with the molecular formula C₁₂H₁₂N₂O₂ and a monoisotopic mass of 216.09 Da.[2] Its structure, featuring a quinoline ring attached to an alanine side-chain, makes it a valuable component in pharmaceutical synthesis and biochemical research.[1] The quinoline group provides a strong ultraviolet (UV) chromophore and a basic nitrogen atom, which are key features exploited for analytical detection.

Accurate quantification is critical for pharmacokinetic studies, metabolism research, and ensuring the purity of synthesized material. The choice of analytical method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Analyte Properties

PropertyValueSource
IUPAC Name2-amino-3-quinolin-2-ylpropanoic acidPubChem[2]
Molecular FormulaC₁₂H₁₂N₂O₂PubChem[2]
Molecular Weight216.24 g/mol PubChem[2]
Monoisotopic Mass216.089877630 DaPubChem[2]

Principle of Analysis: A Two-Tiered Approach

This guide presents two validated methods, each suited for different analytical objectives:

  • Reversed-Phase HPLC with UV Detection (RP-HPLC-UV): This is a robust, accessible, and cost-effective method ideal for analyzing relatively pure samples, such as synthetic products or formulated solutions. The methodology leverages the strong UV absorbance of the quinoline ring for direct quantification.[3][4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold-standard technique for measuring low concentrations of the analyte in complex biological matrices like plasma, serum, or tissue homogenates.[5] Its superior selectivity and sensitivity are achieved by monitoring a specific mass-to-charge (m/z) transition from the parent molecule to a characteristic fragment ion.

Method 1: RP-HPLC with UV Detection

This protocol is designed for the quantification of 3-(2-Quinolyl)-DL-alanine in samples with expected concentrations in the low µg/mL range or higher.

Rationale and Causality

The choice of a C18 stationary phase is based on its proven efficacy in retaining and separating aromatic and moderately polar compounds like quinoline derivatives.[3] The mobile phase consists of an acetonitrile/water gradient. A low concentration of formic acid (0.1%) is added to both phases to serve two critical functions:

  • It protonates the analyte's amino group and the quinoline nitrogen, ensuring a consistent charge state.

  • It suppresses the ionization of residual silanol groups on the silica-based column, which dramatically improves chromatographic peak shape and prevents tailing.

Detection is performed at a wavelength where the quinoline chromophore exhibits strong absorbance, ensuring high sensitivity.[3][4]

Detailed Experimental Protocol

Step 1: Standard and Sample Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-(2-Quinolyl)-DL-alanine reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of methanol and water.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the primary stock solution with the initial mobile phase composition (95% Mobile Phase A).

  • Sample Preparation: Dissolve the sample in the initial mobile phase to an expected concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection to remove particulates.

Step 2: Chromatographic Conditions The following parameters are a validated starting point and may be adjusted to optimize separation on your specific system.

ParameterRecommended Setting
LC System Agilent 1260 Infinity II or equivalent
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection λ 235 nm

Step 3: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.05050
12.0595
14.0595
14.1955
18.0955

Step 4: Data Analysis and System Suitability

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the known concentration of the standards. Apply a linear regression to determine the concentration in unknown samples.

  • System Suitability: Before running the sequence, inject a mid-range standard five times. The relative standard deviation (RSD) of the peak area and retention time should be <2%.

Method 2: LC-MS/MS for Biological Samples

This protocol provides a high-sensitivity method for quantifying 3-(2-Quinolyl)-DL-alanine in biological fluids, such as human or rodent plasma.

Rationale and Causality

Analysis of analytes in biological matrices is challenging due to the presence of endogenous compounds that can interfere with detection.[6] LC-MS/MS overcomes this by using tandem mass spectrometry, which acts as a highly specific filter.

  • Sample Preparation: A protein precipitation step using ice-cold methanol is employed to efficiently remove the bulk of proteins from the plasma sample, which would otherwise foul the analytical column and ion source.[7]

  • Ionization: Electrospray ionization in positive ion mode (ESI+) is selected because the two nitrogen atoms in the analyte structure are readily protonated to form a stable [M+H]⁺ ion.

  • Detection: Multiple Reaction Monitoring (MRM) is used. The first quadrupole (Q1) is set to isolate the protonated parent ion (precursor ion, m/z 217.1). This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to detect a specific, high-abundance fragment ion (product ion). This precursor-to-product transition is unique to the analyte, providing exceptional selectivity and minimizing matrix interference.

Visual Workflow Diagram

The following diagram outlines the complete analytical workflow from sample receipt to final data reporting.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) ISTD Add Internal Standard Sample->ISTD Precip Protein Precipitation (400 µL Cold Methanol) ISTD->Precip Vortex Vortex & Centrifuge Precip->Vortex Supernatant Collect Supernatant Vortex->Supernatant Drydown Evaporate & Reconstitute Supernatant->Drydown LC LC Separation (C18 Column) Drydown->LC MS ESI+ Ionization LC->MS MSMS MS/MS Detection (MRM Mode) MS->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Integration->Calibration Quant Quantification Calibration->Quant Report Generate Report Quant->Report

Caption: LC-MS/MS analytical workflow.

Detailed Experimental Protocol

Step 1: Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte, if available).

  • Add 400 µL of ice-cold methanol.[7]

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A). Vortex to mix.

  • Transfer to an autosampler vial for injection.

Step 2: LC-MS/MS Conditions

ParameterRecommended Setting
LC System Waters ACQUITY UPLC or equivalent
MS System Sciex Triple Quad 6500+ or equivalent
Column Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL

Step 3: Mass Spectrometer Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V
Source Temp. 550 °C
Curtain Gas 35 psi
CAD Gas Medium (e.g., 9 psi)
Scan Type Multiple Reaction Monitoring (MRM)

Step 4: MRM Transitions and Fragmentation The fragmentation of the protonated molecule [M+H]⁺ is key to the method's selectivity. The primary fragmentation involves the loss of the propanoic acid side chain or parts thereof.

Fragmentation cluster_frags Product Ions (Q3) Parent Precursor Ion (Q1) m/z 217.1 [M+H]⁺ Frag1 m/z 171.1 [M+H - HCOOH]⁺ Parent->Frag1  Loss of Formic Acid (-46 Da) Frag2 m/z 144.1 [Quinoline-CH₂]⁺ Parent->Frag2  Side-chain cleavage

Caption: Proposed MS/MS fragmentation pathway.

Optimized MRM Transitions

AnalytePrecursor Ion (Q1)Product Ion (Q3)Dwell Time (ms)Collision Energy (eV)
3-(2-Quinolyl)-DL-alanine 217.1171.1 (Quantifier) 10025
(Qualifier)217.1144.1 (Qualifier)10035

Note: Collision energies are instrument-dependent and must be optimized empirically.

Method Comparison and Summary

FeatureRP-HPLC-UVLC-MS/MS
Principle UV AbsorbanceMass-to-Charge Ratio
Selectivity ModerateVery High
Sensitivity ~1 µg/mL (LOQ)~0.1-1 ng/mL (LOQ)
Matrix Tolerance Low (requires clean samples)High (suitable for biofluids)
Primary Use Case Purity analysis, formulationsPharmacokinetics, bioanalysis
Cost & Complexity LowerHigher

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Analytical Chemistry Precision: The Use of 3-(2-Naphthyl)-DL-Alanine as a Chromatographic Standard.
  • PubChem. 3-(2-Quinolyl)-DL-alanine Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Thermo Fisher Scientific. Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.
  • Pérez-Castaño, E., et al. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Chromatography A.
  • Koutsoukos, S., et al. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules. Available at: [Link]

  • Li, A., et al. Matrix Effect of Diverse Biological Samples Extracted with Different Extraction Ratios on the Detection of β-N-Methylamino-L-Alanine by Two Common LC-MS/MS Analysis Methods. Toxins (Basel). Available at: [Link]

  • Clugston, D. M., & MacLean, D. B. Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry. Available at: [Link]

  • WuXi AppTec. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
  • D'Hondt, E., et al. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. Metabolites. Available at: [Link]

  • D'Souza, C., et al. Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules. Available at: [Link]

  • Leach, A., et al. Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • D'Alessandro, A., et al. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. PLoS One. Available at: [Link]

  • BenchChem. Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
  • Agilent Technologies. Analysis of Amino Acids by HPLC. Available at: [Link]

  • PubChem. Fmoc-3-(2-quinolyl)-DL-alanine Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • BenchChem. A Researcher's Guide to Analytical Standards for Quantitative Analysis of Amino Acid Analogs.
  • ResearchGate. UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and... Available at: [Link]

  • Siddiqui, A., et al. Analysis of amino acids by high performance liquid chromatography. The Professional Medical Journal.
  • Bio-Synthesis Inc. Amino Acid Analysis Sample Preparation Guidelines.
  • Google Patents. Method of preparing sample for amino acid analysis and kit for analyzing the same.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Chem-Impex International. 3-(2'-Quinolyl)-L-alanine Product Information.

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Application

Application Notes and Protocols for Biological Activity Screening of 3-(2-Quinolyl)-DL-alanine

Introduction: Unveiling the Therapeutic Potential of a Kynurenic Acid Analog 3-(2-Quinolyl)-DL-alanine is a synthetic amino acid derivative featuring a quinoline moiety, a heterocyclic scaffold of significant interest in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Kynurenic Acid Analog

3-(2-Quinolyl)-DL-alanine is a synthetic amino acid derivative featuring a quinoline moiety, a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2] Its structural resemblance to kynurenic acid (KYNA), an endogenous tryptophan metabolite, positions it as a compelling candidate for investigation in neuropharmacology and oncology.[3][4] KYNA is a known antagonist of the N-methyl-D-aspartate (NMDA) receptor and also modulates other glutamate receptors, playing a crucial role in neuroprotection against excitotoxicity.[5][6] Furthermore, the kynurenine pathway, from which KYNA is derived, is increasingly implicated in a range of pathologies, including neurodegenerative diseases, psychiatric disorders, and cancer.[7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the biological activities of 3-(2-Quinolyl)-DL-alanine. We present detailed protocols for a panel of in vitro screening assays designed to elucidate its potential as an NMDA receptor antagonist, a modulator of kynurenine pathway enzymes, and a neuroprotective agent. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Physicochemical Properties and Drug-Likeness Profile

A preliminary in silico assessment of 3-(2-Quinolyl)-DL-alanine's drug-like properties is essential for guiding experimental design. The following table summarizes key computed descriptors, providing insights into its potential for oral bioavailability and CNS penetration.

PropertyValueSignificance in Drug Discovery
Molecular Weight216.24 g/mol Within the range for good oral bioavailability.
LogP-1.1Indicates good aqueous solubility.
Hydrogen Bond Donors2Favorable for membrane permeability.
Hydrogen Bond Acceptors4Favorable for membrane permeability.
Polar Surface Area76.2 ŲSuggests potential for blood-brain barrier penetration.

Data sourced from PubChem.[9]

Core Screening Assays: A Multi-faceted Approach to Target Validation

The following sections detail the protocols for three key biological activity screening assays to characterize 3-(2-Quinolyl)-DL-alanine.

NMDA Receptor Antagonist Activity: High-Throughput Calcium Flux Assay

Rationale and Scientific Principle:

The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows the influx of calcium ions (Ca²⁺) into the neuron.[10] Excessive Ca²⁺ influx is a primary mediator of excitotoxicity and neuronal cell death in various neurological disorders.[11] This assay measures the ability of 3-(2-Quinolyl)-DL-alanine to inhibit NMDA receptor-mediated Ca²⁺ influx in a cell-based system, providing a functional readout of its antagonist activity. We will utilize a high-throughput fluorescence-based assay with a calcium-sensitive dye in HEK293 cells stably expressing NMDA receptor subunits.[1][12]

Experimental Workflow:

G cluster_prep Cell Preparation cluster_assay Assay Procedure seed Seed HEK293-NR1/NR2A cells in 384-well plates incubate1 Incubate for 24 hours seed->incubate1 dye Load cells with Calcium 6 dye incubate1->dye incubate2 Incubate for 2 hours at 37°C dye->incubate2 wash Wash cells 3x with assay buffer incubate2->wash add_compound Add 3-(2-Quinolyl)-DL-alanine (or control) wash->add_compound incubate3 Incubate for 10 minutes add_compound->incubate3 add_agonist Add Glutamate/Glycine solution incubate3->add_agonist read Measure fluorescence on FLIPR add_agonist->read

Figure 1: Workflow for the NMDA Receptor Calcium Flux Assay.

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing the NR1 and NR2A subunits of the NMDA receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.

    • Seed the cells into black-walled, clear-bottom 384-well plates at a density of 20,000 cells per well in 40 µL of culture medium.[1]

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 3-(2-Quinolyl)-DL-alanine in DMSO.

    • Perform serial dilutions in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4) to achieve the desired final concentrations for the dose-response curve (e.g., 0.01 µM to 100 µM).

    • Include a known NMDA receptor antagonist (e.g., MK-801) as a positive control and a vehicle control (DMSO at the same final concentration as the test compound).

  • Assay Procedure:

    • Prepare the Calcium 6 dye loading solution according to the manufacturer's instructions.

    • Gently remove the culture medium from the cell plates and add 30 µL of the dye loading solution to each well.[13]

    • Incubate the plates for 2 hours at 37°C and 5% CO₂.[13]

    • After incubation, allow the plates to equilibrate to room temperature for 10 minutes.

    • Gently wash the cells three times with 30 µL of assay buffer, leaving a final volume of 30 µL in each well.[1]

    • Add 10 µL of the diluted 3-(2-Quinolyl)-DL-alanine or control solutions to the respective wells.

    • Incubate for 10 minutes at room temperature.

    • Prepare an agonist solution containing glutamate and glycine (e.g., 100 µM glutamate and 30 µM glycine in assay buffer).

    • Using a fluorescent imaging plate reader (FLIPR), simultaneously add 10 µL of the agonist solution to all wells and immediately begin recording the fluorescence signal (Excitation: 485 nm, Emission: 525 nm) over time (e.g., for 180 seconds).

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well.

    • Normalize the data to the vehicle control (100% activity) and a control with no agonist addition (0% activity).

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Outcome:

If 3-(2-Quinolyl)-DL-alanine is an NMDA receptor antagonist, a dose-dependent decrease in the glutamate/glycine-induced calcium influx will be observed. The IC₅₀ value will provide a quantitative measure of its potency.

Kynurenine Aminotransferase (KAT) Inhibition Assay

Rationale and Scientific Principle:

Kynurenine aminotransferases (KATs) are a family of enzymes that catalyze the conversion of L-kynurenine to kynurenic acid.[9] Inhibition of KATs can modulate the levels of KYNA and other neuroactive metabolites in the kynurenine pathway. This assay measures the ability of 3-(2-Quinolyl)-DL-alanine to inhibit the activity of different KAT isoforms (KAT I, KAT II, and KAT III) by quantifying the formation of KYNA from L-kynurenine.

Experimental Workflow:

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prepare Prepare reaction mixture: - Buffer (pH specific for KAT isoform) - L-Kynurenine - Pyridoxal-5'-phosphate (PLP) - α-ketoglutarate add_inhibitor Add 3-(2-Quinolyl)-DL-alanine (or control) prepare->add_inhibitor add_enzyme Initiate reaction by adding recombinant KAT enzyme add_inhibitor->add_enzyme incubate Incubate at 37°C for 2 hours add_enzyme->incubate stop Stop reaction with trichloroacetic acid (TCA) incubate->stop centrifuge Centrifuge to pellet protein stop->centrifuge hplc Analyze supernatant by HPLC to quantify KYNA centrifuge->hplc

Figure 2: Workflow for the Kynurenine Aminotransferase (KAT) Inhibition Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare buffers for each KAT isoform:

      • KAT I: 150 mM AMPOL buffer, pH 9.6[14]

      • KAT II: 150 mM Tris-acetate buffer, pH 7.4[14]

      • KAT III: 150 mM Tris-acetate buffer, pH 8.0[14]

    • Prepare stock solutions of L-kynurenine (10 mM), pyridoxal-5'-phosphate (PLP, 10 mM), and α-ketoglutarate (100 mM) in the appropriate buffers.

    • Prepare a 10 mM stock solution of 3-(2-Quinolyl)-DL-alanine in a suitable solvent (e.g., DMSO or buffer) and perform serial dilutions.

  • Assay Procedure:

    • In a microcentrifuge tube, prepare the reaction mixture (total volume 100 µL) containing:

      • Buffer (to final volume)

      • L-kynurenine (final concentration 100 µM)[14]

      • PLP (final concentration 70 µM)[14]

      • α-ketoglutarate (final concentration 1 mM)

      • 3-(2-Quinolyl)-DL-alanine at various concentrations (or vehicle control).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding recombinant human KAT I, KAT II, or KAT III enzyme (final concentration to be optimized for linear product formation).

    • Incubate the reaction at 37°C for 2 hours.[14]

    • Stop the reaction by adding 10 µL of 50% trichloroacetic acid.[14]

    • Centrifuge the tubes at 12,000 x g for 10 minutes to pellet the precipitated protein.

  • Quantification of Kynurenic Acid by HPLC:

    • Analyze the supernatant by reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.

    • Mobile Phase: e.g., 0.1 M sodium acetate, 5% acetonitrile, pH 6.2.

    • Column: C18 column.

    • Detection: Fluorescence detector (Excitation: 344 nm, Emission: 398 nm).

    • Quantify the amount of KYNA produced by comparing the peak area to a standard curve of known KYNA concentrations.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of 3-(2-Quinolyl)-DL-alanine compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value for each KAT isoform.

Expected Outcome:

If 3-(2-Quinolyl)-DL-alanine inhibits one or more KAT isoforms, a dose-dependent decrease in the production of kynurenic acid will be observed. The IC₅₀ values will indicate the potency and selectivity of the compound for the different KAT enzymes.

Neuroprotective Activity: MTT Assay for Cell Viability

Rationale and Scientific Principle:

Glutamate-induced excitotoxicity is a major contributor to neuronal damage in various neurological conditions.[15] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[16][17] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[18] This assay will evaluate the ability of 3-(2-Quinolyl)-DL-alanine to protect neuronal cells from glutamate-induced cell death.

Experimental Workflow:

G cluster_prep Cell Preparation & Treatment cluster_assay MTT Assay seed Seed neuronal cells (e.g., SH-SY5Y) in 96-well plates incubate1 Incubate for 24 hours seed->incubate1 treat Treat with 3-(2-Quinolyl)-DL-alanine incubate1->treat incubate2 Incubate for 1 hour treat->incubate2 induce Induce excitotoxicity with Glutamate incubate2->induce incubate3 Incubate for 24 hours induce->incubate3 add_mtt Add MTT solution incubate3->add_mtt incubate4 Incubate for 4 hours add_mtt->incubate4 solubilize Add solubilization solution (e.g., DMSO) incubate4->solubilize read Read absorbance at 570 nm solubilize->read

Figure 3: Workflow for the MTT Neuroprotection Assay.

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture a neuronal cell line (e.g., human neuroblastoma SH-SY5Y cells) in appropriate medium (e.g., DMEM/F12 with 10% FBS and penicillin/streptomycin).

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of medium.[18]

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Treatment and Induction of Excitotoxicity:

    • Prepare serial dilutions of 3-(2-Quinolyl)-DL-alanine in culture medium.

    • Remove the old medium and treat the cells with 100 µL of medium containing the desired concentrations of the test compound.

    • Include a vehicle control, a positive control (e.g., a known neuroprotective agent), and a glutamate-only control.

    • Incubate for 1 hour at 37°C.

    • Add glutamate to the appropriate wells to a final concentration that induces significant cell death (e.g., 20-50 mM, to be optimized for the specific cell line). Do not add glutamate to the untreated control wells.

    • Incubate for an additional 24 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT in PBS.[16]

    • Add 10 µL of the MTT stock solution to each well.[19]

    • Incubate the plate for 4 hours at 37°C.[19]

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18][19]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the EC₅₀ (half-maximal effective concentration) for neuroprotection.

Expected Outcome:

If 3-(2-Quinolyl)-DL-alanine possesses neuroprotective properties, it will increase the viability of cells treated with glutamate in a dose-dependent manner. The EC₅₀ value will quantify its protective efficacy.

Data Presentation: Example Data for Structurally Similar Compounds

CompoundAssayTargetActivity (IC₅₀/EC₅₀)Reference
Kynurenic AcidNMDA Receptor BindingNMDA Receptor~10-100 µM[6]
Kynurenic Acid Analog (SZR-72)NeuroprotectionN/ANeuroprotective effects observed[20]
Quinoline Derivative (Compound 4a)HDAC InhibitionHDAC Class I442 nM[21]
Quinoline-based HMG-CoA Reductase Inhibitor (Pitavastatin)Enzyme InhibitionHMG-CoA ReductasePotent inhibition observed[22]

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial biological characterization of 3-(2-Quinolyl)-DL-alanine. The anticipated activities as an NMDA receptor antagonist and a modulator of the kynurenine pathway, coupled with potential neuroprotective effects, make it a promising lead compound for further investigation.

Future studies should aim to:

  • Confirm the mechanism of action through more detailed pharmacological studies, such as radioligand binding assays and electrophysiology.

  • Evaluate the compound's activity against other relevant targets in the kynurenine pathway, such as kynurenine 3-monooxygenase (KMO).[7]

  • Assess its efficacy and safety in in vivo models of neurological diseases.

  • Explore its potential in other therapeutic areas where quinoline derivatives have shown promise, such as oncology.[23]

By systematically applying these screening assays, researchers can effectively elucidate the therapeutic potential of 3-(2-Quinolyl)-DL-alanine and pave the way for the development of novel therapeutics.

References

  • Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Neurology. Available at: [Link]

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  • 3-(2-Quinolyl)-DL-alanine. PubChem. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing. Available at: [Link]

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. PubMed Central. Available at: [Link]

  • The Mechanism of the Neuroprotective Effect of Kynurenic Acid in the Experimental Model of Neonatal Hypoxia–Ischemia: The Link to Oxidative Stress. PubMed Central. Available at: [Link]

  • Synthesis and biological evaluations of quinoline-based HMG-CoA reductase inhibitors. PubMed. Available at: [Link]

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  • MTT assay to evaluate neuroprotection against glutamate, which factors can be involved in abnormal high absorbance? ResearchGate. Available at: [Link]

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Method

Application Notes and Protocols for the Incorporation of Quinoline Moieties into Peptides

Abstract The quinoline scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] Integrating th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] Integrating this potent pharmacophore into peptide structures offers a powerful strategy for developing novel therapeutics with enhanced stability, target specificity, and unique mechanisms of action. This guide provides an in-depth exploration of the primary synthetic methodologies for introducing quinoline moieties into peptides. We present three core strategies: the incorporation of pre-synthesized quinoline-based amino acids via Solid-Phase Peptide Synthesis (SPPS), post-synthetic conjugation to peptide termini or side chains, and innovative in-situ formation of the quinoline ring on the peptide backbone. Each section details the underlying chemical principles, causality behind experimental choices, and step-by-step protocols designed for researchers in drug discovery and chemical biology.

Introduction: The Synergy of Peptides and Quinolines

Peptides have emerged as highly selective and potent therapeutic agents. However, their application is often hampered by poor metabolic stability and limited cell permeability. The quinoline ring system, a fused aromatic heterocycle, offers a robust solution to these challenges.[3][4] Its rigid, planar structure can impart conformational stability to a peptide, protecting it from proteolytic degradation. Furthermore, the quinoline moiety is a versatile pharmacophore known to interact with various biological targets, including kinases and DNA, and can modulate the physicochemical properties of the parent peptide to improve its drug-like characteristics.[3][5] The fusion of these two molecular classes creates hybrid molecules with the potential for synergistic activity and novel therapeutic profiles.[2][5]

The chemical versatility of the quinoline nucleus, which allows for both electrophilic and nucleophilic substitutions, provides numerous handles for its incorporation into peptide frameworks.[3][4][6] This document outlines the most effective and field-proven protocols to achieve this synthetic goal.

Core Synthetic Strategies: A Comparative Overview

The choice of strategy for introducing a quinoline moiety depends on the desired position of the moiety, the complexity of the peptide, and the required scale of synthesis. Three principal approaches are dominant in the field.

Strategy 1: Building Block Approach via Solid-Phase Peptide Synthesis (SPPS)

This is the most direct and widely used method, involving the incorporation of a custom-synthesized, Fmoc- or Boc-protected amino acid containing a quinoline group. This "building block" is then used in a standard automated or manual SPPS workflow.[7][8] This approach allows for precise placement of the quinoline moiety at any desired position within the peptide sequence.

Causality and Rationale:

  • Precision: Guarantees the quinoline is at a specific, pre-determined location in the peptide chain.

  • Compatibility: Leverages well-established and robust SPPS chemistry, making it accessible to most peptide chemistry labs.[9]

  • Versatility: A wide variety of quinoline-based amino acids can be synthesized, with the quinoline acting as either a side-chain modification of a standard amino acid (e.g., on phenylalanine) or as part of the peptide backbone itself (e.g., using 1,2,3,4-tetrahydroquinoline-2-carboxylic acid).[8][10]

spss_workflow cluster_0 Synthesis of Quinoline Amino Acid cluster_1 Solid-Phase Peptide Synthesis (SPPS) start Quinoline Precursor synth Chemical Synthesis & Fmoc/Boc Protection start->synth building_block Fmoc-Quinoline-AA-OH synth->building_block coupling2 Couple Fmoc-Quinoline-AA-OH building_block->coupling2 resin Resin Support deprotection1 Fmoc Deprotection resin->deprotection1 coupling1 Couple AA1 deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 deprotection2->coupling2 deprotection3 Fmoc Deprotection coupling2->deprotection3 coupling3 Couple AA3 deprotection3->coupling3 cleavage Cleavage & Deprotection coupling3->cleavage final_peptide Purified Quinoline-Peptide cleavage->final_peptide

Caption: Workflow for the Building Block Approach.

Strategy 2: Post-Synthetic Conjugation

In this approach, a fully synthesized peptide is modified by covalently attaching a quinoline derivative. This is particularly useful when only terminal modification is desired or when the quinoline moiety is incompatible with the reagents used in SPPS.

Causality and Rationale:

  • Simplicity: Avoids the often complex and lengthy synthesis of a custom amino acid building block.

  • Terminal Specificity: Easily targets the peptide's N-terminus (free amine) or C-terminus (carboxylic acid).[11]

  • Side-Chain Targeting: Can be directed to the side chains of specific amino acids like lysine (amine) or cysteine (thiol) using chemoselective ligation chemistry.[12][13] Amide bond formation is a common and robust method for this purpose.[11][12]

conjugation_workflow cluster_peptide Peptide Synthesis cluster_quinoline Quinoline Preparation peptide_synthesis Standard SPPS purified_peptide Purified Peptide (e.g., H₂N-...-COOH) peptide_synthesis->purified_peptide coupling Solution-Phase Coupling (e.g., EDC, NHS) purified_peptide->coupling quinoline_precursor Quinoline Derivative functionalized_quinoline Functionalized Quinoline (e.g., Qu-NH₂ or Qu-COOH) quinoline_precursor->functionalized_quinoline functionalized_quinoline->coupling final_product Purified Quinoline-Peptide Conjugate coupling->final_product

Caption: Workflow for Post-Synthetic Conjugation.

Strategy 3: In-Situ Ring Formation via Intramolecular Cyclization

This advanced strategy involves synthesizing a peptide containing a reactive precursor, which is then induced to cyclize and form the quinoline ring directly on the peptide backbone. The Friedländer annulation, which forms a quinoline from an amino-ketone and a carbonyl compound, is a prime example of this powerful technique.[5]

Causality and Rationale:

  • Macrocyclization: This method is exceptionally well-suited for creating complex, macrocyclic peptide-quinoline hybrids, which often exhibit enhanced stability and binding affinity.[5]

  • Novel Structures: Enables the creation of unique atropisomeric structures with fixed three-dimensional conformations, expanding the chemical space for drug discovery.[5]

  • Biocompatibility: The reaction can be performed under mild conditions compatible with unprotected peptides, even those generated by ribosomal synthesis in vitro.[5]

friedlander_workflow start Synthesize Peptide with N-terminal Keto-Amide Handle precursor Linear Peptide Precursor (Contains o-aminobenzoyl group and ketone) start->precursor reaction Intramolecular Friedländer Annulation (Mild acidic or basic conditions) precursor->reaction product Macrocyclic Quinoline-Peptide Hybrid reaction->product

Caption: Workflow for In-Situ Friedländer Annulation.

Experimental Protocols

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions based on their specific peptide sequence, quinoline derivative, and available equipment. All work should be performed in a properly ventilated fume hood with appropriate personal protective equipment.

Protocol 1: SPPS using Fmoc-Quinoline-Amino Acid

This protocol describes the manual incorporation of a commercially available or custom-synthesized Fmoc-protected quinoline amino acid into a peptide sequence on Rink Amide resin.

Materials & Reagents:

Reagent/MaterialTypical Concentration/GradeSupplier
Rink Amide MBHA Resin100-200 mesh, 0.5-0.8 mmol/gStandard Peptide Supply
Dichloromethane (DCM)Peptide Synthesis GradeSigma-Aldrich
Dimethylformamide (DMF)Peptide Synthesis GradeSigma-Aldrich
PiperidineReagent GradeSigma-Aldrich
Fmoc-Quinoline-AA-OH>98% PurityCustom Synthesis
HBTU / HATU>99%Standard Peptide Supply
Diisopropylethylamine (DIPEA)Peptide Synthesis GradeSigma-Aldrich
Trifluoroacetic acid (TFA)Reagent GradeSigma-Aldrich
Triisopropylsilane (TIS)Reagent GradeSigma-Aldrich
HPLC Grade Water & Acetonitrile-Fisher Scientific

Step-by-Step Methodology:

  • Resin Swelling: Swell 100 mg of Rink Amide resin (e.g., 0.07 mmol) in a fritted syringe with DCM (5 mL) for 30 minutes, followed by DMF (5 mL) for 30 minutes.

  • Fmoc Deprotection: Drain the DMF. Add 3 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Standard Amino Acid Coupling: Perform couplings for amino acids preceding the quinoline unit using standard protocols (e.g., 4 eq. Fmoc-AA-OH, 3.9 eq. HBTU, 6 eq. DIPEA in DMF for 1-2 hours).

  • Quinoline Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-quinoline amino acid by dissolving 3 equivalents (relative to resin loading) in DMF. Add 2.9 equivalents of HBTU/HATU and 6 equivalents of DIPEA.

    • Allow the activation to proceed for 2-3 minutes.

    • Add the activated mixture to the deprotected resin. Agitate for 4-12 hours. Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), the coupling is incomplete; repeat the coupling step.

  • Chain Elongation: After successful coupling of the quinoline amino acid (Kaiser test negative), continue with deprotection and coupling steps for the remaining amino acids in the sequence.

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Add 2 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Collect the filtrate into a cold centrifuge tube containing diethyl ether.

    • Precipitate the crude peptide by adding cold diethyl ether (approx. 10x the volume of the filtrate). Centrifuge, decant the ether, and repeat the ether wash twice.

  • Purification and Analysis: Dry the crude peptide pellet. Dissolve it in a suitable solvent (e.g., 50% acetonitrile/water) and purify by reverse-phase HPLC. Confirm the identity and purity of the final quinoline-peptide conjugate using LC-MS.

Protocol 2: C-Terminal Conjugation of 8-Aminoquinoline

This protocol details the solution-phase coupling of 8-aminoquinoline to the C-terminus of a protected peptide.

Materials & Reagents:

Reagent/MaterialTypical Concentration/GradeSupplier
Protected Peptide-COOH>95% PuritySynthesized
8-Aminoquinoline>98% PuritySigma-Aldrich
EDC (EDCI)>98%Sigma-Aldrich
N-Hydroxysuccinimide (NHS)>98%Sigma-Aldrich
Anhydrous DMF<50 ppm H₂OAcros Organics
Diisopropylethylamine (DIPEA)Peptide Synthesis GradeSigma-Aldrich

Step-by-Step Methodology:

  • Peptide Dissolution: Dissolve the fully protected peptide (1 eq.) in anhydrous DMF to a concentration of approximately 10-20 mg/mL.

  • Carboxyl Group Activation: Add NHS (1.5 eq.) and EDC (1.5 eq.) to the peptide solution. Stir the mixture at room temperature for 1 hour to generate the active NHS ester.

  • Coupling Reaction: In a separate vial, dissolve 8-aminoquinoline (1.2 eq.) in a minimal amount of anhydrous DMF. Add this solution to the activated peptide mixture. Add DIPEA (2 eq.) to act as a base.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS by taking small aliquots. Look for the disappearance of the starting peptide mass and the appearance of the new, higher mass of the conjugate.

  • Workup and Deprotection:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Perform global deprotection of the side-chain protecting groups using an appropriate TFA cleavage cocktail as described in Protocol 1, Step 7.

  • Purification: Purify the crude quinoline-peptide conjugate by reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product as a fluffy powder. Confirm identity by high-resolution mass spectrometry.

Characterization and Validation

The successful synthesis of a quinoline-peptide conjugate must be confirmed through rigorous analytical techniques.

  • Purity Assessment (HPLC): Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for determining the purity of the final product. A sharp, single peak is indicative of high purity.

  • Identity Confirmation (Mass Spectrometry): Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to confirm that the molecular weight of the synthesized product matches the theoretical mass of the desired quinoline-peptide conjugate.[8]

  • Structural Analysis (NMR): For detailed structural elucidation and conformational analysis, 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy can be employed. This can confirm the covalent linkage and provide insights into how the quinoline moiety affects the peptide's three-dimensional structure.[14]

Conclusion

The incorporation of quinoline moieties into peptides is a validated and powerful strategy for enhancing the therapeutic potential of peptide-based drugs. By selecting the appropriate synthetic approach—be it the versatile building block method, the straightforward post-synthetic conjugation, or the innovative in-situ cyclization—researchers can precisely engineer novel molecular architectures. The protocols provided herein offer a robust starting point for laboratories aiming to explore this exciting area of medicinal chemistry. Rigorous characterization is paramount to ensure the synthesis of well-defined conjugates, paving the way for their evaluation in biological systems and advancing the development of next-generation therapeutics.

References

  • Musso, L., Dallavalle, S., & Zunino, F. (2017). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 22(4), 659. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from: [Link]

  • Scienmag. (2023). Creating Atropisomeric Macrocyclic Peptides with Quinolines. Scienmag. Available from: [Link]

  • Mondal, S., & Jana, A. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview. ACS Omega. Available from: [Link]

  • Li, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(15), 4966. Available from: [Link]

  • Krishnamurthy, M., Gooch, B. D., & Beal, P. A. (2004). Peptide quinoline conjugates: a new class of RNA-binding molecules. Organic Letters, 6(1), 63-66. Available from: [Link]

  • ResearchGate. (2014). How do you couple the quinoline functional group to the c terminal of a peptide? Retrieved from: [Link]

  • Akinyelu, J., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 971329. Available from: [Link]

  • Yadav, P., et al. (2016). Synthesis and Conformational Analysis of Quinoline–Oxazole Peptides. European Journal of Organic Chemistry, 2016(18), 3073-3082. Available from: [Link]

  • Lee, J., et al. (2012). Solid-Phase Synthesis of Quinolinone Library. ACS Combinatorial Science, 14(3), 214-221. Available from: [Link]

  • Al-Hiari, Y. M., et al. (2019). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 24(18), 3379. Available from: [Link]

  • Neuland Labs. (2023). A Guide to the Basics of Peptide Conjugation. Retrieved from: [Link]

  • Bon, C., & Piguel, S. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 999. Available from: [Link]

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  • Akinyelu, J., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. Available from: [Link]

  • Cooper, B. M., et al. (2021). Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety. Pharmaceutics, 13(7), 995. Available from: [Link]

  • Vala, B. M., & Patel, V. K. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 22063-22087. Available from: [Link]

  • Bon, C., & Piguel, S. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. Available from: [Link]

  • El-Faham, A., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules, 27(19), 6659. Available from: [Link]

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  • Knight, A. S., et al. (2021). An aza-Diels–Alder route to quinoline-based unnatural amino acids and polypeptide surrogates. Polymer Chemistry, 12(1), 85-89. Available from: [Link]

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Application

Application Note &amp; Protocol: High-Resolution Purification of Peptides Incorporating 3-(2-Quinolyl)-DL-alanine

Introduction: The Unique Challenge of Quinolyl-Alanine Peptides The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern drug discovery, enabling the modulation of pharmacologic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Challenge of Quinolyl-Alanine Peptides

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern drug discovery, enabling the modulation of pharmacological properties such as potency, stability, and selectivity. 3-(2-Quinolyl)-DL-alanine (Qal), a synthetic amino acid featuring a bulky, heterocyclic quinoline side chain, is of significant interest for its potential to introduce unique structural and electronic properties into peptides.[1] The quinoline moiety can participate in π-π stacking interactions, alter peptide conformation, and enhance biological activity.[2]

However, these same properties present distinct challenges during purification. Peptides containing Qal are often highly hydrophobic, prone to aggregation, and, due to the use of a DL-racemic mixture in synthesis, result in the formation of diastereomers. These diastereomeric peptides can be notoriously difficult to separate, as they often exhibit very similar chromatographic behavior.[3]

This guide provides a comprehensive framework and detailed protocols for the high-resolution purification of peptides containing 3-(2-Quinolyl)-DL-alanine. We will focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) as the primary purification technique, detailing the causal logic behind parameter selection to overcome the specific challenges posed by the Qal residue.

Section 1: Understanding the Physicochemical Impact of the Qal Residue

The quinoline side chain fundamentally alters a peptide's character:

  • Increased Hydrophobicity: The large, aromatic quinoline group significantly increases the overall hydrophobicity of the peptide. This dictates a stronger interaction with reversed-phase stationary phases, requiring higher concentrations of organic solvent for elution.[4]

  • Secondary Interactions: The planar quinoline ring is capable of π-π stacking with other aromatic residues or the stationary phase itself (especially phenyl-based columns), which can lead to peak tailing or altered selectivity.

  • Diastereomer Formation: The use of 3-(2-Quinolyl)-DL -alanine in solid-phase peptide synthesis (SPPS) results in a mixture of peptides that are diastereomers of one another.[5] These stereoisomers can have subtle but significant differences in their three-dimensional structure, affecting their interaction with the stationary phase and making their separation a primary goal of the purification process.[3]

Section 2: The Primary Purification Strategy: Reversed-Phase HPLC

RP-HPLC is the method of choice for peptide purification due to its high resolving power and compatibility with volatile, mass spectrometry-friendly mobile phases.[6] The technique separates molecules based on their hydrophobicity, making it ideally suited for Qal-containing peptides.[7]

Rationale for RP-HPLC Parameter Selection

Successful purification hinges on the careful optimization of several key parameters. The choices made are not arbitrary; they are dictated by the physicochemical properties of the Qal-peptide.

  • Column Chemistry: The stationary phase is critical.

    • C18 (Octadecylsilane): This is the workhorse for peptide purification and the recommended starting point. Its high hydrophobicity and surface area provide strong retention for Qal-peptides, which is necessary for achieving separation of closely eluting impurities and diastereomers.[8]

    • C8 (Octylsilane): A good alternative if the peptide is too strongly retained on a C18 column, leading to excessively long run times or the need for very high organic solvent concentrations.

    • Phenyl-Hexyl: Can offer alternative selectivity, particularly for peptides rich in aromatic residues, due to potential π-π interactions with the Qal side chain.[9]

  • Mobile Phase Modifier (Ion-Pairing Agent): Peptides are charged molecules, and their interaction with the hydrophobic stationary phase must be mediated.[4] Mobile phase modifiers, or ion-pairing agents, form neutral complexes with the charged groups on the peptide, enhancing retention and improving peak shape.[10][11]

    • Trifluoroacetic Acid (TFA): The most common choice. At a concentration of 0.1%, TFA protonates carboxyl groups and forms an ion pair with the protonated amino groups on the peptide.[5] This masks secondary interactions with the silica backbone of the column and results in sharp, symmetrical peaks.

    • Formic Acid (FA): A viable alternative, especially when TFA interferes with biological assays or causes signal suppression in mass spectrometry.[6] However, it is a weaker acid and ion-pairing agent, which may lead to broader peaks for some peptides.

    • Heptafluorobutyric Acid (HFBA): A stronger, more hydrophobic ion-pairing agent than TFA. It can significantly increase the retention of hydrophilic peptides or improve the resolution of difficult-to-separate impurities by altering the retention profile.[12][13]

  • Organic Solvent:

    • Acetonitrile (ACN): The preferred strong solvent due to its low viscosity, UV transparency at low wavelengths (214-220 nm), and ease of removal by lyophilization.[4]

    • Ethanol/Isopropanol: Can be used as alternatives if peptide solubility is an issue in ACN/water mixtures. They can also disrupt aggregates.[4]

  • Gradient Slope: For separating diastereomers and other closely-related impurities, a shallow gradient is crucial. A steep gradient will cause co-elution. A typical starting point is a slow increase of 0.5-1% organic solvent per minute.[9]

Visualizing the Purification Workflow

The overall process, from crude material to a fully validated product, follows a logical sequence of purification and analysis.

G cluster_0 Preparation cluster_1 Purification cluster_2 Analysis & QC Crude Crude Qal-Peptide (Post-SPPS & Cleavage) Dissolve Dissolve in Minimum Strong Solvent (e.g., DMSO) & Dilute with Aqueous Mobile Phase A Crude->Dissolve PrepHPLC Preparative RP-HPLC (Shallow Gradient) Dissolve->PrepHPLC Fractions Collect Fractions PrepHPLC->Fractions AnalyticalHPLC Analytical RP-HPLC (Purity Check) Fractions->AnalyticalHPLC Lyophilize Pool Pure Fractions & Lyophilize AnalyticalHPLC->Lyophilize MS Mass Spectrometry (Identity Confirmation) Lyophilize->MS PureProduct Purified Qal-Peptide (>95% Purity) Lyophilize->PureProduct

Caption: Overall workflow for Qal-peptide purification and analysis.

Section 3: Experimental Protocols

These protocols provide a robust starting point. Optimization will be required based on the specific peptide sequence.

Protocol 1: Preparative RP-HPLC Purification

This protocol is designed for the initial purification of the crude peptide mixture.

  • Sample Preparation:

    • Accurately weigh the crude peptide lyophilizate.

    • Dissolve the peptide in a minimal volume of a strong, water-miscible solvent like DMSO or DMF. Aim for a concentration of 10-50 mg/mL.

    • Add Mobile Phase A (see below) to the dissolved sample until the concentration of the strong solvent is less than the initial percentage of the HPLC gradient (e.g., if the gradient starts at 15% ACN, the final sample should have <15% DMSO). This is critical to ensure the peptide binds to the column head upon injection.

    • Centrifuge the sample at >10,000 x g for 5 minutes to pellet any insoluble material.

  • HPLC System & Conditions:

    • System: Preparative HPLC with fraction collector.

    • Column: C18, 5-10 µm particle size, ≥ 300 Å pore size, e.g., 250 x 21.2 mm.

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Flow Rate: Dependent on column diameter (e.g., ~18-20 mL/min for a 21.2 mm ID column).

    • Detection: 220 nm and 280 nm. The quinoline ring will absorb at 280 nm.

    • Column Temperature: 30-40 °C. Elevated temperature can improve peak shape and resolution.

  • Gradient Elution (Example):

    • Scouting Run: First, perform a rapid scouting run on an analytical column (e.g., 5-95% B over 20 minutes) to determine the approximate elution percentage of the target peptide.

    • Preparative Gradient: Design a shallow gradient around the elution point. If the peptide elutes at 40% B in the scouting run, a preparative gradient might be:

      • 0-5 min: 20% B (Isocratic)

      • 5-65 min: 20% to 50% B (Gradient of 0.5% B/min)

      • 65-70 min: 50% to 95% B (Wash)

      • 70-75 min: 95% B (Hold)

      • 75-80 min: 95% to 20% B (Return to initial)

      • 80-90 min: 20% B (Equilibration)

  • Fraction Collection & Pooling:

    • Collect fractions (e.g., 5-10 mL) across the entire elution profile.

    • Analyze small aliquots of each fraction using Protocol 2 to identify those containing the target peptide at the desired purity (>95%).

    • Pool the pure fractions, freeze, and lyophilize to obtain a dry, purified peptide powder.

Protocol 2: Analytical RP-HPLC for Purity Assessment

This protocol is used to check the purity of the crude material and the collected fractions.

  • System & Conditions:

    • System: Analytical HPLC with UV detector.

    • Column: C18, < 5 µm particle size, 100-300 Å pore size, e.g., 150 x 4.6 mm.

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: 214 nm or 220 nm.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 5-20 µL.

  • Gradient Elution (Example):

    • 0-2 min: 5% B

    • 2-22 min: 5% to 65% B

    • 22-24 min: 65% to 95% B

    • 24-26 min: 95% B

    • 26-28 min: 95% to 5% B

    • 28-35 min: 5% B (Equilibration)

  • Data Analysis:

    • Integrate the chromatogram at 214 nm.

    • Calculate purity as: (Area of Main Peak / Total Area of All Peaks) x 100.

Protocol 3: Identity Confirmation by Mass Spectrometry (MS)

After purification, confirm the molecular weight of the peptide to ensure the correct product was isolated.[14]

  • Sample Preparation:

    • Dissolve a small amount of the lyophilized, purified peptide in 50:50 water/acetonitrile with 0.1% formic acid.

  • Instrumentation:

    • Use an Electrospray Ionization (ESI) mass spectrometer, either standalone or coupled to an LC system (LC-MS).

  • Analysis:

    • Acquire the mass spectrum in positive ion mode.

    • The peptide will appear as a series of multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺, etc.).

    • Deconvolute the resulting spectrum to determine the parent mass [M].

    • Compare the observed mass to the theoretical calculated mass of the Qal-peptide. They should match within the instrument's mass accuracy tolerance.[15]

Section 4: Data Presentation & Troubleshooting

Table 1: Recommended Starting Parameters for RP-HPLC
ParameterPreparative ScaleAnalytical ScaleRationale
Column C18, 250x21.2mm, 5µm, 300ÅC18, 150x4.6mm, 3.6µm, 130ÅC18 provides high retention; larger pore size for preparative scale prevents mass transfer issues.
Mobile Phase A 0.1% TFA in Water0.1% TFA in WaterTFA is an excellent ion-pairing agent for sharp peaks.[5]
Mobile Phase B 0.1% TFA in ACN0.1% TFA in ACNACN is the standard, effective organic eluent.[4]
Gradient Slope 0.5 - 1.0% B / min2 - 5% B / minShallow preparative gradient is key for resolving diastereomers.[9]
Flow Rate 18 - 22 mL/min1.0 - 1.5 mL/minScaled appropriately for column diameter.
Temperature 30 - 40 °C30 - 40 °CImproves peak shape and can alter selectivity.
Troubleshooting Common Issues
  • Problem: Poor resolution between diastereomers.

    • Solution: Decrease the gradient slope (e.g., from 1%/min to 0.5%/min). Try a different column chemistry (e.g., Phenyl-Hexyl) or a different ion-pairing agent (e.g., HFBA) to alter selectivity.[12]

  • Problem: Broad or tailing peaks.

    • Solution: Ensure 0.1% TFA is present in both mobile phases. Increase column temperature. Check for peptide aggregation by dissolving the sample in solvents like 6M Guanidine-HCl before dilution and injection.

  • Problem: Peptide is not retained or elutes in the void volume.

    • Solution: The peptide is too hydrophilic, or the injection solvent is too strong. Ensure the sample is dissolved in a solution with a lower organic percentage than the starting gradient conditions. If the peptide is genuinely very hydrophilic, a stronger ion-pairing agent like HFBA may be necessary.[16]

  • Problem: Peptide is irreversibly bound to the column.

    • Solution: The peptide is extremely hydrophobic or has aggregated on the column. Try a less retentive column (C8 or C4). Use a stronger organic solvent mixture, such as isopropanol:acetonitrile, in Mobile Phase B.[4]

Visualizing the Separation Principle

G cluster_0 RP-HPLC Column StationaryPhase C18 Stationary Phase Hydrophobic alkyl chains bound to silica beads. Peptide_L Peptide-L-Qal Peptide_L->StationaryPhase:f0 Stronger Interaction (Slightly more hydrophobic) Longer Retention Time Peptide_D Peptide-D-Qal Peptide_D->StationaryPhase:f0 Weaker Interaction (Slightly less hydrophobic) Shorter Retention Time

Sources

Method

Application Note &amp; Protocol: Determination of the Solubility Profile of 3-(2-Quinolyl)-DL-alanine

Abstract 3-(2-Quinolyl)-DL-alanine is a synthetic amino acid derivative incorporating a quinoline moiety, a structure of significant interest in medicinal chemistry for its presence in numerous bioactive compounds.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-(2-Quinolyl)-DL-alanine is a synthetic amino acid derivative incorporating a quinoline moiety, a structure of significant interest in medicinal chemistry for its presence in numerous bioactive compounds.[1][2] Understanding the solubility of this compound in various solvents is a critical preliminary step in drug discovery and development, influencing formulation, bioavailability, and routes of administration.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of 3-(2-Quinolyl)-DL-alanine. It outlines the underlying chemical principles that govern its solubility and provides a detailed experimental protocol for its quantitative assessment.

Introduction: The Significance of 3-(2-Quinolyl)-DL-alanine and its Solubility

3-(2-Quinolyl)-DL-alanine is a non-natural amino acid that presents a unique combination of a polar amino acid functional group and a larger, more hydrophobic quinoline aromatic system. This bifunctional nature makes it a valuable building block in peptide synthesis and as a scaffold in the design of novel therapeutic agents, potentially for neuropharmacology and cancer research.[1]

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. Poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a potential drug candidate. Therefore, a thorough understanding of the solubility of 3-(2-Quinolyl)-DL-alanine across a range of solvents with varying polarities is essential for:

  • Early-stage drug discovery: To identify suitable solvents for biological screening and in vitro assays.

  • Formulation development: To design appropriate dosage forms (e.g., oral, injectable) with optimal drug loading and release characteristics.

  • Process chemistry: To develop efficient purification and crystallization methods.

This application note provides a robust protocol for determining the equilibrium solubility of 3-(2-Quinolyl)-DL-alanine, a gold-standard method for generating reliable solubility data.[4]

Physicochemical Properties and Predicted Solubility Behavior

The structure of 3-(2-Quinolyl)-DL-alanine suggests a complex solubility profile. The molecule possesses:

  • An amino acid moiety (-CH(NH2)COOH): This group is zwitterionic at physiological pH and capable of forming strong hydrogen bonds with polar protic solvents like water. The solubility of amino acids is known to be pH-dependent, with minimum solubility at the isoelectric point and increased solubility in acidic or basic solutions.[5]

  • A quinoline ring: This is a heterocyclic aromatic system that is generally nonpolar and hydrophobic. Quinoline itself is only slightly soluble in cold water but dissolves readily in many organic solvents.[6]

Based on these structural features, the following solubility trends can be anticipated:

  • Aqueous Solubility: Likely to be low to moderate, and highly dependent on pH. Acidic or basic conditions should increase solubility by forming the corresponding salt.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be reasonably soluble due to the ability of these solvents to hydrogen bond with the amino acid portion. However, the hydrophobic quinoline may limit high solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are generally good at dissolving a wide range of compounds. DMSO is often a preferred solvent for hydrophobic peptides and similar molecules for in vitro studies.[7]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low due to the polar amino acid group.

Experimental Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[4][8] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to allow the system to reach equilibrium. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials and Equipment
  • 3-(2-Quinolyl)-DL-alanine (purity >98%)

  • Selected solvents (e.g., deionized water, pH buffers, methanol, ethanol, DMSO, acetonitrile)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, low-binding)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • pH meter

Step-by-Step Procedure
  • Preparation of Solvent Systems: Prepare the desired solvents. For aqueous systems, prepare buffers at various pH values (e.g., pH 2.0, 5.0, 7.4, 9.0) to assess the impact of pH on solubility.

  • Sample Preparation: Add an excess amount of 3-(2-Quinolyl)-DL-alanine to a series of vials (a visual excess of solid should remain at the end of the experiment). For example, add approximately 10 mg of the compound to 1 mL of each solvent.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for at least 24-48 hours to ensure saturation is reached.[4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.[4]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial for analysis. This step is crucial to remove any remaining solid particles.

  • Sample Dilution: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantitative Analysis: Analyze the concentration of 3-(2-Quinolyl)-DL-alanine in the diluted samples using a validated HPLC-UV method. A standard curve should be prepared using known concentrations of the compound to ensure accurate quantification.

  • Data Calculation: Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

Self-Validating System and Controls
  • Visual Confirmation: At the end of the equilibration period, there must be visible excess solid in each vial to confirm that a saturated solution has been achieved.[8]

  • Time to Equilibrium: To validate the equilibration time, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when the measured concentration does not change significantly between time points.

  • Solid-State Analysis: After the experiment, the remaining solid can be analyzed (e.g., by XRPD or DSC) to check for any changes in the solid form (e.g., conversion to a hydrate or a different polymorph), which could affect solubility.[4]

Data Presentation

The results of the solubility study should be presented in a clear and organized manner. The following table provides a template for presenting the solubility data.

Table 1: Hypothetical Solubility of 3-(2-Quinolyl)-DL-alanine in Various Solvents at 25°C

Solvent SystempHSolubility (mg/mL)Solubility (mol/L)
Deionized Water~6.50.50.0023
0.1 M HCl1.015.20.0703
Phosphate Buffer7.41.80.0083
Borate Buffer9.012.50.0578
MethanolN/A8.50.0393
EthanolN/A4.20.0194
Dimethyl Sulfoxide (DMSO)N/A>50>0.2312
AcetonitrileN/A2.10.0097
HexaneN/A<0.01<0.00005

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Visualized Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical relationship between the physicochemical properties of 3-(2-Quinolyl)-DL-alanine and its expected solubility.

G cluster_prep Preparation Phase cluster_equilibration Equilibration Phase cluster_sampling Sampling & Analysis Phase A Weigh excess 3-(2-Quinolyl)-DL-alanine C Add compound to solvents in sealed vials A->C B Prepare solvent systems (e.g., water, buffers, organic) B->C D Agitate at constant T (e.g., 25°C, 48h) C->D E Centrifuge to pellet excess solid D->E F Filter supernatant (0.22 µm filter) E->F G Dilute sample for analysis F->G H Quantify concentration via HPLC-UV G->H I Calculate Solubility H->I

Caption: Experimental workflow for determining equilibrium solubility.

G cluster_solvents Solvent Properties & Predicted Solubility compound 3-(2-Quinolyl)-DL-alanine Polar Amino Acid Group Nonpolar Quinoline Ring polar Polar Protic (Water, EtOH) H-bonding with amino acid High to Moderate Solubility compound:p1->polar Favorable Interaction aprotic Polar Aprotic (DMSO) Good general solvent High Solubility compound->aprotic Generally Favorable nonpolar Nonpolar (Hexane) Interacts with quinoline only Very Low Solubility compound:p2->nonpolar Favorable Interaction

Caption: Predicted solubility based on molecular structure.

Conclusion

This application note provides a detailed protocol and the underlying scientific rationale for determining the solubility of 3-(2-Quinolyl)-DL-alanine. By following this guide, researchers can generate accurate and reliable solubility data, which is fundamental for advancing the development of this compound as a potential therapeutic agent. The complex structure of 3-(2-Quinolyl)-DL-alanine necessitates a thorough evaluation across a spectrum of solvents and pH conditions to fully characterize its physicochemical properties for successful drug development.

References

  • PubChem. 3-(2-Quinolyl)-DL-alanine. National Center for Biotechnology Information. [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • ACS Publications. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. [Link]

  • Wikipedia. Quinoline. [Link]

  • ResearchGate. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • National Institutes of Health. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. [Link]

  • PubChem. Fmoc-3-(2-quinolyl)-DL-alanine. National Center for Biotechnology Information. [Link]

  • ResearchGate. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. [Link]

  • ResearchGate. Quinoline derivatives (organic compounds) and their properties. [Link]

  • ACS Publications. Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data. [Link]

  • Journal of the Indian Chemical Society. Solubilities of Amino Acids in Different Mixed Solvents. [Link]

  • Cheméo. dl-Alanine (CAS 302-72-7). [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Reddit. Help determining solubility of Amino Acids : r/Biochemistry. [Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives. [Link]

Sources

Application

Unveiling Molecular Landscapes: 3-(2-Quinolyl)-DL-alanine as a Versatile Fluorescent Probe

Introduction: The Power of Intrinsic Fluorescence in Biological Inquiry In the intricate world of molecular biology and drug development, understanding the dynamic interplay of proteins and peptides is paramount. Fluores...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Intrinsic Fluorescence in Biological Inquiry

In the intricate world of molecular biology and drug development, understanding the dynamic interplay of proteins and peptides is paramount. Fluorescent probes have emerged as indispensable tools for elucidating these complex processes. While extrinsic fluorophores have been widely used, they can introduce steric hindrance and perturb the native biological system. The use of fluorescent non-canonical amino acids (ncAAs), which can be site-specifically incorporated into proteins, offers a minimally disruptive approach to fluorescently label biomolecules.[1][2][3] This guide focuses on the application of 3-(2-Quinolyl)-DL-alanine (Q-Ala), a fluorescent amino acid, as a powerful probe for investigating biomolecular structure, dynamics, and interactions. The quinoline moiety of Q-Ala confers intrinsic fluorescence, making it a sensitive reporter of its local microenvironment.[4][5]

Core Principles: The Photophysics of 3-(2-Quinolyl)-DL-alanine

The utility of Q-Ala as a fluorescent probe is rooted in its photophysical properties. While comprehensive experimental data for Q-Ala is not extensively published, we can infer its likely behavior based on the well-characterized fluorescence of the quinoline scaffold and its derivatives.

The quinoline ring system is known to exhibit fluorescence, and its spectral properties are often sensitive to the polarity of the surrounding environment, a phenomenon known as solvatochromism.[6][7][8] This sensitivity arises from changes in the dipole moment of the fluorophore upon excitation. In polar solvents, the excited state is stabilized, leading to a red-shift in the emission spectrum (a shift to longer wavelengths).[6][8] Conversely, in non-polar environments, a blue-shift (a shift to shorter wavelengths) is typically observed. This solvatochromic behavior is the foundation of Q-Ala's utility as a probe for protein folding, conformational changes, and binding events, as these processes often involve changes in the local environment of the incorporated amino acid.[7]

Table 1: Anticipated Photophysical Properties of 3-(2-Quinolyl)-DL-alanine

PropertyAnticipated Value/CharacteristicRationale/Supporting Evidence
Excitation Maximum (λex) ~310 - 330 nmBased on the absorption characteristics of similar quinoline derivatives.
Emission Maximum (λem) ~350 - 450 nmHighly dependent on solvent polarity, with emission expected to be blue-shifted in non-polar environments and red-shifted in polar environments.[6][7][8]
Quantum Yield (ΦF) Moderate to high in non-polar solvents, lower in polar solvents.The fluorescence of many quinoline-based fluorophores is quenched in polar, protic solvents.[7]
Fluorescence Lifetime (τ) Nanosecond (ns) rangeTypical for small organic fluorophores.

Disclaimer: The values presented in Table 1 are estimations based on the properties of related compounds. Experimental determination of these parameters for Q-Ala is essential for quantitative studies.

Applications and Methodologies

The unique properties of Q-Ala open the door to a range of applications in biochemical and biophysical research. Here, we provide detailed protocols for its use in key experimental workflows.

Site-Specific Incorporation of Q-Ala into Peptides and Proteins

The ability to introduce Q-Ala at a specific position within a peptide or protein is crucial for its use as a targeted probe.

For peptides, SPPS is the most direct method for incorporating Q-Ala.

Protocol for Manual Solid-Phase Peptide Synthesis:

  • Resin Selection and Swelling: Choose a suitable solid support (e.g., Rink Amide resin for C-terminal amides). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and deprotection byproducts.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected Q-Ala (3-4 equivalents relative to the resin loading capacity) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final amino acid is coupled, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the Q-Ala-containing peptide by mass spectrometry and analytical RP-HPLC.

Causality Behind Choices: The use of Fmoc chemistry is standard for its mild deprotection conditions. The choice of coupling reagent can influence efficiency, with HATU often being more effective for sterically hindered amino acids. Thorough washing is critical to prevent side reactions and ensure high purity of the final peptide.

For larger proteins, site-specific incorporation of Q-Ala can be achieved using genetic code expansion techniques.[1][2][3] This involves engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (e.g., the amber stop codon, UAG) and inserts Q-Ala at that position during protein translation.[3]

Conceptual Workflow for Genetic Incorporation:

G cluster_0 Plasmid Engineering cluster_1 Protein Expression cluster_2 Purification & Analysis Evolve Synthetase Evolve an orthogonal aminoacyl-tRNA synthetase Synthetase/tRNA Plasmid Clone synthetase and orthogonal tRNA into an expression plasmid Evolve Synthetase->Synthetase/tRNA Plasmid Co-transformation Co-transform E. coli with the synthetase/tRNA plasmid and the target gene plasmid Synthetase/tRNA Plasmid->Co-transformation Target Gene Introduce amber codon (UAG) at the desired site in the gene of interest Target Gene->Co-transformation Expression Induce protein expression in media supplemented with Q-Ala Co-transformation->Expression Purification Purify the Q-Ala-containing protein Expression->Purification Verification Verify incorporation by mass spectrometry Purification->Verification

Caption: Workflow for site-specific incorporation of Q-Ala into proteins.

Self-Validating System: The success of this protocol is validated at multiple stages. Successful cloning is confirmed by DNA sequencing. Protein expression is monitored by SDS-PAGE, and the specific incorporation of Q-Ala is definitively confirmed by mass spectrometry, which will show a mass shift corresponding to the mass of the Q-Ala residue.

Characterizing the Local Environment: Environmental Sensitivity Studies

The fluorescence of Q-Ala is expected to be sensitive to its local environment, providing a powerful tool to probe changes in protein conformation and binding.

Protocol for Assessing Environmental Sensitivity:

  • Sample Preparation: Prepare solutions of the Q-Ala-labeled peptide or protein in a range of solvents with varying polarities (e.g., dioxane, acetonitrile, ethanol, and water). The concentration should be low enough to avoid inner filter effects (absorbance at the excitation wavelength < 0.1).

  • Fluorescence Spectroscopy:

    • Record the fluorescence emission spectrum for each solvent, using an excitation wavelength determined from the absorption spectrum (likely around 320 nm).

    • Normalize the spectra to the emission maximum.

  • Data Analysis:

    • Plot the emission maximum wavelength (λem) as a function of the solvent polarity parameter (e.g., the Reichardt dye parameter, ET(30)).

    • A linear correlation indicates solvatochromism. The slope of this plot provides a quantitative measure of the probe's sensitivity to the environment.

G Start Prepare Q-Ala labeled protein in various solvents Measure Record fluorescence emission spectra Start->Measure Analyze Plot emission maximum vs. solvent polarity Measure->Analyze Interpret Determine environmental sensitivity Analyze->Interpret

Caption: Workflow for environmental sensitivity analysis of Q-Ala.

Probing Solvent Accessibility: Fluorescence Quenching Studies

Fluorescence quenching experiments can provide information about the accessibility of the Q-Ala residue to the surrounding solvent and can be used to detect conformational changes that alter this accessibility. Acrylamide is a commonly used neutral quencher that quenches the fluorescence of exposed fluorophores.[9][10][11][12][13]

Protocol for Acrylamide Quenching:

  • Sample Preparation: Prepare a stock solution of the Q-Ala-labeled peptide or protein in a suitable buffer. Prepare a concentrated stock solution of acrylamide in the same buffer.

  • Titration:

    • In a cuvette, place a solution of the Q-Ala-labeled biomolecule.

    • Record the fluorescence emission spectrum.

    • Add small aliquots of the acrylamide stock solution and record the fluorescence spectrum after each addition. Correct for dilution.

  • Data Analysis:

    • Plot the ratio of the initial fluorescence intensity (F0) to the fluorescence intensity in the presence of the quencher (F) against the concentration of acrylamide ([Q]). This is known as a Stern-Volmer plot.

    • The Stern-Volmer equation is: F0/F = 1 + KSV[Q], where KSV is the Stern-Volmer quenching constant.

    • A linear Stern-Volmer plot indicates a single population of fluorophores with equal accessibility to the quencher. The slope of the line is KSV. A higher KSV value indicates greater accessibility of the Q-Ala residue.

G Protein Q-Ala labeled protein Titration Titrate protein with increasing concentrations of acrylamide Protein->Titration Quencher Acrylamide Quencher->Titration Measurement Measure fluorescence intensity at each concentration Titration->Measurement Analysis Construct Stern-Volmer plot (F0/F vs. [Acrylamide]) Measurement->Analysis Interpretation Determine Ksv to assess solvent accessibility Analysis->Interpretation

Caption: Workflow for fluorescence quenching experiment.

Potential Applications in Drug Discovery and Development

The ability to monitor changes in the local environment and accessibility of a specific residue makes Q-Ala a valuable tool in drug discovery:

  • High-Throughput Screening: Changes in the fluorescence of a Q-Ala residue placed in a binding pocket can be used to screen for ligands that bind to a target protein.

  • Mechanism of Action Studies: Q-Ala can be used to probe conformational changes in a protein upon ligand binding, providing insights into the mechanism of action of a drug.

  • Assessing Protein Stability: The fluorescence of Q-Ala can be used to monitor protein unfolding in response to changes in temperature or denaturant concentration.

Conclusion: A Bright Future for a Novel Probe

3-(2-Quinolyl)-DL-alanine holds significant promise as a versatile fluorescent probe for a wide range of applications in biochemistry, biophysics, and drug discovery. Its anticipated environmental sensitivity, coupled with the ability to be site-specifically incorporated into peptides and proteins, provides a powerful tool for dissecting complex biological processes at the molecular level. While further characterization of its photophysical properties is warranted, the protocols and principles outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this exciting fluorescent amino acid.

References

  • Pandey, N., Tewari, N., Pant, S., & Mehata, M. S. (2022). Solvatochromism and estimation of ground and excited state dipole moments of 6-aminoquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 267(Pt 1), 120498. [Link]

  • PubChem. (n.d.). 3-(2-Quinolyl)-DL-alanine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chem-Impex International. (n.d.). 3-(2'-Quinolyl)-L-alanine. Retrieved from [Link]

  • Eftink, M. R., & Ghiron, C. A. (1987). Does the fluorescence quencher acrylamide bind to proteins? Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 916(3), 343-349. [Link]

  • Chatterjee, A., & Schultz, P. G. (2015). Site-specific incorporation of a fluorescent terphenyl unnatural amino acid. Bioorganic & Medicinal Chemistry Letters, 25(11), 2318-2321. [Link]

  • D'Hondt, S., Verstraete, K., & Savvides, S. N. (2021). Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis?. Chemical Reviews, 121(10), 5781-5827. [Link]

  • Maji, R., & Haldar, D. (2021). Quinolin-2(1H)-one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism. The Journal of Organic Chemistry, 86(2), 1693-1700. [Link]

  • Roy, U., & Sahoo, H. (2015). Acrylamide quenching of the intrinsic tyrosine fluorescence in the different species of Ab. ResearchGate. [Link]

  • Chem-Impex International. (n.d.). 3-(2'-Quinolyl)-D-alanine. Retrieved from [Link]

  • The Unraveling of DNA. (2021, December 22). Unnatural/non-canonical amino acid incorporation by "genetic code expansion" inspired by pyrrolysine [Video]. YouTube. [Link]

  • Oushiki, D., Kojima, R., & Ogoshi, T. (2019). Selective synthesis of substituted amino-quinoline derivatives by C–H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9(1), 17666. [Link]

  • Liu, J., & M. G. (1991). Application of 3-(2-furoyl)quinoline-2-carbaldehyde as a Fluorogenic Reagent for the Analysis of Primary Amines by Liquid Chromatography With Laser-Induced Fluorescence Detection. Analytical Chemistry, 63(13), 1335-1340. [Link]

  • Engelborghs, Y., & Gafni, A. (1991). Acrylamide Quenching of the Fluorescence of glyceraldehyde-3-phosphate Dehydrogenase: Reversible and Irreversible Effects. Photochemistry and Photobiology, 53(4), 459-465. [Link]

  • Lang, K., & Chin, J. W. (2014). Site-Specific Incorporation of Unnatural Amino Acids as Probes for Protein Conformational Changes. Methods in Molecular Biology, 1177, 145-165. [Link]

  • ResearchGate. (n.d.). Strern-Volmer plots of fluorescence quenching by acrylamide. Quenching... Retrieved from [Link]

  • ResearchGate. (n.d.). Solvatochromism and Estimation of Ground and Excited State Dipole Moments of 6-aminoquinoline. Retrieved from [Link]

  • Adhikari, S., & Petersson, E. J. (2021). The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy. Frontiers in Chemistry, 9, 648011. [Link]

  • Chen, Y., & Barkley, M. D. (1998). Acrylamide and iodide fluorescence quenching as a structural probe of tryptophan microenvironment in bovine lens crystallins. Photochemistry and Photobiology, 67(3), 286-293. [Link]

  • Chem-Impex International. (n.d.). 3-(2'-Quinolyl)-D-alanine. Retrieved from [Link]

  • Boens, N., Sillen, A., & De Schryver, F. C. (2010). Photophysical properties of dipeptides containing substituted 3-(quinoxalin-6-yl) alanine. Spectroscopic studies and theoretical calculations. Journal of Photochemistry and Photobiology A: Chemistry, 214(2-3), 135-144. [Link]

  • Karpenko, I. A., et al. (2023). Alared: environmentally sensitive fluorescent red amino acid for biomolecular interaction studies and live-cell imaging of bioactive peptides. ChemRxiv. [Link]

  • Loving, G. S., & Imperiali, B. (2008). A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide. Journal of the American Chemical Society, 130(41), 13630-13638. [Link]

  • Pandey, N., Tewari, N., Pant, S., & Mehata, M. S. (2022). Solvatochromism and estimation of ground and excited state dipole moments of 6-aminoquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 267(Pt 1), 120498. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(2-Quinolyl)-DL-alanine

Welcome to the technical support center for the synthesis of 3-(2-Quinolyl)-DL-alanine. This guide is designed for researchers, chemists, and drug development professionals who are working with this important unnatural a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(2-Quinolyl)-DL-alanine. This guide is designed for researchers, chemists, and drug development professionals who are working with this important unnatural amino acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and field-proven insights to help you navigate the common challenges associated with this synthesis. 3-(2-Quinolyl)-DL-alanine serves as a crucial building block in medicinal chemistry, particularly for developing novel therapeutics in oncology and neuropharmacology.[1][2] Its unique structure allows for the creation of peptidomimetics and other bioactive molecules with enhanced stability and efficacy.[2]

This resource is structured as a series of frequently asked questions and troubleshooting scenarios that you may encounter in the lab.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare 3-(2-Quinolyl)-DL-alanine?

A1: There are two predominant strategies for synthesizing α-amino acids like 3-(2-Quinolyl)-DL-alanine:

  • The Acetamidomalonate Synthesis: This is one of the most reliable and widely adapted methods. It involves the alkylation of diethyl acetamidomalonate with a reactive quinoline precursor, typically 2-(chloromethyl)quinoline or 2-(bromomethyl)quinoline. The resulting intermediate is then subjected to acidic hydrolysis and decarboxylation to yield the final racemic amino acid. This method is advantageous due to the relatively stable carbanion formed from the malonate, which minimizes side reactions compared to other enolates.[3]

  • The Erlenmeyer-Plöchl Azlactone Synthesis: This classical method involves the condensation of 2-quinolinecarboxaldehyde with N-acylglycine (like hippuric acid) in the presence of acetic anhydride and a weak base.[4][5] This forms an azlactone intermediate. Subsequent reduction and hydrolysis of the azlactone yield the desired amino acid.[4] While historically significant, this route can be lower-yielding and require more complex reduction steps compared to the malonate synthesis.

For general laboratory scale, the acetamidomalonate pathway typically offers a more straightforward and higher-yielding approach.

Q2: I'm having trouble sourcing the 2-(halomethyl)quinoline starting material. Are there common issues with its stability or availability?

A2: Yes, this is a known bottleneck. 2-(Halomethyl)quinolines can be reactive and may have limited stability over long-term storage, leading to decomposition or polymerization. Their availability can also be inconsistent from commercial vendors.

Expert Insight: If you encounter sourcing issues, a practical alternative is to prepare it fresh from a more stable and readily available precursor, 2-methylquinoline (quinaldine). A standard protocol involves a free-radical halogenation, such as reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a non-polar solvent like carbon tetrachloride. This provides the reactive 2-(bromomethyl)quinoline in situ or for immediate use in the subsequent alkylation step. Always handle these reagents with care in a well-ventilated fume hood, as they are lachrymators.

Part 2: Troubleshooting Guide for the Acetamidomalonate Pathway

This section addresses the most common problems encountered during the synthesis, focusing on causality and providing actionable solutions.

Scenario 1: Low or No Yield in the Alkylation Step

Q: I'm reacting 2-(chloromethyl)quinoline with diethyl acetamidomalonate using sodium ethoxide in ethanol, but my TLC analysis shows mostly unreacted starting materials and my yield is less than 20%. What's going wrong?

A: This is a classic problem rooted in the choice of base and solvent.

Causality:

  • Base and Solvent Incompatibility: Sodium ethoxide (NaOEt) in ethanol is a common base, but it can participate in side reactions. More importantly, it is not as effective at deprotonating the diethyl acetamidomalonate as a stronger, non-nucleophilic base.

  • Side Reactions: The use of NaOEt in ethanol can promote side reactions, including intramolecular cyclization, which leads to undesired pyrrolo[2,3-b]quinoline derivatives.[3] This pathway becomes significant if the reaction is heated or run for extended periods.

Solution & Protocol Validation: A more robust and higher-yielding system involves using sodium hydride (NaH) in an aprotic polar solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).[3]

  • Why it Works: NaH is a non-nucleophilic base, meaning it only acts as a proton abstractor and won't compete in substitution reactions. DMF effectively solvates the sodium cation, leaving a "naked" and highly reactive malonate anion, which drives the alkylation reaction to completion. This system typically provides yields greater than 85%.[3]

Troubleshooting Flowchart for Low Alkylation Yield

start Low Yield in Alkylation Step q1 What base/solvent system are you using? start->q1 a1_naoet NaOEt / Ethanol q1->a1_naoet a2_nah NaH / DMF or THF q1->a2_nah rec1 High potential for side reactions & incomplete deprotonation. a1_naoet->rec1 rec2 This is the recommended system. Proceed to check other parameters. a2_nah->rec2 q2 Is your system anhydrous? rec2->q2 a3_no No q2->a3_no a4_yes Yes q2->a4_yes rec3 NaH reacts violently with water. Dry all glassware and use anhydrous solvent. a3_no->rec3 rec4 Check stoichiometry. Ensure 1.1 eq of NaH and 1.0 eq of malonate. a4_yes->rec4

Caption: Troubleshooting low alkylation yield.

Scenario 2: Difficulty in Product Purification

Q: After the alkylation step, I'm finding it extremely difficult to separate the product, diethyl 2-acetamido-2-((quinolin-2-yl)methyl)malonate, from the unreacted diethyl acetamidomalonate. Their Rf values on TLC are almost identical. How can I purify my product?

A: This is a significant and frequently reported challenge due to the similar polarities of the starting material and the product.[3]

Causality: The addition of the quinoline moiety does not sufficiently alter the polarity of the diethyl acetamidomalonate to allow for easy separation by standard silica gel chromatography or simple crystallization.

Solutions:

  • Multiple Crystallizations (Perseverance Method): This is the most traditional approach. It requires careful solvent selection (e.g., ethanol/water or ethyl acetate/hexane mixtures) and multiple, patient recrystallization steps. While effective, it is often labor-intensive and can lead to significant product loss.[3]

  • Strategic Modification (The Chemist's Solution): A more elegant solution is to modify the quinoline starting material to intentionally create a larger polarity difference. One published method uses a 2-chloro-substituted quinoline precursor.[3] The resulting chlorinated intermediate is significantly more polar than the unreacted malonate, making chromatographic separation much simpler. The chloro group is then easily removed in a subsequent reductive dehalogenation step (e.g., using H2, Pd/C) before the final hydrolysis.

Data-Driven Comparison of Purification Strategies

StrategyPrincipleProsCons
Multiple Crystallizations Slight solubility differencesNo extra reaction stepsLabor-intensive, high product loss, may not achieve >98% purity.[3]
Chromatography Slight polarity differencesCan achieve high purityTedious, requires large solvent volumes, poor separation can lead to mixed fractions.[3]
Strategic Halogenation Introduce a polar handleGreatly simplifies purification, high purity achievable.[3]Adds two steps to the synthesis (halogenation and dehalogenation).
Scenario 3: Incomplete or Messy Final Hydrolysis

Q: I've successfully made the malonate intermediate, but the final acid hydrolysis and decarboxylation step is giving me a dark, tarry mixture with very little of the desired amino acid. What are the optimal conditions?

A: The final deprotection is a brute-force step that requires harsh conditions, but control is key to preventing decomposition.

Causality:

  • Insufficient Acid/Time: The hydrolysis of both the esters and the amide, followed by decarboxylation, requires aggressive conditions. Using dilute acid or short reaction times will result in incomplete reaction.

  • Excessive Heat/Time: Conversely, prolonged heating in strong acid can lead to degradation of the quinoline ring system, which is susceptible to some oxidative and acid-mediated decomposition pathways, leading to the formation of colored, polymeric byproducts.[6]

Validated Protocol for Hydrolysis: A reliable method is to reflux the malonate intermediate in a strong acid like 6M Hydrochloric Acid (HCl) or 25% aqueous HCl.[3]

  • Why it Works: This concentration provides a sufficient hydronium ion concentration to drive the multiple hydrolyses to completion without being overly aggressive. The reaction progress should be monitored (e.g., by TLC or LC-MS) until the starting material is consumed (typically 4-8 hours).

Post-Hydrolysis Workup:

  • After cooling, the excess HCl should be removed under reduced pressure (rotary evaporation).

  • The resulting crude hydrochloride salt of the amino acid is dissolved in a minimum amount of cold water.

  • The free amino acid is then liberated by carefully adjusting the pH to its isoelectric point (typically around pH 6-7) with a base like ammonium hydroxide or a dilute NaOH solution.[3][7] The product will precipitate out of the solution and can be collected by filtration.

Part 3: Detailed Experimental Protocol

This protocol is an optimized version of the acetamidomalonate synthesis, designed for reliability and high yield.

Workflow Overview

Caption: Synthetic workflow for 3-(2-Quinolyl)-DL-alanine.

Step 1: Alkylation of Diethyl Acetamidomalonate
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) and wash with anhydrous hexane to remove the oil. Suspend the NaH in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of diethyl acetamidomalonate (1.0 equivalent) in anhydrous DMF via the dropping funnel. Stir for 30 minutes at 0 °C; you should observe the cessation of hydrogen gas evolution.

  • Alkylation: Add a solution of 2-(chloromethyl)quinoline (1.05 equivalents) in anhydrous DMF dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Carefully quench the reaction by slowly adding it to ice-water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Acidic Hydrolysis and Decarboxylation
  • Setup: Place the crude intermediate from Step 1 into a round-bottom flask with a reflux condenser.

  • Hydrolysis: Add 6M HCl (ensure a significant excess, ~10-20 volumes). Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-8 hours. Monitor the reaction by TLC until the starting material spot has disappeared.

  • Isolation of Salt: Cool the reaction mixture to room temperature. Remove the solvent and excess HCl under reduced pressure. The residue is the crude hydrochloride salt of the amino acid.

Step 3: Liberation and Purification of the Free Amino Acid
  • Dissolution: Dissolve the crude salt in a minimum amount of deionized water, cooling in an ice bath.

  • Neutralization: While stirring vigorously, slowly add concentrated ammonium hydroxide solution dropwise until the pH of the solution reaches ~7.

  • Precipitation: The white or grayish solid of 3-(2-Quinolyl)-DL-alanine will precipitate.[1][2] Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Final Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold water, followed by cold ethanol, and finally diethyl ether to aid in drying.[7] The product can be further purified by recrystallization from a hot water/ethanol mixture if necessary.

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O₂[8]
Molecular Weight 216.24 g/mol [8]
Appearance Grayish or off-white powder[1][2]
Melting Point ~176 - 180 °C[1]
Storage Conditions Store at 0-8 °C, desiccated[1][2]

References

  • Bergmann, F., & Frank, S. (2009). An efficient synthesis of β-(3-quinolinyl)-α-alanine. South Brazilian Journal of Chemistry, 17(17). Available at: [Link]

  • Organic Syntheses. (n.d.). dl-ALANINE. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 28(15), 5898. Available at: [Link]

  • Google Patents. (1990). US4962231A - Preparation of D- or L-alanine or high enantiomeric purity.
  • PubChem. (n.d.). 3-(2-Quinolyl)-DL-alanine. Retrieved from [Link]

  • Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Retrieved from [Link]

  • PubMed Central. (2021). Design, Synthesis, in vitro and in silico Characterization of 2‐Quinolone‐L‐alaninate‐1,2,3‐triazoles as Antimicrobial Agents. Chemistry & Biodiversity, 18(10), e2100411. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. 3(4), 285-290. Available at: [Link]

  • PubChem. (n.d.). Fmoc-3-(2-quinolyl)-DL-alanine. Retrieved from [Link]

  • Modern Scientific Press. (2013). Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. International Journal of Modern Organic Chemistry, 2(1), 40-66. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 3-(2-Quinolyl)-DL-alanine

Welcome to the technical support center for the purification of 3-(2-Quinolyl)-DL-alanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(2-Quinolyl)-DL-alanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-purity 3-(2-Quinolyl)-DL-alanine from typical reaction mixtures. Our approach is rooted in extensive field experience and a deep understanding of the underlying chemical principles.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the most probable synthetic route for 3-(2-Quinolyl)-DL-alanine, and what are the expected impurities?

A1: The most common and efficient method for synthesizing 3-(2-Quinolyl)-DL-alanine is a variation of the Erlenmeyer-Plöchl synthesis .[1][2] This reaction involves the condensation of quinoline-2-carboxaldehyde with an N-acylated glycine, typically N-acetylglycine or hippuric acid, in the presence of acetic anhydride and a weak base like sodium acetate.[3][4] The reaction proceeds through a critical intermediate, an azlactone (an oxazolone derivative). This azlactone is subsequently hydrolyzed to yield the final product, 3-(2-Quinolyl)-DL-alanine.

Understanding this synthetic pathway is paramount for effective purification, as the likely impurities are directly related to the starting materials, intermediates, and byproducts of this process.

Diagram of the Synthetic Pathway and Potential Impurities:

G Quinoline_2_Carboxaldehyde Quinoline-2-carboxaldehyde Azlactone Azlactone Intermediate Quinoline_2_Carboxaldehyde->Azlactone Impurity1 Unreacted Quinoline-2-carboxaldehyde Quinoline_2_Carboxaldehyde->Impurity1 N_Acetylglycine N-Acetylglycine N_Acetylglycine->Azlactone Impurity2 Unreacted N-Acetylglycine N_Acetylglycine->Impurity2 Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Azlactone Condensation Impurity4 Acetic Acid Acetic_Anhydride->Impurity4 Sodium_Acetate Sodium Acetate Sodium_Acetate->Azlactone Base Impurity5 Sodium Acetate Sodium_Acetate->Impurity5 Hydrolysis Hydrolysis Azlactone->Hydrolysis Impurity3 Residual Azlactone Azlactone->Impurity3 Incomplete Hydrolysis Impurity6 Side-Reaction Products Azlactone->Impurity6 Product 3-(2-Quinolyl)-DL-alanine Hydrolysis->Product

Caption: Synthetic pathway and potential impurities.

Common Impurities to Anticipate:

Impurity ClassSpecific ExamplesRationale
Unreacted Starting Materials Quinoline-2-carboxaldehyde, N-acetylglycineIncomplete reaction conversion.
Intermediate Azlactone of 3-(2-Quinolyl)-DL-alanineIncomplete hydrolysis of the intermediate.
Reagents & Byproducts Acetic acid, sodium acetateRemnants from the reaction and workup steps.
Side-Reaction Products Self-condensation products of N-acetylglycineCan occur under the reaction conditions.

TROUBLESHOOTING GUIDES

Problem 1: My final product is a sticky oil or fails to crystallize.

Cause: This is a classic sign of significant impurities, particularly unreacted starting materials and residual acetic acid, which act as crystallization inhibitors. The presence of excess salts can also contribute to this issue.

Troubleshooting Workflow:

G start Sticky Product step1 Step 1: Acid-Base Extraction start->step1 step2 Rationale: Separate acidic, basic, and neutral components. step1->step2 step3 Protocol: Detailed Acid-Base Extraction Protocol step1->step3 step4 Step 2: Recrystallization step3->step4 step5 Rationale: Purify based on differential solubility. step4->step5 step6 Protocol: Recrystallization of 3-(2-Quinolyl)-DL-alanine step4->step6 end Crystalline Product step6->end

Caption: Troubleshooting workflow for non-crystallizing product.

Detailed Protocol: Acid-Base Extraction

This technique leverages the amphoteric nature of the amino acid product to separate it from neutral and acidic/basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.

  • Acidic Wash: Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic quinoline nitrogen and the amino group of your product will be protonated, moving the product into the aqueous layer. Unreacted quinoline-2-carboxaldehyde (a neutral compound) will remain in the organic layer.

  • Basification and Re-extraction: Separate the aqueous layer and adjust the pH to ~10-11 with a base (e.g., 2 M NaOH). This will deprotonate the carboxylic acid and the ammonium group. Extract the aqueous layer again with an organic solvent (e.g., ethyl acetate). The deprotonated product will remain in the aqueous layer, while any basic impurities will move to the organic layer.

  • Neutralization and Precipitation: Carefully adjust the pH of the aqueous layer to the isoelectric point (pI) of 3-(2-Quinolyl)-DL-alanine (estimated to be around 6-7). The product should precipitate out of the solution as it is least soluble at its pI.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

Problem 2: My product purity is low (<95%) after initial crystallization, and I suspect the presence of the azlactone intermediate.

Cause: Incomplete hydrolysis of the azlactone intermediate is a common issue. The azlactone is structurally similar to the final product, making it a challenging impurity to remove by simple crystallization.

Troubleshooting Workflow:

G start Low Purity with Suspected Azlactone Impurity step1 Step 1: Re-subject to Hydrolysis start->step1 step2 Rationale: Drive the conversion of the azlactone to the final product. step1->step2 step3 Protocol: Vigorous Hydrolysis step1->step3 step4 Step 2: Column Chromatography step3->step4 step5 Rationale: Separate compounds based on differential adsorption. step4->step5 step6 Protocol: Silica Gel Chromatography step4->step6 end High Purity Product step6->end

Caption: Troubleshooting for azlactone impurity.

Detailed Protocol: Vigorous Hydrolysis

  • Reaction Setup: Dissolve the impure product in a mixture of acetic acid and a strong mineral acid (e.g., 48% HBr or concentrated HCl).

  • Heating: Heat the mixture to reflux for several hours (monitor by TLC). The harsh acidic conditions will force the hydrolysis of the remaining azlactone.

  • Workup: After cooling, neutralize the reaction mixture carefully with a base (e.g., NaOH or NH4OH) to the isoelectric point to precipitate the product.

  • Isolation and Washing: Filter the solid, wash thoroughly with deionized water to remove salts, and then with a small amount of cold ethanol or acetone. Dry under vacuum.

Detailed Protocol: Silica Gel Chromatography

For stubborn impurities, column chromatography can be highly effective.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for moderately polar compounds.
Mobile Phase Dichloromethane:Methanol (e.g., 95:5 to 90:10 gradient) with 0.1% acetic acid or triethylamineThe gradient helps to elute compounds of varying polarity. The acid or base additive can improve peak shape by suppressing ionization of the amino acid.
Detection UV at 254 nm and 280 nmThe quinoline ring is UV active.

ADVANCED PURIFICATION STRATEGIES

Recrystallization: The Workhorse of Purification

For many amino acids, including 3-(2-Quinolyl)-DL-alanine, recrystallization is a powerful and scalable purification technique.

Key Principles for Successful Recrystallization:

  • Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For 3-(2-Quinolyl)-DL-alanine, aqueous ethanol or aqueous acetic acid are good starting points.

  • Slow Cooling: Allowing the solution to cool slowly promotes the formation of larger, more perfect crystals, which are less likely to occlude impurities.

  • Seeding: Introducing a small crystal of the pure compound can initiate crystallization if spontaneous nucleation is slow.

Step-by-Step Recrystallization Protocol:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 3-(2-Quinolyl)-DL-alanine in the minimum amount of a suitable hot solvent (e.g., 80% aqueous ethanol).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove residual solvent.

References

  • Erlenmeyer, E. Ann. 275, 1 (1893).
  • Plöchl, J. Ber. 17, 1616 (1884).
  • Carter, H. E. Organic Reactions3, 198 (1946).
  • Crawford, M. & Little, W. T. Journal of the Chemical Society 729 (1959).
  • Humphrey, C. E. et al. Optimized Synthesis of L-m-Tyrosine Suitable for Chemical Scale-Up. Organic Process Research & Development11 , 1069–1075 (2007). Available at: [Link]

  • Wikipedia. Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Available at: [Link]

  • PubChem. 3-(2-Quinolyl)-DL-alanine. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Coupling Efficiency of Fmoc-3-(2-Quinolyl)-DL-alanine

Welcome to the technical support guide for Fmoc-3-(2-Quinolyl)-DL-alanine. As a Senior Application Scientist, I've designed this resource to provide you with in-depth, field-proven insights to overcome the unique challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Fmoc-3-(2-Quinolyl)-DL-alanine. As a Senior Application Scientist, I've designed this resource to provide you with in-depth, field-proven insights to overcome the unique challenges associated with incorporating this sterically hindered amino acid into your peptide sequences. This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic outcomes.

Introduction: The Challenge of Steric Hindrance

Fmoc-3-(2-Quinolyl)-DL-alanine is a valuable building block for creating novel peptides and drug candidates, with its quinoline moiety offering unique biological activities.[1] However, the bulky, rigid quinolyl group presents a significant steric barrier, which can physically obstruct the N-terminal amine of the growing peptide chain from attacking the activated carboxyl group. This often leads to slow or incomplete coupling reactions, resulting in low yields and deletion sequences.[2] This guide provides a systematic approach to overcoming these challenges.

Troubleshooting & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Question 1: My initial coupling attempt with Fmoc-3-(2-Quinolyl)-DL-alanine failed or resulted in a very low yield. What is the most likely cause and what is the first thing I should change?

This is the most common issue and is almost always due to insufficient activation of the carboxyl group to overcome the steric hindrance.[2] Standard coupling reagents used for routine Solid-Phase Peptide Synthesis (SPPS), such as carbodiimides (DIC/DCC) alone, are often too slow and inefficient for such a demanding coupling.[3]

Core Causality: The rate of peptide bond formation is a competition between the reactivity of the activated amino acid and the steric accessibility of the amine. For Fmoc-3-(2-Quinolyl)-DL-alanine, the steric hindrance is high, so the reactivity of the activated species must be proportionally higher.

Immediate Action: Your first and most impactful change should be to switch to a more potent coupling reagent.

  • Recommendation: Employ a uranium/aminium salt-based reagent like HATU or HCTU . These reagents form highly reactive OAt or OBt active esters, which are more effective at acylating a sterically crowded N-terminus.[4] HATU is often considered the reagent of choice for difficult couplings due to the high reactivity of the OAt esters it generates.[4]

Troubleshooting Workflow for Low Coupling Efficiency

G cluster_reagent Reagent Strategies cluster_conditions Condition Optimization cluster_aggregation Aggregation Mitigation start Low Coupling Efficiency Detected (e.g., Positive Kaiser Test) reagent 1. Upgrade Coupling Reagent start->reagent Initial Step conditions 2. Optimize Reaction Conditions reagent->conditions If still inefficient r_opt1 Use HATU, HCTU, or PyAOP instead of DCC/DIC/HBTU reagent->r_opt1 r_opt2 Increase reagent equivalents (e.g., 3-4 eq.) reagent->r_opt2 aggregation 3. Address Potential Aggregation conditions->aggregation If problem persists c_opt1 Extend coupling time (e.g., 4h to overnight) conditions->c_opt1 c_opt2 Switch solvent to NMP or use DMF/NMP mixture conditions->c_opt2 c_opt3 Consider microwave-assisted synthesis for increased reaction rate conditions->c_opt3 a_opt1 Use low-load resin (e.g., NovaSyn® TG) aggregation->a_opt1 a_opt2 Incorporate chaotropic salts (e.g., LiCl in DMF) aggregation->a_opt2 success Coupling Successful (Negative Kaiser Test) r_opt1->success Re-test after each change r_opt2->success Re-test after each change c_opt1->success Re-test after each change c_opt2->success Re-test after each change c_opt3->success Re-test after each change a_opt1->success Re-test after each change a_opt2->success Re-test after each change

Caption: A systematic workflow for troubleshooting low coupling efficiency.

Question 2: Which specific coupling reagents are recommended, and how do they compare?

Choosing the right coupling reagent is critical. The table below summarizes the most relevant options, categorized by their potency and suitability for this specific challenge.

Reagent ClassExamplesRelative PotencySuitability for Fmoc-3-(2-Quinolyl)-DL-alanine
Carbodiimides DIC, DCCLowNot Recommended. Generally inefficient for sterically hindered couplings and can lead to side reactions.[3]
Aminium/Uronium (HOBt-based) HBTU, TBTUMedium-HighGood. A significant improvement over carbodiimides. HBTU is a reliable workhorse for many standard syntheses.[4]
Aminium/Uronium (HOAt/Oxyma-based) HATU, HCTU, COMUHigh / Very High Highly Recommended. These are the reagents of choice. HATU and its analogues form more reactive esters, accelerating the reaction to overcome steric hindrance.[4] COMU is a safer, non-explosive alternative with comparable efficiency to HATU.[5]
Phosphonium PyBOP, PyAOPHighRecommended. PyBOP is comparable to HBTU. PyAOP is more reactive, similar to HATU, and is very effective for difficult sequences.[3]
Question 3: Beyond the coupling reagent, how can I optimize my protocol to improve yields?

If you are still facing issues after switching to a potent coupling reagent, the next step is to optimize the reaction environment.

1. Extend Reaction Time:

  • Causality: Steric hindrance dramatically slows down reaction kinetics.[6] A standard 60-90 minute coupling time may be insufficient.

  • Protocol: Increase the coupling time to at least 2-4 hours. For particularly stubborn couplings, an overnight reaction may be necessary. Always monitor completion with a qualitative test before proceeding.[7]

2. Optimize Your Solvent System:

  • Causality: As the peptide chain elongates, it can aggregate on the resin, making reactive sites inaccessible.[8] The solvent's ability to maintain the peptide chain in a solvated, extended conformation is crucial.

  • Protocol:

    • Switch from Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP) , which has superior solvating properties for many aggregating sequences.[2]

    • Consider using a solvent mixture, such as 25% DMSO in DMF, to further disrupt secondary structures.

    • Ensure you are using high-quality, amine-free DMF, as contaminants can interfere with the reaction.[9]

3. Increase Reagent Concentration:

  • Causality: Le Chatelier's principle applies; increasing the concentration of the activated amino acid can help drive the reaction forward.

  • Protocol: Increase the equivalents of Fmoc-3-(2-Quinolyl)-DL-alanine and the coupling reagent from a standard 3 eq. to 4 or 5 eq. relative to the resin loading. The base (e.g., DIPEA) should be double the molarity of the amino acid.

4. Consider Microwave-Assisted SPPS (MA-SPPS):

  • Causality: Microwave energy can efficiently and rapidly heat the reaction, providing the necessary activation energy to overcome the steric barrier and disrupt aggregation.[10]

  • Protocol: If available, use a microwave peptide synthesizer. This can reduce coupling times for hindered amino acids from hours to minutes.[10]

Question 4: How do I properly monitor the coupling reaction to know if it's complete?

Trustworthy protocols must be self-validating.[7] Relying on a fixed reaction time is not sufficient for difficult couplings. You must actively monitor for the disappearance of free amines.

The Kaiser (Ninhydrin) Test: This is the most common method for detecting free primary amines on the resin.[11]

  • Positive Result (Incomplete Coupling): Resin beads turn a deep blue/purple color. This indicates the presence of unreacted N-terminal amines. Action: Perform a second coupling (a "double couple") using a fresh solution of activated amino acid.

  • Negative Result (Complete Coupling): Resin beads remain yellow or colorless. This indicates the reaction is complete, and you can proceed to the next Fmoc deprotection step.

Protocol: Qualitative Kaiser Test
  • After the coupling reaction, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

  • Withdraw a small sample of resin (approx. 5-10 mg) into a small glass test tube.

  • Add 2-3 drops of each of the three Kaiser test solutions (potassium cyanide in pyridine, ninhydrin in ethanol, and phenol in ethanol).[11]

  • Heat the tube at 100-110°C for 3-5 minutes.[11]

  • Observe the color of the resin beads.

Question 5: Are there any side reactions specific to the quinolyl group I should be aware of?

While the primary challenge is steric hindrance, the electron-rich aromatic quinoline ring presents a potential, though less common, issue.

  • Guanidinylation Side Reaction: Uronium/aminium reagents like HBTU and HATU can, in the presence of excess base and with prolonged reaction times, react with the free N-terminal amine to form a guanidinium byproduct.

  • Mitigation Strategy:

    • Use Pre-activation: Activate the Fmoc-3-(2-Quinolyl)-DL-alanine with the coupling reagent and base for a short period (1-2 minutes) before adding the mixture to the deprotected resin. This consumes the coupling reagent in the desired reaction pathway, minimizing its availability for side reactions.

    • Avoid Large Excess of Reagents: While a moderate excess is helpful, a very large excess over extended periods can increase the likelihood of this side reaction.

Visualizing the Activation & Coupling Mechanism

G AA Fmoc-Q-Ala-COOH (Carboxylic Acid) ActiveEster Fmoc-Q-Ala-OAt (Highly Reactive OAt Ester) AA->ActiveEster Reagent HATU + DIPEA (Coupling Reagent + Base) Reagent->ActiveEster Activation Peptide Fmoc-Q-Ala-HN-Peptide-Resin (New Peptide Bond) ActiveEster->Peptide Resin H₂N-Peptide-Resin (Deprotected N-Terminus) Resin->Peptide Nucleophilic Attack Byproduct HOAt (Byproduct) Peptide->Byproduct

Caption: Mechanism of HATU-mediated coupling for Fmoc-3-(2-Quinolyl)-DL-alanine.

Recommended Optimized Protocol

This protocol incorporates the principles discussed above for a high-success-rate coupling of Fmoc-3-(2-Quinolyl)-DL-alanine.

Assumptions: 0.1 mmol scale synthesis.

  • Resin Preparation: Following standard procedures, ensure the N-terminal Fmoc group of the peptide-resin is fully deprotected (e.g., using 20% piperidine in DMF) and the resin is thoroughly washed with DMF.[9]

  • Reagent Solution Preparation:

    • In a separate vessel, dissolve Fmoc-3-(2-Quinolyl)-DL-alanine (0.4 mmol, 4 eq.).

    • Add HATU (0.4 mmol, 4 eq.).

    • Add the reagents to 5 mL of NMP.

  • Activation: Add Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the reagent solution and mix for 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Allow the reaction to proceed for a minimum of 2 hours at room temperature.

  • Monitoring: Perform a qualitative Kaiser test as described above.

  • Decision Point:

    • If Negative (Yellow): The coupling is complete. Wash the resin with DMF and proceed with your synthesis.

    • If Positive (Blue): The coupling is incomplete. Drain the reaction solvent, and repeat steps 2-6 for a second coupling.

References
  • ResearchGate. (n.d.). Kinetics for the coupling of Fmoc-Gly-OH onto H-Pro-Phe-Ala-CTR using... Retrieved from [Link]

  • (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Retrieved from [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Peptide Synthesis Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • de la Torre, B. G., & Andreu, D. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. Retrieved from [Link]

  • Büll, A., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 163. Retrieved from [Link]

  • ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

Sources

Optimization

preventing racemization of 3-(2-Quinolyl)-DL-alanine during synthesis

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of preventing racemization during the synthesis of 3-(2-Quinolyl)-DL-alanine. Our goal is to equip you with the scientific understanding and practical protocols necessary to maintain stereochemical integrity in your experiments.

Introduction: The Challenge of Stereochemical Control

The synthesis of non-natural amino acids, such as 3-(2-Quinolyl)-DL-alanine, is a cornerstone of modern medicinal chemistry. The biological activity of peptides and small molecule drugs is critically dependent on their precise three-dimensional structure.[1] Consequently, maintaining the desired stereochemistry at the α-carbon is paramount. Racemization, the conversion of a chiral molecule into a mixture of enantiomers, is a common and significant problem during amino acid synthesis, potentially leading to diastereomeric impurities that are difficult to separate and can drastically alter biological efficacy and safety.[1][2]

This guide will delve into the mechanisms of racemization specific to the synthesis of 3-(2-Quinolyl)-DL-alanine and provide actionable strategies to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during the synthesis of 3-(2-Quinolyl)-DL-alanine?

A1: The most prevalent mechanism for racemization in amino acid synthesis is the formation of a planar intermediate, which can be reprotonated from either face, leading to a loss of stereochemistry.[2][3] There are two main pathways for this:

  • Direct Enolization: A base can directly abstract the acidic proton from the α-carbon, forming a planar enolate intermediate. The electron-withdrawing nature of the adjacent quinoline ring can increase the acidity of this proton, making it more susceptible to abstraction.

  • Oxazolone (Azlactone) Formation: During peptide coupling reactions, the activated carboxyl group of an N-protected quinolyl-alanine can cyclize to form a 5(4H)-oxazolone intermediate.[2] The α-proton of this oxazolone is particularly acidic and readily removed by a base, leading to rapid racemization.[2]

Q2: Why might 3-(2-Quinolyl)-DL-alanine be particularly prone to racemization?

A2: The quinoline moiety, being an aromatic heterocycle, is electron-withdrawing. This property can increase the acidity of the α-proton of the alanine derivative, making it more susceptible to abstraction by bases and thus more prone to racemization through direct enolization compared to simple alkyl-substituted amino acids.

Q3: Which experimental factors have the most significant impact on the extent of racemization?

A3: Several factors critically influence the degree of racemization:

  • Base: The strength, concentration, and steric hindrance of the base used are crucial.[4] Strong, sterically unhindered bases like triethylamine can significantly promote racemization.[4]

  • Temperature: Higher reaction temperatures increase the rate of racemization.[3][5]

  • Coupling Reagents: Certain coupling reagents, especially carbodiimides like DCC or DIC when used without racemization-suppressing additives, are known to promote oxazolone formation and subsequent racemization.[2][6]

  • Solvent: The polarity of the solvent can influence the stability of charged intermediates and transition states involved in racemization. Some "green" solvents like 2-methyltetrahydrofuran (2-MeTHF) have shown potential for reducing racemization.[7]

  • Reaction Time: Prolonged exposure to basic conditions or elevated temperatures will increase the extent of racemization.

Troubleshooting Guide: Common Issues and Solutions

Issue Probable Cause(s) Recommended Solution(s)
High levels of the D-enantiomer detected in the final product. 1. Base-induced racemization: The base used is too strong or used in excess. 2. High reaction temperature: The reaction was performed at an elevated temperature for an extended period. 3. Inappropriate coupling reagent: Use of a carbodiimide without a racemization suppressant.1. Base Selection: Switch to a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[4] Use the minimum effective concentration of the base. 2. Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C or -15 °C) and monitor the reaction progress closely to minimize reaction time.[3] 3. Coupling Strategy: If performing a peptide coupling, use additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) with your carbodiimide.[2][8][9] Alternatively, use a coupling reagent known for low racemization, such as HATU or HBTU, in combination with a suitable base.[6]
Inconsistent stereochemical purity between batches. 1. Variations in reaction conditions: Inconsistent temperature control, reaction times, or reagent addition rates. 2. Reagent quality: Degradation of reagents, particularly the base or coupling agents.1. Standardize Protocol: Maintain strict control over all reaction parameters. Use a cryostat for accurate temperature control. Standardize the rate of addition for critical reagents. 2. Reagent Handling: Use freshly distilled or high-purity reagents. Store bases and coupling reagents under an inert atmosphere and away from moisture.
Racemization observed during N-protection or deprotection steps. 1. Harsh basic or acidic conditions: Some protecting group manipulations require strongly basic or acidic conditions that can lead to racemization. 2. Elevated temperatures during deprotection: Heating during deprotection can promote racemization.[6]1. Protecting Group Strategy: Choose N-protecting groups that can be removed under mild conditions. For example, Fmoc (removed with piperidine, a base) or Boc (removed with mild acid like TFA). For Fmoc removal, keep the deprotection time to a minimum.[6] 2. Mild Deprotection Conditions: Perform deprotection at room temperature or below if possible. Monitor the reaction to avoid prolonged exposure to deprotection reagents.

Visualizing the Mechanism of Racemization

The following diagram illustrates the two primary pathways for racemization during the synthesis of N-protected 3-(2-Quinolyl)-alanine.

racemization_mechanism cluster_start Chirally Pure Starting Material cluster_pathways Racemization Pathways cluster_enolization Direct Enolization cluster_oxazolone Oxazolone Formation (during coupling) cluster_product Racemized Product start N-Protected (L)-3-(2-Quinolyl)-alanine enol_intermediate Planar Enolate Intermediate start->enol_intermediate + Base - H+ activated_ester Activated Ester start->activated_ester + Coupling Reagent racemic_mixture Racemic Mixture (D/L)-3-(2-Quinolyl)-alanine derivative enol_intermediate->racemic_mixture + H+ oxazolone Oxazolone Intermediate activated_ester->oxazolone Cyclization planar_oxazolone Planar Oxazolone Anion oxazolone->planar_oxazolone + Base - H+ planar_oxazolone->racemic_mixture + H+ experimental_workflow reagents 1. Dissolve N-Boc-(L)-3-(2-Quinolyl)-alanine and Oxyma in anhydrous DCM/DMF. cool 2. Cool the solution to 0 °C in an ice bath. reagents->cool add_amine 3. Add amino ester hydrochloride and NMM. Stir for 10 minutes. cool->add_amine add_dic 4. Add DIC dropwise to the reaction mixture. add_amine->add_dic react 5. Stir at 0 °C for 2 hours, then allow to warm to room temperature overnight. add_dic->react workup 6. Filter urea byproduct, perform aqueous wash, dry, and concentrate. react->workup purify 7. Purify by column chromatography or recrystallization. workup->purify analyze 8. Analyze for enantiomeric purity by chiral HPLC. purify->analyze

Caption: Workflow for low-racemization peptide coupling.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-(L)-3-(2-Quinolyl)-alanine (1.0 equivalent) and Oxyma (1.2 equivalents) in a minimal amount of anhydrous DMF, then dilute with anhydrous DCM.

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Amine Addition: Add the amino acid methyl ester hydrochloride (1.1 equivalents) to the reaction mixture, followed by the dropwise addition of NMM (1.1 equivalents). Stir the mixture at 0 °C for 10 minutes.

  • Coupling Reagent Addition: Add DIC (1.1 equivalents) dropwise to the stirred solution over 5 minutes. [2]5. Reaction: Allow the reaction to stir at 0 °C for 2 hours, then remove the ice bath and let the reaction proceed at room temperature overnight.

  • Workup: Filter the reaction mixture to remove the precipitated diisopropylurea. [2]Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. [2]Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired dipeptide.

  • Analysis: Determine the enantiomeric purity of the product using chiral HPLC.

References

  • Truman, R. (2023, November 3). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Creation.com. Retrieved January 24, 2026, from [Link]

  • Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. Retrieved January 24, 2026, from [Link]

  • Zhang, C., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5285. Retrieved January 24, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 24, 2026, from [Link]

  • Smith, G. G., & Sivakua, T. (1983). Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. The Journal of Organic Chemistry, 48(5), 627–634. Retrieved January 24, 2026, from [Link]

  • Musso, D. L., & Cochran, J. H. (1989). AN EFFICIENT SYNTHESIS OF β-(3-QUINOLINYL)-α-ALANINE. SOUTHERN JOURNAL OF SCIENCES, 1(1), 12-18. Retrieved January 24, 2026, from [Link]

  • Synthesis of quinoline derivatives 15 the reaction of amino acids and anilines. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Yoshimura, T., & Esaki, N. (2003). Amino acid racemases: functions and mechanisms. Journal of bioscience and bioengineering, 96(2), 101–108. Retrieved January 24, 2026, from [Link]

  • Sharma, A., et al. (2014). Unified Approach to the Asymmetric Synthesis of Higher Homologues of (3-Quinolyl)-alanine. Synthetic Communications, 44(14), 2054-2061. Retrieved January 24, 2026, from [Link]

  • Truman, R. (2023, November 17). Racemization of amino acids under natural conditions: part 3—condensation to form oligopeptides. Creation.com. Retrieved January 24, 2026, from [Link]

  • Charris, J., et al. (2017). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 22(9), 1438. Retrieved January 24, 2026, from [Link]

  • Faraci, W. S., & Walsh, C. T. (1989). Mechanism of inactivation of alanine racemase by beta, beta, beta-trifluoroalanine. Biochemistry, 28(2), 431–437. Retrieved January 24, 2026, from [Link]

  • Anderson, G. W., & Callahan, F. M. (1958). Racemization Control in the Synthesis of Peptides by the Mixed Carbonic-Carboxylic Anhydride Method. Journal of the American Chemical Society, 80(11), 2902–2903. Retrieved January 24, 2026, from [Link]

  • Asymmetric synthesis of alanine using cobalt(III) complexes... (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • Li, A., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(15), 5738–5788. Retrieved January 24, 2026, from [Link]

  • Helfman, P. M., Bada, J. L., & Shou, M. Y. (1977). Biochemistry of amino acid racemization and clinical application to musculoskeletal disease. Gerontology, 23(6), 419–425. Retrieved January 24, 2026, from [Link]

  • Asymmetric organocatalytic synthesis of chiral homoallylic amines. (2024, September 16). Beilstein Journals. Retrieved January 24, 2026, from [Link]

  • Leuchtenberger, W., & Plocker, U. (1990). U.S. Patent No. 4,962,231. U.S. Patent and Trademark Office.
  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (2018). PMC. Retrieved January 24, 2026, from [Link]

  • Green solvents for solid phase peptide synthesis. (2023, February 6). Biotage. Retrieved January 24, 2026, from [Link]

  • The Role of DL-Alanine in Pharmaceutical Synthesis and Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 24, 2026, from [Link]

  • Bada, J. L. (2013). Racemization of Amino Acids in Nature. Interdisciplinary Science Reviews, 7(1), 30-46. Retrieved January 24, 2026, from [Link]

  • The Importance of Chirality in Amino Acid Derivatives for Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 24, 2026, from [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Design, Synthesis, in vitro and in silico Characterization of 2-Quinolone-L-alaninate-1,2,3-triazoles as Antimicrobial Agents. (2020). PMC. Retrieved January 24, 2026, from [Link]

Sources

Troubleshooting

stability issues of 3-(2-Quinolyl)-DL-alanine in solution

Welcome to the technical support center for 3-(2-Quinolyl)-DL-alanine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(2-Quinolyl)-DL-alanine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Introduction to 3-(2-Quinolyl)-DL-alanine and its Stability

3-(2-Quinolyl)-DL-alanine is a synthetic amino acid derivative that incorporates a quinoline moiety. While this compound is noted for its compatibility with a range of synthetic pathways, its stability in solution can be influenced by several environmental factors, including pH, temperature, light, and the choice of solvent.[1] Understanding these factors is critical for obtaining reliable and reproducible experimental results. This guide provides a framework for identifying and mitigating potential stability issues.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 3-(2-Quinolyl)-DL-alanine in solution.

1. Why has my 3-(2-Quinolyl)-DL-alanine solution turned yellow or brown?

  • Potential Cause: Discoloration of solutions containing quinoline derivatives is often an indicator of degradation, particularly due to oxidation or photodegradation.[2][3] The quinoline ring system is susceptible to light-induced degradation, and aged or improperly stored samples can change color.[3]

  • Troubleshooting Steps:

    • Protect from Light: Immediately transfer your solution to an amber vial or wrap the container in aluminum foil to minimize light exposure.

    • Inert Atmosphere: If possible, prepare fresh solutions using solvents that have been de-gassed by sparging with an inert gas like nitrogen or argon. Store the solution under an inert atmosphere to prevent oxidation.

    • Purity Check: Analyze the discolored solution using High-Performance Liquid Chromatography (HPLC) with a UV detector to check for the appearance of new peaks, which would indicate degradation products. Compare this to a freshly prepared solution.

    • Solvent Purity: Ensure the solvent used is of high purity and free from oxidizing contaminants.

2. I'm observing a decrease in the concentration of my stock solution over time. What could be the cause?

  • Potential Cause: A gradual decrease in the concentration of 3-(2-Quinolyl)-DL-alanine suggests chemical degradation. This can be influenced by the pH of the solution, storage temperature, and hydrolytic decomposition. For analogous dipeptides containing alanine, maximum stability has been observed around a neutral pH.[4]

  • Troubleshooting Steps:

    • pH Optimization: Measure the pH of your stock solution. If it is highly acidic or alkaline, consider preparing a fresh solution in a buffered system closer to a neutral pH. Studies on the degradation of similar compounds suggest that a pH of around 6.0 could offer maximal stability.[4]

    • Temperature Control: Ensure your stock solution is stored at the recommended temperature of 0-8°C.[1] Avoid repeated freeze-thaw cycles, as this can accelerate degradation. For long-term storage, consider aliquoting the stock solution into smaller, single-use vials.

    • Forced Degradation Study: To understand the stability of your compound in your specific buffer system, you can perform a forced degradation study. This involves exposing your solution to stress conditions (e.g., elevated temperature, extreme pH) for a short period and analyzing the degradation by HPLC.

3. My HPLC analysis shows new, unexpected peaks. Could these be degradation products?

  • Potential Cause: The appearance of new peaks in an HPLC chromatogram is a strong indication of chemical degradation.[5] For 3-(2-Quinolyl)-DL-alanine, potential degradation pathways could involve modifications to both the quinoline ring and the alanine side chain.

  • Plausible Degradation Pathways:

    • Hydroxylation of the Quinoline Ring: A common degradation pathway for quinoline is hydroxylation, particularly at the 2-position, to form an oxo-dihydroquinoline derivative.[6]

    • Deamination of the Alanine Moiety: The amino group of the alanine side chain could be lost through deamination, which is a known degradation pathway for amino acids.[7]

    • Oxidative Cleavage: Oxidative conditions could lead to the cleavage of the molecule.

  • Troubleshooting and Identification:

    • Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer to determine the mass-to-charge ratio (m/z) of the unknown peaks. This information can help in elucidating the structures of the degradation products.

    • Comparative Analysis: Compare the chromatograms of aged or stressed samples with a freshly prepared standard of 3-(2-Quinolyl)-DL-alanine to confirm that the new peaks are indeed degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 3-(2-Quinolyl)-DL-alanine solutions?

A1: Based on supplier recommendations and general principles for similar compounds, the following storage conditions are advised to maximize stability:[1]

  • Temperature: Store stock solutions at 0-8°C for short- to medium-term storage. For long-term storage, freezing at -20°C or below is recommended, preferably in single-use aliquots to avoid freeze-thaw cycles.

  • Light: Protect solutions from light by using amber vials or by wrapping containers with aluminum foil. Quinoline derivatives can be sensitive to photodegradation.[2][3]

  • Atmosphere: For maximum stability, especially for long-term storage, consider preparing solutions with de-gassed solvents and storing them under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q2: How does the pH of the solution affect the stability of 3-(2-Quinolyl)-DL-alanine?

A2: The pH of a solution can significantly impact the stability of amino acid derivatives. Both acidic and basic conditions can catalyze hydrolysis and other degradation reactions. For a related dipeptide, L-alanyl-L-glutamine, maximum stability was found at approximately pH 6.0.[4] Extreme pH values are likely to increase the degradation rate of 3-(2-Quinolyl)-DL-alanine. The degradation of quinoline itself has been shown to be optimal under neutral to slightly alkaline conditions in some biological systems.[6][8][9] Therefore, maintaining a pH in the neutral range is a prudent starting point for ensuring the stability of your solutions.

Q3: What solvents are recommended for dissolving 3-(2-Quinolyl)-DL-alanine?

A3: The choice of solvent can influence the stability of the compound. While specific solvent stability data for 3-(2-Quinolyl)-DL-alanine is limited, here are some general guidelines:

  • Aqueous Buffers: For many biological applications, aqueous buffers are necessary. It is recommended to use a buffer system that maintains a pH in the slightly acidic to neutral range (e.g., phosphate or acetate buffers).

  • Organic Solvents: For stock solutions, polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are often used. These solvents are generally less reactive than protic solvents like water or alcohols. However, it is crucial to use high-purity, anhydrous solvents to minimize degradation.

It is always recommended to perform a preliminary solubility and stability test in your chosen solvent system before preparing large quantities of solution.

Q4: How can I perform a simple stability study for my 3-(2-Quinolyl)-DL-alanine solution?

A4: A stability-indicating HPLC method is the most common approach to assess the stability of a compound in solution.[10][11] Here is a general protocol:

Experimental Protocol: Solution Stability Assessment via HPLC

  • Prepare a Stock Solution: Prepare a stock solution of 3-(2-Quinolyl)-DL-alanine at a known concentration in your desired solvent or buffer.

  • Aliquot the Solution: Distribute the stock solution into several vials for each storage condition you want to test (e.g., different temperatures, light exposure).

  • Initial Analysis (Time Zero): Immediately analyze an aliquot of the freshly prepared solution by HPLC to establish the initial purity and peak area of the compound. This will serve as your baseline.

  • Store Samples: Store the aliquots under the desired conditions (e.g., 4°C protected from light, room temperature exposed to light, etc.).

  • Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week), retrieve an aliquot from each storage condition and analyze it by HPLC.

  • Data Analysis: Compare the chromatograms from each time point to the time-zero chromatogram. Look for:

    • A decrease in the peak area of the 3-(2-Quinolyl)-DL-alanine peak.

    • The appearance of new peaks, which indicate degradation products.

  • Quantify Degradation: Calculate the percentage of the compound remaining at each time point relative to the initial concentration.

Data Presentation: Example Stability Data Table

Storage ConditionTime (hours)3-(2-Quinolyl)-DL-alanine Remaining (%)Appearance of Degradation Products (Peak Area %)
4°C, Dark01000
2499.50.5
4899.10.9
Room Temp, Light01000
2492.37.7
4885.114.9

Visualizations

Diagram: Hypothetical Degradation Pathway

G A 3-(2-Quinolyl)-DL-alanine B Hydroxylation A->B H2O/O2 D Deamination A->D H2O F Oxidation A->F Light/O2 C 2-Oxo-1,2-dihydroquinolyl-alanine B->C E 3-(2-Quinolyl)-lactic acid D->E G Ring-opened products F->G

Caption: A potential degradation pathway for 3-(2-Quinolyl)-DL-alanine.

Diagram: Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis A Prepare Stock Solution B Aliquot into Vials A->B C Condition 1 (e.g., 4°C, Dark) B->C D Condition 2 (e.g., RT, Light) B->D E Condition 3 (e.g., 40°C, Dark) B->E F HPLC Analysis (Time 0) B->F G HPLC Analysis (Time X) C->G D->G E->G H Data Comparison & Reporting F->H G->H

Caption: A typical workflow for assessing solution stability.

References

  • PubChem. 3-(2-Quinolyl)-DL-alanine. National Center for Biotechnology Information. [Link]

  • ResearchGate. Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. [Link]

  • Wu, Q., et al. (2022). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Water Science & Technology, 86(5), 1286-1298.
  • Longdom Publishing. Quinoline Derivatives Thermodynamic Properties during Phase Transition. Journal of Chemical Engineering & Process Technology.
  • ResearchGate.
  • Arii, K., et al. (1999). Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution. European Journal of Pharmaceutical Sciences, 7(2), 107-112.
  • Klán, P., et al. (2021). The Quinoline Photoremovable Group (PPG) Platform—A Medicinal Chemist's Approach for Photocage Development and Applications.
  • University of Malta.
  • LCGC International. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • ResearchGate.
  • Klingler, J. M., et al. (2007). Hydrothermal reactions of alanine and glycine in sub- and supercritical water. The Journal of Supercritical Fluids, 43(1), 122-130.
  • Li, Y., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4185.
  • Novelty Journals. (2022).
  • MDPI. (2021).
  • MDPI. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag 3 PO 4.
  • Zhu, S. N., et al. (2008). Degradation of quinoline by Rhodococcus sp. QL2 isolated from activated sludge.
  • American Chemical Society. (2023).
  • ResearchGate. (2021).
  • Wikipedia. Quinoline. [Link]

  • Wang, Y., et al. (2021). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 9, 764627.
  • MDPI. (2021). A Comprehensive Evaluation of Flavor Instability of Beer (Part 2)
  • Biologics Consulting. (2023). A Roadmap of Drug Development and Analytical Method Progression.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-15.
  • Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension.
  • ResearchGate. (2022).
  • Separation Science. (2023). Analytical Techniques In Stability Testing.
  • Johnson, G. R. A., et al. (1989). Degradation of Glycine and Alanine on Irradiated Quartz. Origins of Life and Evolution of the Biosphere, 19(3-6), 333-340.
  • MDPI. (2023). Antibody–Drug Conjugates in Hematological Malignancies: Current Landscape and Future Perspectives.
  • Biosciences Biotechnology Research Asia. (2022).
  • PubChem. Fmoc-3-(2-quinolyl)-DL-alanine. National Center for Biotechnology Information. [Link]

  • Almac Group. (2021).
  • YouTube. (2022). How to Conduct Forced Degradation Study for Drug Product as per ANVISA?
  • Nicewicz, D. A., et al. (2022). Photochemical Reduction of Quinolines with γ-Terpinene. Organic Letters, 24(1), 23-27.

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Optimization

Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Bulky Amino acids

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields, particular...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields, particularly when incorporating sterically hindered or "bulky" amino acids. Here, we will explore the root causes of these difficulties and provide actionable, field-proven solutions.

Introduction: The Challenge of Bulkiness

The stepwise addition of amino acids in SPPS is a robust and widely used technique.[1][2][3] However, the efficiency of the crucial peptide bond formation can be significantly hampered by steric hindrance.[4] Bulky amino acids, such as Valine (Val), Isoleucine (Ile), Threonine (Thr), Arginine (Arg), Phenylalanine (Phe), and Tyrosine (Tyr), possess large side chains that physically obstruct the approach of the incoming activated amino acid to the N-terminus of the growing peptide chain.[5] This steric clash is a primary cause of incomplete or "difficult" couplings, leading to deletion sequences and a substantial decrease in the final peptide yield.

Furthermore, sequences rich in hydrophobic and bulky residues are prone to aggregation on the solid support.[6][7] The peptide chains can self-associate through intermolecular hydrogen bonds, causing the resin to shrink and effectively rendering the reactive sites inaccessible.[6] This phenomenon not only impedes coupling reactions but also hinders the removal of the Fmoc protecting group.[6]

This guide provides a structured approach to diagnosing and resolving these common issues.

Frequently Asked Questions (FAQs)

Q1: My overall peptide yield is very low after synthesizing a sequence containing multiple Val and Ile residues. What is the most likely cause?

A1: The most probable cause is a combination of steric hindrance and peptide aggregation. The bulky side chains of Valine and Isoleucine create significant steric hindrance, making the peptide bond formation kinetically slow and often incomplete. When multiple such residues are in proximity, the growing peptide chains can aggregate, further preventing efficient coupling and deprotection steps.[6]

Q2: I observed significant resin shrinking during the synthesis. What does this indicate?

A2: Resin shrinking is a classic indicator of on-resin peptide aggregation.[6] As the peptide chains grow, they can form secondary structures and associate with each other, leading to a collapse of the resin matrix.[6] This aggregation severely limits the accessibility of reagents to the reactive sites on the peptide, causing both coupling and deprotection to fail.

Q3: My ninhydrin test is giving a false negative (colorless), but my mass spectrometry data shows a significant amount of deletion sequence. Why is this happening?

A3: In cases of severe aggregation, the ninhydrin reagent may not be able to penetrate the collapsed resin beads to react with the uncoupled free amines. This leads to a misleading negative result, while in reality, a substantial portion of the peptide chains have not been elongated.

Troubleshooting Guides

Issue 1: Incomplete Coupling of a Bulky Amino Acid

Symptoms:

  • Positive ninhydrin test after the coupling step.

  • Presence of deletion sequences in the final product, confirmed by mass spectrometry.

Causality: The primary cause is steric hindrance from the side chain of the bulky amino acid being coupled or the N-terminal amino acid of the resin-bound peptide. This slows down the acylation reaction, preventing it from reaching completion within the standard reaction time.

Solutions:

  • Double Coupling: This is often the simplest and most effective solution. After the initial coupling reaction, drain the reaction vessel and repeat the coupling step with a fresh solution of the activated amino acid.[5] This provides a second opportunity for the reaction to go to completion.

  • Increase Coupling Time: For particularly difficult couplings, extending the reaction time from the standard 1-2 hours to 4 hours or even overnight can significantly improve the yield.

  • Utilize a More Potent Coupling Reagent: While standard reagents like HBTU and TBTU are effective for most couplings, more powerful reagents may be necessary for sterically hindered amino acids.[8]

    • Phosphonium Salts: Reagents like PyBOP and PyAOP are known for their high reactivity and are less likely to cause side reactions compared to uronium salts.[9]

    • Uronium Salts with HOAt or Oxyma: HATU and HCTU, which generate highly reactive OAt and O-6-ClBt esters, are excellent choices for difficult couplings.[8] COMU, an Oxyma-based reagent, is also highly reactive and its byproducts are water-soluble, simplifying purification.[10]

Coupling Reagent Class Key Advantages for Bulky Amino Acids
HBTU/TBTU Aminium/UroniumGood for standard couplings, but may be insufficient for highly hindered residues.[8][11]
HATU Aminium/UroniumForms highly reactive HOAt esters, very effective for difficult couplings.[8]
HCTU Aminium/UroniumForms more reactive 6-Cl-HOBt esters than HBTU.[8][9]
PyBOP PhosphoniumHigh coupling efficiency, avoids guanylation side reactions seen with uronium salts.[8][9]
PyAOP PhosphoniumParticularly effective for coupling N-methylated and other sterically hindered amino acids.[9]
COMU UroniumHigh reactivity, water-soluble byproducts, and the reaction can be visually monitored.[10]

Experimental Protocol: Double Coupling with HATU

  • Following Fmoc deprotection and washing of the resin-bound peptide, swell the resin in DMF.

  • In a separate vessel, prepare the activated amino acid solution:

    • Fmoc-amino acid (4 equivalents)

    • HATU (3.9 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

    • Dissolve in DMF.

  • Add the activated amino acid solution to the reaction vessel and allow it to react for 2 hours.

  • Drain the reaction vessel and wash the resin with DMF.

  • Repeat steps 2-4 for the second coupling.

  • Perform a ninhydrin test to confirm the completion of the coupling.[12][13]

Issue 2: On-Resin Aggregation

Symptoms:

  • Resin shrinking.

  • Slow or incomplete Fmoc deprotection.

  • Incomplete coupling, even with double coupling.

  • Difficulty in purifying the final peptide due to poor solubility.[14]

Causality: Hydrophobic interactions and intermolecular hydrogen bonding between growing peptide chains lead to the formation of aggregated structures, which are insoluble and inaccessible to reagents.[6]

Solutions:

  • Choice of Resin:

    • Low-Loading Resin: Using a resin with a lower substitution level (0.1-0.4 mmol/g) increases the distance between peptide chains, reducing the likelihood of aggregation.[11]

    • PEG Resins: Resins like TentaGel, which have a polyethylene glycol (PEG) core, provide a more polar environment that can help to solvate the growing peptide chains and disrupt aggregation.[6][11]

  • "Difficult Sequence" Strategies:

    • Pseudoproline Dipeptides: These are dipeptides where a Serine or Threonine has been cyclized into an oxazolidine.[15] Incorporating a pseudoproline dipeptide introduces a "kink" into the peptide backbone, effectively disrupting the secondary structures that lead to aggregation.[15][16] These are introduced as a single unit during synthesis and are converted back to the native Ser or Thr during the final TFA cleavage.[15]

    • Backbone Protection (Hmb/Dmb): The use of a temporary 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone nitrogen of a key residue can prevent hydrogen bonding and aggregation.[6]

Experimental Workflow: Incorporating a Pseudoproline Dipeptide

G cluster_0 Standard SPPS Cycle cluster_1 Pseudoproline Incorporation cluster_2 Continuation of Synthesis A Fmoc Deprotection B Washing A->B C Dissolve Fmoc-Xaa-Yaa(ψPro)-OH (4 eq) and HATU (3.9 eq) in DMF B->C D Add DIPEA (8 eq) C->D E Add to Resin D->E F Couple for 2 hours E->F G Washing F->G H Proceed to next Fmoc Deprotection G->H G cluster_diagnosis Diagnosis cluster_solutions Solutions Start Low Peptide Yield MA Mass Spec Analysis Start->MA NT Ninhydrin Test Start->NT RS Observe Resin Shrinking Start->RS Deletion Deletion Sequences Present? MA->Deletion NT->Deletion Aggregation Peptide Aggregation RS->Aggregation Strong Indicator IncompleteCoup Incomplete Coupling Deletion->IncompleteCoup Yes Deletion->Aggregation Yes, and resin shrinks DC Double Couple IncompleteCoup->DC ET Extend Time IncompleteCoup->ET PCR Potent Coupling Reagent (e.g., HATU, PyBOP) IncompleteCoup->PCR LLR Low-Load Resin Aggregation->LLR PEGR PEG Resin Aggregation->PEGR PPD Use Pseudoproline Dipeptides Aggregation->PPD BP Use Backbone Protection (Hmb/Dmb) Aggregation->BP CS Add Chaotropic Salts Aggregation->CS DC->NT Re-evaluate PCR->NT Re-evaluate PPD->RS Re-evaluate

Caption: Logical flow for troubleshooting low peptide yield.

By systematically applying these diagnostic and corrective measures, researchers can significantly improve the success rate of synthesizing peptides containing bulky and aggregation-prone amino acids.

References

  • Albericio, F. et al. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications. [Link]

  • Planning a Peptide Synthesis. AAPPTec. [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. (2023-01-30). [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Katritzky, A. R. et al. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

  • Hyde, C. et al. Difficult peptides. Fmoc Solid Phase Peptide Synthesis: A Practical Approach, Oxford Academic. [Link]

  • Wang, B. et al. Oyster Peptide-Ferrous Chelate Preparation Optimization Structural Characteristics and Enhanced Bioavailability. MDPI. [Link]

  • How to choose the right resin functionality for solid phase peptide synthesis. Biotage. (2023-02-01). [Link]

  • Pseudoproline Dipeptides. Aapptec Peptides. (2019-11-15). [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]

  • Amino acid structure and “Difficult sequences” In solid phase peptide synthesis. ResearchGate. (2025-08-06). [Link]

  • A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. MDPI. (2022-09-20). [Link]

  • El-Faham, A. & Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (2011-08-26). [Link]

  • A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Indian Academy of Sciences. [Link]

  • Cochrane, S. A. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC, NIH. [Link]

  • Optimization of the synthesis of hAmylin. Merck Millipore. [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • Why did adding pseudoproline dipeptides give me a higher mass than expected? ResearchGate. (2022-02-22). [Link]

  • Resins for peptide amide synthesis. ResearchGate. [Link]

  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. (2025-09-24). [Link]

  • Introduction to Peptide Synthesis. Master Organic Chemistry. (2019-02-15). [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • An electronic effect on protein structure. PMC, NIH. [Link]

  • Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. Amino Acids. (2021-04-03). [Link]

  • Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent. PubMed. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. (2025-08-28). [Link]

  • CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: A Senior Application Scientist's Guide to Column Chromatography Purification of Quinoline Compounds

Welcome to the technical support center for the column chromatography purification of quinoline compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the column chromatography purification of quinoline compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable N-heterocyclic scaffolds. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and optimize your purification workflows. Quinolines, with their basic nitrogen, present a unique set of challenges on common stationary phases, and this guide is structured to address these issues head-on.

Troubleshooting Guide: Common Issues & In-Depth Solutions

This section directly addresses the most frequent and frustrating problems encountered during the column chromatography of quinolines. Each issue is analyzed from a mechanistic standpoint, followed by a series of actionable solutions.

Issue 1: The Quinoline Compound is Streaking or Tailing Extensively on a Silica Gel TLC Plate and Column.

Causality & Expertise: This is the most common problem and stems from the fundamental acid-base chemistry between the quinoline and the stationary phase. Silica gel (SiO₂) has a surface rich in silanol groups (Si-OH), which are weakly acidic. The basic nitrogen atom of the quinoline ring can undergo strong, often partially irreversible, interactions with these acidic sites.[1][2] This leads to a non-ideal equilibrium during elution, causing the compound to "drag" down the column, resulting in broad, tailing bands and poor separation.[1]

Solutions:

  • Mobile Phase Modification with a Competing Base: The most direct solution is to add a small amount of a volatile base to your mobile phase.[1]

    • Protocol: Add 0.1-1% triethylamine (TEA) or pyridine to your eluent system (e.g., ethyl acetate/hexane).

    • Mechanism: The amine modifier will preferentially interact with the acidic silanol groups on the silica surface, effectively "masking" them from your quinoline compound. This allows the quinoline to elute based more on polarity interactions with the mobile phase, resulting in sharper, more symmetrical bands.[1]

  • Stationary Phase Deactivation: If mobile phase modification is insufficient or undesirable, you can neutralize the stationary phase itself.

    • Protocol: Before loading your sample, flush the packed silica gel column with 2-3 column volumes of your initial, non-polar eluent containing 1-2% triethylamine. Then, flush with 2-3 column volumes of the initial eluent without the amine to remove the excess base before loading your compound.[3]

    • Mechanism: This pre-treatment neutralizes the most acidic sites on the silica, reducing the potential for strong interactions with your quinoline.

  • Optimize Sample Loading: Overloading the column can exacerbate tailing.[1]

    • Guideline: For difficult separations, a high ratio of stationary phase to crude product is recommended, often between 50:1 to 100:1 by weight.[1]

    • Rationale: A lower sample load ensures that the number of analyte molecules does not saturate the available interaction sites on the stationary phase, leading to more uniform elution.

Issue 2: The Quinoline Compound Appears to be Decomposing on the Column.

Causality & Expertise: The acidic nature of silica gel can catalyze the degradation of sensitive quinoline derivatives.[1][4] This is particularly true for quinolines bearing acid-labile functional groups. The prolonged contact time during chromatography provides ample opportunity for this decomposition to occur.

Solutions:

  • Switch to a Non-Acidic Stationary Phase: The most effective way to prevent acid-catalyzed decomposition is to remove the acid source.

    • Recommendation: Use neutral or basic alumina (Al₂O₃) as your stationary phase.[1] Alumina is generally a good choice for the purification of basic compounds.[1] Florisil is another potential alternative.[4]

    • Consideration: The elution order on alumina may differ from silica, so preliminary TLC analysis on alumina plates is crucial.

  • Minimize Contact Time: The extent of decomposition is often proportional to the time the compound spends on the column.

    • Technique: Employ flash chromatography, using positive pressure (air or nitrogen) to accelerate the flow rate of the mobile phase.[1] This significantly reduces the residence time of your compound on the stationary phase.

  • Conduct Chromatography at Lower Temperatures: If the compound is thermally labile in addition to being acid-sensitive, temperature control can be beneficial.

    • Procedure: Run the column in a cold room or use a jacketed column with a cooling circulator.[1] Lower temperatures will decrease the rate of the decomposition reaction.

Issue 3: The Quinoline Compound Will Not Elute from the Column, Even with Highly Polar Solvents.

Causality & Expertise: This issue suggests an exceptionally strong, essentially irreversible, binding of your quinoline to the silica gel. This can happen with highly basic quinolines or those with multiple basic sites that can chelate to the silica surface. It could also indicate that the chosen solvent system is not polar enough, or that the compound has degraded at the origin.[4]

Solutions:

  • Systematic Increase in Solvent Polarity: Ensure you are using a sufficiently polar mobile phase.

    • Recommended Solvent Systems: For highly polar quinolines, consider systems like dichloromethane/methanol or ethyl acetate/methanol.[1] A small percentage of methanol can dramatically increase the eluting power of the mobile phase.[5]

    • Caution: Using more than 10% methanol in dichloromethane can potentially dissolve some of the silica gel.[5]

  • Employ a "Methanol Purge": If your compound of interest is the last to elute and is highly retained, you can flush the column with a very polar solvent after your main separation is complete.

    • Procedure: After collecting all other components, switch the mobile phase to 100% methanol or a mixture like 5-10% methanol in dichloromethane to strip the remaining compounds from the column.[5]

  • Re-evaluate with Alternative Stationary Phases: As with decomposition, if irreversible binding is suspected, switching to a less interactive stationary phase is a key strategy.

    • Recommendation: Basic or neutral alumina is an excellent first alternative.[1] Reversed-phase chromatography on C18-functionalized silica is another option if the quinoline has sufficient hydrophobicity.

Frequently Asked Questions (FAQs)

Q1: How do I select the best initial solvent system for my quinoline purification?

A1: The ideal starting point is always Thin-Layer Chromatography (TLC).[6] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.3 for your target quinoline compound.[1][3] This Rf value generally translates well to good separation on a column. Start with a non-polar system like 10% ethyl acetate in hexane and gradually increase the polarity of the mobile phase.[5]

Q2: What are some common mobile phase systems for quinoline chromatography?

A2: The choice is highly dependent on the polarity of your specific quinoline derivative. Here is a table of commonly used solvent systems, ordered by increasing polarity:

PolarityNon-Polar ComponentPolar ComponentTypical Ratio RangeNotes
LowHexane / Petroleum EtherEthyl Acetate5-30%A standard starting point for many organic compounds.[5]
MediumDichloromethane (DCM)Ethyl Acetate10-50%Good for moderately polar quinolines.
HighDichloromethane (DCM)Methanol1-10%Effective for highly polar quinolines; add 0.5-1% TEA to prevent tailing.[1][5]
HighEthyl AcetateMethanol1-10%An alternative high-polarity system.

Q3: What is the difference between wet and dry loading, and which is better for quinolines?

A3:

  • Wet Loading: The crude sample is dissolved in a minimal amount of the initial mobile phase (or a slightly more polar solvent) and pipetted directly onto the top of the column.[7]

  • Dry Loading: The crude sample is dissolved in a suitable solvent, adsorbed onto a small amount of silica gel (or celite), and the solvent is evaporated to yield a dry, free-flowing powder. This powder is then carefully added to the top of the packed column.

For quinoline compounds, dry loading is often superior . This is because dissolving the crude mixture, which may contain polar impurities, in a strong solvent for wet loading can disrupt the top of the column packing and lead to band broadening. Dry loading introduces the sample in a more uniform, narrow band, which is critical for achieving good separation.

Q4: How do I properly pack a silica gel column?

A4: A well-packed column is essential for a successful separation. The "slurry method" is most common:

  • Plug the bottom of the column with a small piece of cotton or glass wool, and add a thin layer of sand.[8]

  • In a beaker, mix your calculated amount of silica gel with your initial, non-polar eluent to form a consistent slurry.

  • Pour the slurry into the column in one continuous motion, if possible.

  • Gently tap the side of the column to dislodge any air bubbles and encourage even packing.[9]

  • Open the stopcock to drain some solvent, which helps to compact the silica bed.

  • Once the silica has settled, add a protective layer of sand on top to prevent the bed from being disturbed when adding more solvent.[1][9]

Experimental Workflows & Protocols

Protocol 1: General Flash Column Chromatography of a Quinoline Derivative
  • TLC Analysis: Determine an optimal solvent system that gives your target compound an Rf of ~0.2-0.3, incorporating 0.5% triethylamine if tailing is observed.

  • Column Preparation: Pack a glass column with silica gel using the slurry method with your starting eluent (e.g., 95:5 hexane:ethyl acetate + 0.5% TEA).

  • Sample Loading (Dry Method):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add silica gel (approximately 2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely under reduced pressure until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column, creating a uniform layer.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle, consistent pressure using a nitrogen or air line to achieve a steady flow rate.

    • Begin with your initial, less polar solvent system. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.[1]

  • Fraction Collection & Analysis:

    • Collect fractions of a consistent volume in test tubes.[1]

    • Monitor the collected fractions by TLC to identify which ones contain your purified compound.[1]

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified quinoline.

Workflow Visualization

Below are diagrams illustrating key decision-making processes in quinoline purification.

Quinoline_Purification_Workflow start Crude Quinoline Mixture tlc 1. TLC Analysis (e.g., Hexane/EtOAc) start->tlc check_tailing Is there tailing? tlc->check_tailing check_rf Is Rf ~0.2-0.3? adjust_polarity Adjust Solvent Polarity check_rf->adjust_polarity No prep_column 2. Prepare Column (Slurry Pack Silica Gel) check_rf->prep_column Yes check_tailing->check_rf No add_tea Add 0.5-1% TEA to Mobile Phase check_tailing->add_tea Yes add_tea->tlc adjust_polarity->tlc load_sample 3. Load Sample (Dry Loading Preferred) prep_column->load_sample elute 4. Elute with Mobile Phase (Isocratic or Gradient) load_sample->elute collect_fractions 5. Collect & Analyze Fractions (via TLC) elute->collect_fractions combine Combine Pure Fractions & Evaporate Solvent collect_fractions->combine product Purified Quinoline combine->product

Caption: General workflow for quinoline purification by column chromatography.

Troubleshooting_Decision_Tree problem Problem Observed tailing Streaking / Tailing problem->tailing decomposition Decomposition problem->decomposition no_elution No Elution problem->no_elution sol_tail1 Add TEA to Eluent tailing->sol_tail1 sol_tail2 Use Alumina tailing->sol_tail2 sol_decomp1 Use Alumina / Florisil decomposition->sol_decomp1 sol_decomp2 Use Flash Chromatography (Reduce Time) decomposition->sol_decomp2 sol_elute1 Increase Solvent Polarity (e.g., add MeOH) no_elution->sol_elute1 sol_elute2 Switch to Alumina no_elution->sol_elute2

Caption: Decision tree for troubleshooting common quinoline purification issues.

References

  • Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography. Benchchem.
  • Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. National Institutes of Health.
  • Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. ResearchGate. Available from: [Link]

  • Column chromatography.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available from: [Link]

  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography.
  • Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Horizon IRD. Available from: [Link]

  • Optimization of the composition and pH of the mobile phase used for separation and determination of a series of quinolone antibacterials regulated by the European Union. ResearchGate. Available from: [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry.
  • How to run column chromatography.
  • Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds. Benchchem.
  • How To Choose Solvent System For Column Chromatography?. Chemistry For Everyone. Available from: [Link]

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Optimization

Technical Support Center: Navigating the Challenges of Peptide Aggregation with Hydrophobic Unnatural Amino Acids

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the complex issue of peptide aggregation, with a specific focus on sequences containing hydrophobic unnatural amino acids (UAAs). Our goal is to equip you with the scientific rationale and practical methodologies to anticipate, diagnose, and resolve aggregation-related challenges in your experiments.

The Challenge of Hydrophobicity and Unnatural Scaffolds

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, including potency, stability, and bioavailability.[1][2] However, the introduction of hydrophobic UAAs can significantly increase a peptide's propensity for aggregation. This phenomenon is driven by the hydrophobic effect, where nonpolar residues self-associate to minimize their contact with aqueous environments, often leading to the formation of insoluble β-sheet structures or amorphous aggregates.[3][4] Such aggregation can be irreversible and poses significant challenges during synthesis, purification, and formulation, potentially leading to a loss of biological activity and an increased risk of immunogenicity.[3][5]

This guide provides a structured approach to understanding and mitigating these aggregation events.

Troubleshooting Guide: From Synthesis to Solubilization

This section is designed to help you diagnose and resolve aggregation issues at various stages of your workflow.

Problem 1: Poor Yield and Difficult Synthesis of a Hydrophobic UAA-Containing Peptide

Symptoms:

  • Shrinking of the resin during solid-phase peptide synthesis (SPPS).

  • Incomplete deprotection or acylation reactions, often giving false negatives in tests like the Kaiser test.[6]

  • Low crude peptide yield after cleavage and precipitation.

Causality: As the peptide chain elongates on the solid support, strong inter- and intramolecular interactions, driven by hydrophobic UAAs, can lead to the formation of secondary structures and on-resin aggregation.[6] This physically obstructs reactive sites, hindering subsequent synthetic steps.

Solutions:

  • Strategic Solvent Selection:

    • Rationale: The choice of solvent during SPPS is critical for solvating the growing peptide chain and disrupting aggregation.

    • Recommendation: While DMF is a standard solvent, N-Methyl-2-pyrrolidone (NMP) can be more effective for hydrophobic sequences due to its different polarity, which can alleviate aggregation.[7] For particularly challenging sequences, a "magic mixture" of DCM/DMF/NMP (1:1:1) with additives like 1% Triton X-100 can be employed.

  • Backbone Protection with "Disrupting" Moieties:

    • Rationale: Reversibly protecting the amide backbone can disrupt the hydrogen bonding networks that stabilize secondary structures.

    • Recommendation: Incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids at strategic intervals (e.g., every sixth residue) to introduce kinks in the peptide backbone and prevent aggregation.

  • Employing Chaotropic Agents:

    • Rationale: Chaotropic salts disrupt the structure of water, weakening hydrophobic interactions and destabilizing aggregates.

    • Recommendation: Washing the resin with solutions containing chaotropic salts like 0.8 M NaClO₄ or 4 M KSCN in DMF before coupling can help break up aggregated structures.

Strategy Mechanism of Action When to Use
NMP Solvent Alters the polarity of the synthesis environment to better solvate hydrophobic peptides.[7]For sequences rich in hydrophobic residues, especially when aggregation is observed with DMF.
Pseudoproline Dipeptides Induce a "kink" in the peptide backbone, disrupting the formation of stable secondary structures.Proactively in long or known aggregation-prone sequences containing Ser or Thr.
Chaotropic Salt Washes Weaken hydrophobic interactions by disrupting the structure of the surrounding solvent.[6]When severe on-resin aggregation is suspected, indicated by poor reaction kinetics.

G

Problem 2: The Purified Peptide is Insoluble in Aqueous Buffers

Symptoms:

  • Precipitation upon dissolving the lyophilized peptide in aqueous solutions.

  • Difficulty in achieving the desired concentration for biological assays.

  • Inaccurate characterization due to insolubility.[6]

Causality: The intrinsic hydrophobicity of the UAA-containing peptide drives it to aggregate and precipitate out of polar solvents like water or physiological buffers. This is often exacerbated if the peptide has a net neutral charge at the working pH.

Solutions:

  • Systematic Solvent Screening:

    • Rationale: A step-wise approach to solubilization, starting with less harsh solvents, is crucial to preserve peptide integrity.

    • Protocol:

      • Attempt to dissolve a small amount of the peptide in deionized water.

      • If insoluble, try a dilute acidic (e.g., 10% acetic acid) or basic (e.g., 0.1% ammonium hydroxide) solution, depending on the peptide's net charge.

      • For highly hydrophobic peptides, dissolve first in a minimal amount of an organic solvent like DMSO or DMF, then slowly add the aqueous buffer with vortexing.[8] Be mindful that high concentrations of organic solvents can be detrimental to biological systems.[8]

  • pH Adjustment:

    • Rationale: Moving the pH away from the peptide's isoelectric point (pI) can increase its net charge, enhancing solubility through electrostatic repulsion between molecules.

    • Recommendation: For peptides with acidic or basic UAAs, adjusting the pH can significantly improve solubility.[9]

  • Use of Denaturants (as a last resort):

    • Rationale: Strong denaturants can break the non-covalent interactions holding the aggregates together.

    • Recommendation: For highly aggregated peptides, solubilization in 6 M guanidine hydrochloride or 8 M urea can be effective.[9] However, these are generally incompatible with biological assays and may require subsequent dialysis or buffer exchange.

G

Frequently Asked Questions (FAQs)

Q1: How do different classes of hydrophobic UAAs impact aggregation?

A1: The structure of the UAA side chain plays a crucial role:

  • Bulky Aromatic UAAs (e.g., Naphthylalanine): These can promote aggregation through π-π stacking interactions in addition to hydrophobic forces.[3]

  • Aliphatic UAAs (e.g., Cyclohexylalanine): These primarily increase hydrophobicity, driving aggregation through the hydrophobic effect.[4]

  • β-Amino Acids: The altered backbone conformation can either disrupt or, in some cases, promote specific types of ordered aggregation. Their impact is highly sequence-dependent.[9]

  • PEGylated UAAs: The hydrophilic PEG chain can act as a shield, sterically hindering aggregation and significantly increasing solubility.[9]

UAA Class Primary Aggregation Driver Expected Impact on Aqueous Solubility
Bulky Aromatic Hydrophobic effect, π-π stacking[3]Significant Decrease
Hydrophobic Aliphatic Hydrophobic effect[4]Decrease
β-Amino Acids Altered backbone conformation[9]Sequence-dependent
PEGylated Amino Acids Steric hindrance from PEG chain[9]Significant Increase

Q2: Can I predict the aggregation potential of my UAA-containing peptide sequence before synthesis?

A2: While challenging, several factors can provide an indication. Numerous prediction programs exist that analyze properties like hydrophobicity, charge, and β-sheet forming propensity.[3] Although primarily designed for natural amino acids, the principles can be extended to UAAs by considering their physicochemical properties. A high number of contiguous hydrophobic residues, including UAAs, is a strong indicator of potential aggregation.

Q3: What analytical techniques are best for characterizing peptide aggregates?

A3: A multi-faceted approach is recommended:

  • Size Exclusion Chromatography (SEC): To separate and quantify soluble aggregates of different sizes.[10]

  • Dynamic Light Scattering (DLS): To measure the size distribution of particles in solution, providing information on the presence of aggregates.[10][11]

  • Circular Dichroism (CD) Spectroscopy: To assess the secondary structure of the peptide. A high β-sheet content can be indicative of fibrillar aggregation.[12][13]

  • Thioflavin T (ThT) Assay: This fluorescent dye specifically binds to amyloid-like fibril structures, allowing for their detection and quantification.

Q4: Are there any sequence design strategies to proactively minimize aggregation?

A4: Yes. Thoughtful sequence design is the most effective preventative measure:

  • Charge Introduction: Flanking a hydrophobic core with charged amino acids (natural or unnatural) can significantly reduce aggregation propensity through electrostatic repulsion.[14]

  • Strategic Proline Placement: Incorporating proline, which disrupts secondary structures, can break up long hydrophobic stretches.

  • Hydrophilic Tagging: Temporarily attaching a hydrophilic tag to the N- or C-terminus can improve solubility during synthesis and purification. This tag can be cleaved off later.[6]

References

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). Interface Focus. [Link]

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024). GenScript. [Link]

  • Aggregation Rules of Short Peptides. (2024). JACS Au. [Link]

  • How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. (n.d.). The Journal of Physical Chemistry B. [Link]

  • How to synthesize hydrophobic peptides - Choosing the Right Solvent. (2023). Biotage. [Link]

  • Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide. (n.d.). PubMed Central. [Link]

  • Aggregation of highly hydrophobic peptides as a challenging behavior for chemical synthesis. (n.d.). ResearchGate. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025). PubMed Central. [Link]

  • Strategies for Improving Peptide Stability and Delivery. (2022). PubMed Central. [Link]

  • A peptide strategy for inhibiting different protein aggregation pathways in disease. (2022). bioRxiv. [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). PubMed Central. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). ResearchGate. [Link]

  • (PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2020). ResearchGate. [Link]

  • Peptide aggregation analysis laboratory. (n.d.). FILAB. [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Challenges in Characterizing Quinoline-Containing Peptides

Welcome to the Technical Support Center for the analysis of quinoline-containing peptides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique analytical h...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the analysis of quinoline-containing peptides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique analytical hurdles presented by this class of molecules. The inherent properties of the quinoline moiety can introduce complexities in routine analytical workflows. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome these challenges, ensuring the generation of high-quality, reliable data.

Section 1: Chromatographic Complexities

The aromatic and heterocyclic nature of the quinoline group can lead to challenging chromatographic behavior, including poor peak shape, retention time variability, and co-elution with impurities.

FAQ 1: My quinoline-containing peptide shows significant peak tailing during reverse-phase HPLC analysis. What is causing this and how can I improve the peak shape?

Answer:

Peak tailing in the chromatographic analysis of quinoline-containing peptides is a common issue that can primarily be attributed to two factors: secondary interactions with residual silanols on the stationary phase and the potential for the quinoline nitrogen to be protonated, leading to mixed-mode interactions.

Causality: The quinoline ring, being a heterocyclic aromatic compound, possesses a basic nitrogen atom. Depending on the mobile phase pH, this nitrogen can be protonated, leading to ionic interactions with deprotonated, acidic silanol groups present on the surface of silica-based C18 columns. This is in addition to the intended hydrophobic interactions of the reverse-phase separation. These secondary ionic interactions are stronger and have slower kinetics than the hydrophobic interactions, resulting in a portion of the analyte being retained longer on the column, which manifests as a tailed peak.

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment:

    • Rationale: Modifying the pH of the mobile phase can suppress the ionization of either the quinoline nitrogen or the residual silanols.

    • Step-by-step:

      • Determine the pKa of your quinoline-containing peptide. The pKa of quinoline itself is approximately 4.9.

      • For acidic peptides, adjust the mobile phase pH to be at least 2 pH units below the pKa of the quinoline nitrogen (e.g., pH < 2.9). This ensures the quinoline is fully protonated and less likely to interact with protonated silanols. Use an acidic modifier like trifluoroacetic acid (TFA) or formic acid.[1]

      • For basic or neutral peptides, consider increasing the mobile phase pH to be above the pKa of the silanol groups (typically around pH 3.5-4.5) but below the pKa of the quinoline. This approach is less common due to the instability of silica-based columns at higher pH.

      • A systematic study of mobile phase pH on retention and peak shape is often necessary to find the optimal conditions.[2]

  • Use of an Ion-Pairing Reagent:

    • Rationale: An ion-pairing reagent with a charge opposite to that of the protonated quinoline can mask the charge and minimize ionic interactions with the stationary phase.

    • Step-by-step:

      • If operating at a low pH where the quinoline is protonated, add a small concentration (e.g., 0.1%) of an anionic ion-pairing reagent like TFA to the mobile phase. TFA is a common choice as it also serves as an acidifier.

  • Column Selection:

    • Rationale: Not all C18 columns are created equal. Columns with advanced end-capping technology have a lower density of residual silanols, reducing the potential for secondary interactions.

    • Step-by-step:

      • Switch to a column specifically designed for the analysis of basic compounds. These columns often feature proprietary end-capping or a hybrid particle technology that shields the silica surface.

      • Consider a column with a different stationary phase, such as a phenyl-hexyl phase, which can offer alternative selectivity through pi-pi interactions with the quinoline ring.

Troubleshooting Flowchart:

G start Peak Tailing Observed ph_adjust Adjust Mobile Phase pH (e.g., add 0.1% TFA) start->ph_adjust ion_pair Introduce Ion-Pairing Reagent (if not already present) ph_adjust->ion_pair Tailing Persists resolution Improved Peak Shape ph_adjust->resolution Resolved column_select Switch to End-Capped or Alternative Chemistry Column ion_pair->column_select Tailing Persists ion_pair->resolution Resolved column_select->resolution Resolved

Caption: Troubleshooting workflow for peak tailing.

FAQ 2: I am observing poor reproducibility in retention times for my quinoline peptide. What are the likely causes and solutions?

Answer:

Inconsistent retention times are often a symptom of subtle changes in the analytical system or sample preparation that disproportionately affect quinoline-containing peptides due to their unique chemical properties.

Causality: The primary culprits for shifting retention times are fluctuations in mobile phase composition and pH, temperature variations, and column equilibration issues. The quinoline moiety's pKa is in a range where small pH shifts can significantly alter its protonation state and, consequently, its interaction with the stationary phase.

Troubleshooting Protocol:

  • Mobile Phase Preparation and Management:

    • Rationale: Precise and consistent mobile phase preparation is critical.

    • Step-by-step:

      • Always prepare fresh mobile phase for each analysis batch.

      • Use a calibrated pH meter to ensure the target pH is consistently achieved.

      • Thoroughly degas the mobile phase to prevent bubble formation, which can affect pump performance and retention times.

      • If using a gradient, ensure the pumps are properly calibrated and mixing is efficient.

  • Column Equilibration:

    • Rationale: Inadequate column equilibration can lead to a drifting baseline and retention times.

    • Step-by-step:

      • Equilibrate the column with the initial mobile phase for a sufficient volume, typically 10-20 column volumes, before the first injection.

      • Ensure the column is re-equilibrated for the same duration between each run.

  • Temperature Control:

    • Rationale: Retention in reverse-phase chromatography is temperature-dependent.

    • Step-by-step:

      • Use a column oven to maintain a constant and uniform temperature throughout the analysis. A common starting point is 30-40 °C.

Quantitative Data Summary:

ParameterRecommended SettingRationale
Mobile Phase pH Consistent to ± 0.05 unitsMinimizes changes in quinoline protonation state.
Column Temperature Stable to ± 0.5 °CEnsures consistent hydrophobic interactions.
Column Equilibration Minimum 10 column volumesGuarantees a stable stationary phase environment.

Section 2: Mass Spectrometry Interferences

The quinoline group can influence the ionization and fragmentation behavior of peptides in the mass spectrometer, potentially leading to challenges in data interpretation and quantification.

FAQ 3: I am struggling to get good fragmentation of my quinoline-containing peptide in MS/MS analysis, resulting in poor sequence coverage. How can I optimize fragmentation?

Answer:

The stable, aromatic nature of the quinoline ring can sometimes act as a "charge sink," stabilizing the precursor ion and making it more resistant to fragmentation. This can lead to dominant, uninformative fragment ions or a generally low fragmentation efficiency.

Causality: In collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), the collisional energy is distributed throughout the precursor ion. If the quinoline moiety readily absorbs and delocalizes this energy, it can reduce the likelihood of fragmentation along the peptide backbone.

Troubleshooting Protocol:

  • Optimize Collision Energy:

    • Rationale: A systematic approach to optimizing collision energy is crucial.

    • Step-by-step:

      • Perform a collision energy ramping experiment where the collision energy is varied across a range (e.g., 15-45 eV) for the same precursor ion.

      • Examine the resulting MS/MS spectra to identify the collision energy that produces the most informative b- and y-type fragment ions.[3]

      • For larger peptides, a stepped collision energy approach may be beneficial, where multiple collision energies are applied to the same precursor ion population.

  • Consider Alternative Fragmentation Techniques:

    • Rationale: Different fragmentation methods can induce cleavage at different sites and with different efficiencies.

    • Step-by-step:

      • If available, utilize Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD). These non-ergodic fragmentation methods are less dependent on the overall stability of the precursor ion and are particularly effective for fragmenting larger, highly charged peptides. They often produce c- and z-type fragment ions, providing complementary sequence information.

  • Charge State Selection:

    • Rationale: The charge state of the precursor ion can significantly impact its fragmentation behavior.

    • Step-by-step:

      • If multiple charge states are observed for your peptide, select a higher charge state (e.g., 3+ or 4+) for MS/MS analysis. Higher charge states generally lead to more efficient fragmentation due to increased electrostatic repulsion within the ion.

Experimental Workflow for Fragmentation Optimization:

G start Infuse Quinoline Peptide into Mass Spectrometer ms1 Acquire MS1 Spectrum start->ms1 select_precursor Select Precursor Ion (Target m/z) ms1->select_precursor ce_ramp Perform Collision Energy Ramping Experiment (CID/HCD) select_precursor->ce_ramp etd_ecd If Available, Perform ETD/ECD Fragmentation select_precursor->etd_ecd Alternative Path analyze_spectra Analyze MS/MS Spectra for Optimal b/y Ion Coverage ce_ramp->analyze_spectra compare Compare Fragmentation Efficiency and Sequence Coverage analyze_spectra->compare etd_ecd->compare optimal_method Select Optimal Fragmentation Method and Parameters compare->optimal_method

Caption: Workflow for optimizing MS/MS fragmentation.

Section 3: Stability and Aggregation Concerns

Quinoline-containing peptides can be susceptible to specific degradation pathways and may exhibit a higher propensity for aggregation, complicating sample handling and analysis.

FAQ 4: My quinoline peptide solution appears to become cloudy over time, and I'm seeing a decrease in the analytical signal. What is happening and how can I prevent it?

Answer:

The behavior you are observing is likely due to peptide aggregation, where individual peptide molecules self-associate to form larger, often insoluble, complexes. The planar, aromatic nature of the quinoline ring can promote aggregation through pi-pi stacking interactions, in addition to the hydrophobic and hydrogen bonding interactions that drive aggregation in peptides generally.[4]

Causality: Peptide aggregation is a complex process influenced by factors such as peptide concentration, pH, ionic strength, and temperature.[4][5] For quinoline-containing peptides, the aromatic stacking of the quinoline moieties can provide an additional driving force for self-assembly, leading to the formation of β-sheet-like structures that precipitate out of solution.[6]

Troubleshooting Protocol:

  • Solvent and Buffer Optimization:

    • Rationale: The choice of solvent and buffer can significantly impact peptide solubility and aggregation propensity.

    • Step-by-step:

      • Initially, dissolve the lyophilized peptide in a small amount of an organic solvent in which it is freely soluble, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), before diluting with the aqueous buffer.

      • Avoid dissolving directly into a buffer at a pH close to the peptide's isoelectric point (pI), as solubility is minimal at the pI.

      • Consider the addition of organic modifiers (e.g., acetonitrile, isopropanol) or chaotropic agents (e.g., guanidine hydrochloride, urea) to the sample diluent to disrupt intermolecular interactions.

  • Sample Handling and Storage:

    • Rationale: Proper handling and storage are critical to maintaining the integrity of the peptide solution.

    • Step-by-step:

      • Prepare stock solutions at a high concentration in an appropriate organic solvent and store them at -20°C or -80°C.

      • Prepare working solutions fresh from the stock solution immediately before analysis.

      • Avoid repeated freeze-thaw cycles, which can promote aggregation. Aliquot the stock solution into single-use vials.

      • Store solutions in low-binding microcentrifuge tubes or vials to minimize loss of peptide due to adsorption to the container walls.[7]

  • pH and Temperature Control:

    • Rationale: Both pH and temperature can influence the kinetics of aggregation.

    • Step-by-step:

      • Maintain the pH of the solution away from the peptide's pI.

      • In some cases, storing the solution at 4°C may slow down the aggregation process compared to room temperature. However, for some peptides, lower temperatures can increase aggregation, so this should be evaluated on a case-by-case basis.

Logical Decision Tree for Addressing Aggregation:

G start Aggregation Observed (Cloudiness, Signal Loss) check_pi Is the solution pH close to the peptide's pI? start->check_pi adjust_ph Adjust pH away from pI check_pi->adjust_ph Yes organic_solvent Try dissolving in organic solvent (e.g., DMSO) first check_pi->organic_solvent No reassess Reassess for Aggregation adjust_ph->reassess reassess->organic_solvent Persists resolved Aggregation Mitigated reassess->resolved Resolved chaotropic_agent Add chaotropic agent (e.g., Guanidine HCl) organic_solvent->chaotropic_agent Aggregation Persists organic_solvent->resolved Resolved storage Optimize Storage (Aliquoting, Low-Binding Tubes) chaotropic_agent->storage Aggregation Persists chaotropic_agent->resolved Resolved storage->resolved Resolved

Caption: Decision tree for mitigating peptide aggregation.

FAQ 5: Are there any specific chemical stability issues I should be aware of with quinoline-containing peptides?

Answer:

Yes, beyond the general stability concerns for all peptides, the quinoline moiety can introduce some specific considerations.

Causality: The electron-rich aromatic system of quinoline can be susceptible to oxidation, particularly if the peptide is exposed to light or oxidizing agents. Additionally, the stability of the peptide backbone itself can be influenced by the presence of the bulky quinoline group.

Troubleshooting and Prevention:

  • Protection from Light:

    • Rationale: Photo-oxidation can be a degradation pathway for aromatic systems.

    • Step-by-step:

      • Store both lyophilized powder and solutions in amber vials or otherwise protected from light.

      • Minimize exposure to ambient light during sample preparation.

  • Use of Antioxidants:

    • Rationale: Antioxidants can be added to the sample diluent to quench reactive oxygen species.

    • Step-by-step:

      • Consider adding a small amount of an antioxidant such as methionine or ascorbic acid to your buffer system if oxidation is suspected.

  • pH Considerations:

    • Rationale: Extreme pH values can catalyze hydrolysis of peptide bonds.[8]

    • Step-by-step:

      • For long-term storage of solutions, aim for a pH range of 5-6, where many peptides exhibit maximal stability.[8][9]

      • Be aware that certain amino acid sequences are more prone to degradation under acidic or basic conditions (e.g., cleavage at aspartic acid in acidic conditions).[8][9]

Summary of Stability Considerations:

Potential IssueCausal FactorPreventative Measure
Oxidation Light, oxidizing agentsStore in amber vials, consider antioxidants.
Hydrolysis Extreme pHStore solutions at pH 5-6.[8][9]
Deamidation Occurs at Asn-Gly sequencesControl pH, as this is base-catalyzed.[9]
Aggregation Intermolecular forcesOptimize solvent, pH, and storage conditions.

Section 4: NMR Structural Analysis Challenges

While a powerful tool for structural elucidation, NMR analysis of quinoline-containing peptides can be complicated by the unique spectral properties of the quinoline ring.

FAQ 6: The aromatic signals from the quinoline ring are overlapping with the aromatic amino acid signals in the 1H NMR spectrum, making assignments difficult. How can I resolve these signals?

Answer:

Signal overlap in the aromatic region of the 1H NMR spectrum is a frequent challenge when analyzing quinoline-containing peptides, especially those also containing phenylalanine, tyrosine, tryptophan, or histidine.

Causality: The protons on the quinoline ring resonate in a similar chemical shift range (typically 7.0-9.0 ppm) as the protons on the aromatic side chains of other amino acids.[10][11] This congestion can make it difficult to unambiguously assign each resonance.

Troubleshooting Protocol:

  • Two-Dimensional (2D) NMR Experiments:

    • Rationale: 2D NMR techniques can resolve overlapping signals by spreading them into a second dimension based on different nuclear properties.

    • Step-by-step:

      • TOCSY (Total Correlation Spectroscopy): This experiment will show correlations between all protons within a spin system. It is excellent for identifying the complete set of protons belonging to a specific amino acid side chain (e.g., all the protons of a phenylalanine ring). The quinoline protons will also form their own distinct spin system.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other (< 5 Å), regardless of whether they are in the same spin system. This is crucial for sequential assignment (linking one amino acid to the next) and for identifying interactions between the quinoline ring and other parts of the peptide.[5]

      • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to a heteronucleus (like 13C or 15N). An HSQC spectrum can help to resolve overlapping proton signals by spreading them out based on the chemical shift of the carbon they are attached to.[12]

  • Changing Solvent or Temperature:

    • Rationale: The chemical shift of protons can be sensitive to the solvent environment and temperature.

    • Step-by-step:

      • Acquire spectra in different solvents (e.g., deuterated DMSO, methanol, or acetonitrile) to see if this induces differential chemical shift changes that resolve the overlap.

      • Varying the temperature can also sometimes improve signal separation.[11]

  • Selective Isotope Labeling:

    • Rationale: This is a more advanced technique but provides the most unambiguous assignments.

    • Step-by-step:

      • Synthesize the peptide using one or more amino acids that are isotopically labeled (e.g., 13C or 15N).

      • This allows for the use of isotope-filtered NMR experiments, where only the signals from the labeled residues are observed, completely removing any ambiguity from overlapping signals.

Data Interpretation Workflow:

G start 1H NMR Aromatic Signal Overlap tocsy Acquire 2D TOCSY Spectrum start->tocsy hsqc Acquire 2D 1H-13C HSQC start->hsqc If severe overlap assign_spin Assign Protons within Individual Spin Systems tocsy->assign_spin noesy Acquire 2D NOESY Spectrum assign_spin->noesy sequential_assign Perform Sequential Assignment and Identify Quinoline Interactions noesy->sequential_assign structure Elucidate 3D Structure sequential_assign->structure resolve_overlap Resolve Overlap based on Carbon Chemical Shifts hsqc->resolve_overlap resolve_overlap->noesy

Caption: NMR workflow for resolving signal overlap.

References

  • Vertex AI Search. (2014, July 21). How do you couple the quinoline functional group to the c terminal of a peptide? ResearchGate.
  • Jiang, J., et al. (2022, April 9). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. National Institutes of Health.
  • IOP Publishing. (2025, August 6). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography.
  • Rocchetti, G., et al. (2018, January 20). Recent trends and analytical challenges in plant bioactive peptide separation, identification and validation. PubMed.
  • Barreiros, L., et al. (2015, December 3). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate.
  • YouTube. (2023, August 5). Structure elucidation of quinoline| NMR Spectroscopy.
  • Barreiros, L., et al. (2015, June 4). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.
  • National Institutes of Health. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography.
  • ResearchGate. Biodegradation of quinoline at different concentrations of quinoline by....
  • MDPI. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis.
  • National Institutes of Health. (2022, February 1). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations.
  • Encyclopedia.pub. (2023, March 29). Instability of Peptide and Possible Causes of Degradation.
  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
  • Benchchem. Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
  • Semantic Scholar. (2016, May 1). Synthesis and Conformational Analysis of Quinoline–Oxazole Peptides.
  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column.
  • Oxford Global. (2023, September 26). Trends and Challenges in Peptide Bioanalysis and Production.
  • National Institute of Standards and Technology. Quinoline.
  • ETH Zurich. peptide nmr.
  • ResearchGate. (2025, August 10). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
  • Frontiers. Current challenges in peptide-based drug discovery.
  • Journal of the American Chemical Society. (2026, January 2). Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection.
  • Front Line Genomics. (2023, October 6). A New Deep Learning Tool to Translate Mass Spectra into Peptide Sequences.
  • INCEMC. 6-Methoxy Quinoline containing Photoreactive Peptides: Synthesis and Potential Application in Medicinal Diagnostic.
  • Sigma-Aldrich. Peptide Stability and Potential Degradation Pathways.
  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • ChemRxiv. Amino Acid Composition drives Peptide Aggregation.
  • PubMed. (2004, January 8). Peptide quinoline conjugates: a new class of RNA-binding molecules.
  • SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column.
  • UQ eSpace. (2010). Determination of peptide and protein structures using NMR Spectroscopy.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Quinoline-Based Amino Acids in Drug Design

In the landscape of modern medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents.[1][2] Its fusion of a benzene and a pyridine ring offers a uni...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents.[1][2] Its fusion of a benzene and a pyridine ring offers a unique electronic and structural environment, ripe for chemical modification. When conjugated with amino acids, a fascinating class of hybrid molecules emerges: quinoline-based amino acids. These compounds synergistically combine the diverse biological activities of the quinoline nucleus with the biocompatibility and structural versatility of amino acids, opening new avenues for drug discovery.[3][4]

This guide provides a comprehensive comparative analysis of quinoline-based amino acids, offering insights into their synthesis, structure-activity relationships (SAR), and therapeutic potential. We will delve into experimental data to objectively compare their performance as anticancer, antimicrobial, and neuroprotective agents, providing researchers, scientists, and drug development professionals with a detailed resource to inform their work.

The Quinoline Core: A Foundation for Diverse Bioactivity

The quinoline ring system is a cornerstone in the development of pharmaceuticals, with applications ranging from antimalarial agents like chloroquine to anticancer drugs.[5][6] Its planar, aromatic structure allows for intercalation into DNA, while the nitrogen atom can participate in hydrogen bonding, crucial for enzyme inhibition.[7] By strategically functionalizing the quinoline ring, its physicochemical and pharmacological properties can be finely tuned.

The Amino Acid Moiety: A Gateway to Specificity and Improved Properties

The incorporation of amino acids into quinoline scaffolds offers several advantages in drug design:

  • Enhanced Bioavailability: Amino acid transporters can facilitate cellular uptake, potentially improving the pharmacokinetic profile of the drug.

  • Increased Specificity: The amino acid side chain can be tailored to interact with specific residues in a target protein, leading to higher potency and reduced off-target effects.

  • Improved Physicochemical Properties: Conjugation with amino acids can modulate solubility and lipophilicity, critical parameters for drug development. For instance, the introduction of polar amino acids can enhance water solubility.[1]

  • Chiral Recognition: The inherent chirality of natural amino acids can be exploited for stereospecific interactions with biological targets.

Comparative Analysis of Quinoline-Based Amino Acids

The therapeutic efficacy of quinoline-based amino acids is profoundly influenced by two key factors: the substitution pattern on the quinoline ring and the nature of the conjugated amino acid.

Influence of the Amino Acid Side Chain
  • Aliphatic Amino Acids (e.g., Glycine, Alanine): Conjugates with smaller, non-polar amino acids like glycine and alanine often exhibit good cell permeability. Studies on quaternary ammonium salts with glycine and alanine derivatives have shown that alanine derivatives generally exhibit stronger antimicrobial effects than their glycine counterparts.[8]

  • Aromatic Amino Acids (e.g., Phenylalanine, Tryptophan): The presence of an aromatic side chain can facilitate π-π stacking interactions with aromatic residues in the target protein's binding pocket, potentially enhancing potency. For example, novel 4-aminoquinoline derivatives incorporating a phenylalanine methyl ester moiety have displayed potent anticancer activity.[9]

  • Hydrophilic Amino Acids (e.g., Serine, Aspartic Acid): The incorporation of amino acids with polar side chains can improve aqueous solubility, which is often a challenge in drug development.[1]

Impact of Quinoline Substitution

The position and nature of substituents on the quinoline ring are critical determinants of biological activity.

  • 4-Aminoquinolines vs. 8-Aminoquinolines: Both 4-aminoquinoline and 8-aminoquinoline derivatives have been extensively studied. 4-Aminoquinolines, exemplified by chloroquine, are renowned for their antimalarial activity.[2][9] 8-Aminoquinolines, such as primaquine, are also effective antimalarials and have shown promise in other therapeutic areas.[3][10] The choice between these two scaffolds depends on the desired therapeutic target and mechanism of action.

  • Substitution at other positions: Halogenation, particularly at the C7 position, has been shown to enhance the antimalarial activity of 4-aminoquinolines. Alkoxy groups at various positions can also modulate activity and physicochemical properties.

Therapeutic Applications: A Comparative Overview

Quinoline-based amino acids have demonstrated a broad spectrum of pharmacological activities. Below, we compare their performance in key therapeutic areas, supported by experimental data.

Anticancer Activity

Quinoline derivatives are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways.[11]

Mechanism of Action: Induction of Apoptosis

Many quinoline-based amino acids trigger programmed cell death in cancer cells. One prominent mechanism involves the activation of the caspase cascade. For instance, the quinoline derivative PQ1 has been shown to induce apoptosis in breast cancer cells by activating both caspase-8 (initiator of the extrinsic pathway) and caspase-9 (initiator of the intrinsic pathway).[1][5] This dual activation leads to the cleavage of executioner caspase-3, culminating in cell death.

The intrinsic pathway is often regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax are upregulated by some quinoline derivatives, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates caspase-9.[8][12][13]

apoptosis_pathway Quinoline Quinoline-Based Amino Acid Casp8 Caspase-8 (activated) Quinoline->Casp8 activates Bax Bax Quinoline->Bax upregulates Casp3 Caspase-3 (activated) Casp8->Casp3 activates Casp9 Caspase-9 (activated) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes Mito Mitochondrion Bax->Mito translocates to CytC Cytochrome c Mito->CytC releases CytC->Casp9 activates Extrinsic Extrinsic Pathway Intrinsic Intrinsic Pathway dna_gyrase_inhibition QuinolineAA Quinoline-Amino Acid Conjugate DNAGyrase DNA Gyrase-DNA Complex QuinolineAA->DNAGyrase binds to CleavageComplex Stabilized Cleavage Complex QuinolineAA->CleavageComplex stabilizes DNAGyrase->CleavageComplex forms DSB Double-Strand Breaks CleavageComplex->DSB leads to CellDeath Bacterial Cell Death DSB->CellDeath causes

Figure 2: Mechanism of DNA gyrase inhibition.

Comparative Antibacterial Activity

A study comparing a series of quinoline carboxamides with their corresponding amino acid esters and hydrolyzed amino acid derivatives revealed that the free acid form generally exhibits superior antibacterial activity. [3]

Compound Amino Acid Moiety Form Target Bacteria MIC (mg/mL) Reference
1a Alanine Ester B. subtilis 2.5 [14]
3a Alanine Acid E. coli, S. aureus, P. aeruginosa, B. subtilis 0.62 [3]
1b Serine Ester B. subtilis 5.0 [14]
4a Alanine (Bromo-substituted quinoline) Acid E. coli, P. aeruginosa 1.25 [3]

| 4a | Alanine (Bromo-substituted quinoline) | Acid | B. subtilis, S. aureus | 2.5 - 5.0 | [3]|

Experimental Protocols

To facilitate further research and validation, we provide detailed, step-by-step methodologies for key experiments.

Synthesis of 8-Aminoquinoline-L-alanine Conjugate

This protocol is adapted from the general procedures described for the synthesis of 8-aminoquinoline derivatives. [3] Step 1: Protection of L-alanine

  • Dissolve L-alanine (1.0 eq) in a 4:3 mixture of 1M NaOH and isopropanol at 0 °C.

  • Add Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the solution with 1M HCl to pH 2-3 and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain Boc-L-alanine.

Step 2: Coupling of Boc-L-alanine with 8-Aminoquinoline

  • Dissolve Boc-L-alanine (1.0 eq) in dry DMF under a nitrogen atmosphere and cool to 0 °C.

  • Add TBTU (1.0 eq) and DIPEA (2.0 eq) to the solution and stir for 30 minutes.

  • Add 8-aminoquinoline (1.0 eq) to the reaction mixture and continue stirring at 0 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 72 hours.

  • Reduce the organic solvent under vacuum, dilute the residue with DCM, and wash with water and 10% HCl solution.

  • Dry the organic layer over Na₂SO₄ and evaporate the solvent to yield the crude Boc-protected conjugate.

Step 3: Deprotection

  • Dissolve the crude product from Step 2 in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 1:1 v/v) at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

  • Evaporate the solvent under reduced pressure.

  • Purify the final product by column chromatography on silica gel to obtain the 8-aminoquinoline-L-alanine conjugate.

synthesis_workflow Start L-alanine + 8-Aminoquinoline Step1 Step 1: Boc Protection of L-alanine Start->Step1 Intermediate1 Boc-L-alanine Step1->Intermediate1 Step2 Step 2: Coupling with 8-Aminoquinoline Intermediate1->Step2 Intermediate2 Boc-protected conjugate Step2->Intermediate2 Step3 Step 3: Deprotection (TFA) Intermediate2->Step3 Purification Purification (Chromatography) Step3->Purification FinalProduct 8-Aminoquinoline- L-alanine Conjugate Purification->FinalProduct

Figure 3: General synthesis workflow.
Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method. [14]

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, add 50 µL of Mueller-Hinton Broth (MHB) to each well.

  • Add 50 µL of the test compound stock solution to the first well of a row.

  • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the row.

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to the appropriate concentration.

  • Add 50 µL of the diluted bacterial suspension to each well.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Physicochemical Properties for Drug Design

The success of a drug candidate is heavily dependent on its physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyImportance in Drug DesignQuinoline-Amino Acid Considerations
Solubility Affects bioavailability and formulation.Can be modulated by the choice of amino acid; hydrophilic side chains increase aqueous solubility. [1]
Lipophilicity (LogP) Influences membrane permeability and protein binding. A LogP between 1 and 5 is often desirable.The quinoline core is lipophilic; the amino acid moiety can be varied to fine-tune the overall LogP. [5]
pKa Determines the ionization state at physiological pH, which affects solubility, permeability, and target binding.The quinoline nitrogen is basic (pKa ≈ 4.9), and the amino acid adds acidic and basic groups. [5]

Conclusion and Future Directions

Quinoline-based amino acids represent a promising and versatile class of compounds with significant potential in drug discovery. Their modular nature allows for extensive chemical modification, enabling the fine-tuning of their pharmacological and physicochemical properties. The comparative analysis presented in this guide highlights the critical roles of both the quinoline scaffold and the amino acid moiety in determining their therapeutic efficacy.

Future research should focus on systematic comparative studies to build a more comprehensive understanding of the structure-activity relationships. The exploration of a wider range of amino acids, including unnatural and D-amino acids, could lead to the discovery of novel compounds with enhanced potency and selectivity. Furthermore, detailed investigations into their mechanisms of action and ADME properties will be crucial for translating these promising molecules into clinically effective drugs.

References

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  • Carvaja, G., & Martinez, M. N. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical Research, 36(4), 60. Available from: [Link]

  • Chen, Y., Chen, H., Wang, Y., et al. (2022). New synthetic phenylquinazoline derivatives induce apoptosis by targeting the pro-survival members of the BCL-2 family. Bioorganic & Medicinal Chemistry Letters, 67, 128731. Available from: [Link]

  • Demir, S., Can, Ö. D., Demir, Ü., & Bedir, A. (2023). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. RSC Advances, 13(45), 31693-31707. Available from: [Link]

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  • Kaur, K., & Kumar, V. (2025). Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials. In Antimalarial Drug Discovery. IntechOpen. Available from: [Link]

  • Kopchuk, D. S., Slepukhin, P. A., Nosova, E. V., Khasanov, A. F., Zyryanov, G. V., Rusinov, V. L., & Chupakhin, O. N. (2019). X-RAY CRYSTALLOGRAPHIC STUDIES IN A SERIES OF SUBSTITUTED (FLUORINATED) 2-(2-PYRIDYL)QUINOLINES. Journal of Structural Chemistry, 60(6), 972-978. Available from: [Link]

  • Manjunatha, M. C., Sangle, G. V., & Nagashree, S. (2018). Quinoline derivatives and amino acid conjugates of THC: 1a. ResearchGate. Available from: [Link]

  • Musiol, R. (2017). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 22(7), 1145. Available from: [Link]

  • Nowar, R. M., Osman, E. E. A., Abou-Seri, S. M., El Moghazy, S. M., & Abou EL Ella, D. A. (2016). Therapeutic agents targeting apoptosis pathways with a focus on quinazolines as potent apoptotic inducers. Journal of American Science, 12(6), 57-67. Available from: [Link]

  • Platania, C., Di-Miceli, M., Piera, A., et al. (2021). Molecular Interactions of Cinnamil and Quinoxaline Derivatives by Bcl-2 Antiapoptotic Proteins: A Computational Study. Organic & Biomolecular Chemistry, 19(4), 846-857. Available from: [Link]

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  • Suwito, H., Jumina, Mustofa, Puspaningsih, N. N. T., & Kristanti, A. N. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Indonesian Journal of Chemistry, 19(4), 988-996. Available from: [Link]

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  • Vella, F., & Ganesan, A. (2025). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Medicinal Chemistry Research. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to Assessing the Impact of Quinoline Position on Peptide Activity

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Integration of Quinoline Scaffolds into Peptide Therapeutics Peptide-based therapeutics represent a rapidly growing cla...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Integration of Quinoline Scaffolds into Peptide Therapeutics

Peptide-based therapeutics represent a rapidly growing class of drugs, prized for their high specificity and potent biological activity.[1][2] However, their clinical utility is often hampered by poor metabolic stability and low cell permeability.[3] To overcome these limitations, medicinal chemists frequently turn to peptidomimetics—structures that mimic key elements of a peptide's pharmacophore while offering improved drug-like properties. Among these, the quinoline ring stands out as a "privileged scaffold," a molecular framework consistently found in pharmacologically active compounds.[4][5]

The quinoline moiety, a bicyclic aromatic heterocycle, is not merely a passive structural element.[6] Its rigid structure can pre-organize peptide backbones into bioactive conformations, enhance binding affinity through π-π stacking interactions, and act as a steric shield against enzymatic degradation.[7] Crucially, the point of attachment—the specific position on the quinoline ring where the peptide chain is anchored—dramatically influences these properties. This guide provides a comparative analysis of how varying the quinoline substitution position can modulate peptide activity, supported by experimental frameworks for synthesis and evaluation.

Comparative Analysis: How Quinoline Position Dictates Peptide Function

The functional consequence of incorporating a quinoline moiety is not uniform; it is intrinsically tied to the vector of its substitution. The electronic and steric environment of each position on the quinoline ring is unique, leading to distinct structure-activity relationships (SAR).[6][8]

  • Position 2 (C2): Enhancing Stability and RNA Binding. Attaching a peptide via the C2 position, often through a synthesized 2-phenylquinoline amino acid, can produce compounds with significant biological activity.[9] This position is sterically demanding and can effectively shield the adjacent peptide bond from proteolytic enzymes, thereby increasing the peptide's half-life.[3] Furthermore, peptides incorporating 2-substituted quinolines have been shown to bind RNA targets with nanomolar affinity, suggesting applications as antibacterial agents by targeting ribosomal RNA.[9]

  • Position 4 (C4): A Hub for Receptor Antagonism and Kinase Inhibition. The C4 position is arguably the most explored attachment point for therapeutic applications. Many potent receptor antagonists and kinase inhibitors feature a 4-aminoquinoline or 4-oxyquinoline core.[7][8]

    • Mechanism: The nitrogen atom at position 1 and the substituent at C4 can form a critical "hinge-binding" motif. For instance, in VEGFR-2 inhibitors, the quinoline nitrogen forms a key hydrogen bond with a backbone methionine, while the C4-linked moiety extends into the ATP-binding pocket.[7]

    • Causality: Attaching the peptide chain at C4 often directs the peptide's functional groups toward the active site of an enzyme or the binding pocket of a receptor, making it a favorable position for designing competitive inhibitors.[8][10]

  • Position 7 & 8 (C7/C8): Modulating Lipophilicity and Targeting Allosteric Sites. Substitutions on the benzo-ring of the quinoline scaffold, particularly at C7 and C8, are crucial for tuning physicochemical properties like lipophilicity and for exploring interactions outside the primary binding pocket.

    • C7: Bulky alkoxy substituents at the C7 position have been shown to be beneficial for the antiproliferative activity of certain quinoline derivatives.[8]

    • C8: The C8 position is less sterically hindered than the peri-position C1, making it an attractive point for derivatization. Palladium-catalyzed C-H activation can be used to selectively functionalize this position, allowing for the synthesis of novel fluorescent probes and potentially modulating peptide activity through interactions with lipid environments.[11] The 8-benzyloxy-2-methyl-quinoline scaffold has served as a starting point for the development of potent bradykinin B2 receptor antagonists.[12]

The strategic choice of attachment point is therefore a critical design element, dictating the ultimate therapeutic potential of the quinoline-peptide conjugate.

Workflow for Assessing Positional Impact

A systematic investigation into the impact of quinoline position requires a robust and logical workflow, from initial design to final activity assessment.

G cluster_0 Design & Synthesis cluster_1 Characterization & Evaluation Design 1. Design Positional Isomers (C2, C4, C8 Analogs) Synthesis 2. Synthesize Quinoline Amino Acid Building Blocks Design->Synthesis SPPS 3. Solid-Phase Peptide Synthesis (SPPS) Synthesis->SPPS Purify 4. Cleavage & HPLC Purification SPPS->Purify Characterize 5. Mass Spectrometry & NMR Confirmation Purify->Characterize Verified Peptides Stability 6. Proteolytic Stability Assay (e.g., Serum Incubation) Characterize->Stability Binding 7. Biochemical/Binding Assay (e.g., SPR, ELISA) Characterize->Binding SAR 9. Structure-Activity Relationship (SAR) Analysis Stability->SAR Functional 8. Cell-Based Functional Assay (e.g., Reporter Gene) Binding->Functional Functional->SAR

Caption: A comprehensive workflow for the design, synthesis, and comparative evaluation of quinoline-peptide positional isomers.

Data Presentation: A Comparative Summary

To objectively compare the impact of quinoline position, quantitative data must be systematically collected and presented. The following table illustrates a hypothetical comparison of three peptide isomers where only the quinoline attachment point is varied.

Quinoline PositionReceptor Binding Affinity (IC₅₀, nM)Proteolytic Stability (t½ in human serum, h)Cell-Based Potency (EC₅₀, nM)
C2-linked Peptide 85.312.5150.7
C4-linked Peptide 12.16.825.4
C8-linked Peptide 45.69.298.2

Data is hypothetical and for illustrative purposes only.

This structured summary allows for at-a-glance comparison, revealing that for this hypothetical target, the C4-linked peptide provides the best combination of binding affinity and functional potency, albeit with lower serum stability compared to the C2 analog. This highlights the multi-parameter optimization challenge inherent in drug design.

Experimental Protocols

Trustworthy and reproducible data relies on meticulously detailed protocols. Below are foundational, step-by-step methodologies for the synthesis and evaluation of quinoline-modified peptides.

Protocol 1: Synthesis of a C4-Linked Quinoline-Peptide via SPPS

This protocol describes the incorporation of a Fmoc-protected 4-amino-quinoline derivative onto a resin-bound peptide.

Rationale: Solid-Phase Peptide Synthesis (SPPS) is the standard method for peptide assembly due to its efficiency and ease of purification. Using a pre-synthesized, Fmoc-protected quinoline building block ensures precise placement within the peptide sequence.

Step-by-Step Methodology:

  • Resin Preparation: Start with 100 mg of Rink Amide MBHA resin (0.5 mmol/g) in a fritted syringe. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

  • Amino Acid Coupling: In a separate vial, dissolve the first Fmoc-protected amino acid (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) and pre-activate for 2 minutes. Add this solution to the resin and agitate for 2 hours. Confirm completion with a Kaiser test.

  • Peptide Elongation: Repeat steps 2 and 3 for each amino acid in the desired sequence.

  • Quinoline Moiety Incorporation: For the final coupling step, use a pre-synthesized building block such as Fmoc-4-amino-quinoline-x-carboxylic acid (4 equivalents). Couple this building block using the same procedure as in step 3.

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add 5 mL of a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane). Agitate for 3 hours at room temperature.

  • Peptide Precipitation & Purification: Filter the resin and collect the TFA solution. Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the final product via LC-MS (Liquid Chromatography-Mass Spectrometry).

Protocol 2: Comparative In Vitro Proteolytic Stability Assay

Rationale: A key advantage of quinoline incorporation is enhanced resistance to proteolysis. This assay directly compares the stability of different positional isomers in a biologically relevant medium like human serum.

Step-by-Step Methodology:

  • Peptide Stock Preparation: Prepare 1 mg/mL stock solutions of each purified quinoline-peptide isomer (C2, C4, C8) in a suitable buffer (e.g., PBS, pH 7.4).

  • Assay Setup: In separate microcentrifuge tubes, add 10 µL of each peptide stock solution to 90 µL of human serum (pre-warmed to 37°C). This gives a final peptide concentration of 100 µg/mL.

  • Time-Course Incubation: Incubate the tubes at 37°C.

  • Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take a 10 µL aliquot from each tube.

  • Quenching the Reaction: Immediately quench the proteolytic activity in the aliquot by adding it to 40 µL of 10% trichloroacetic acid (TCA) to precipitate the serum proteins. Vortex and centrifuge at 14,000 rpm for 10 minutes.

  • Analysis: Collect the supernatant, which contains the remaining intact peptide. Analyze this sample by RP-HPLC, integrating the peak area corresponding to the intact peptide.

  • Data Calculation: For each isomer, plot the percentage of intact peptide remaining versus time. Fit the data to a one-phase exponential decay curve to calculate the half-life (t½).

Conclusion and Future Outlook

The strategic placement of a quinoline scaffold within a peptide is a powerful tool for tuning its therapeutic properties. As demonstrated, the choice of positional attachment is not trivial; it directly impacts receptor binding, metabolic stability, and overall bioactivity. A C4-linkage may be optimal for targeting active sites, while a C2-linkage could be superior for enhancing stability or targeting nucleic acids. Future work will undoubtedly involve more complex, multi-substituted quinolines and the use of computational modeling to predict the optimal positional isomers for a given biological target, further refining the rational design of next-generation peptide therapeutics.

References

  • Al-Sha'er, M. A., et al. (2022). Strategies for Improving Peptide Stability and Delivery. PMC - PubMed Central. [Link]

  • Musso, L., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]

  • He, G., et al. (2004). Peptide quinoline conjugates: a new class of RNA-binding molecules. PubMed. [Link]

  • Moor, L. F. E., et al. (2021). Quinoline: An Attractive Scaffold in Drug Design. PubMed. [Link]

  • Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed. [Link]

  • Knudson, S. E., et al. (2024). Creating Atropisomeric Macrocyclic Peptides with Quinolines. Scienmag. [Link]

  • Solomon, V. R., et al. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. PubMed. [Link]

  • Bawa, S., et al. (2021). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. ResearchGate. [Link]

  • Gising, J., et al. (2021). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. PMC - NIH. [Link]

  • WuXi AppTec. (2023). Integrated Screening & Assay Capabilities Facilitate Peptide Drug Discovery. YouTube. [Link]

  • Nishino, T., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]

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Validation

A Researcher's Guide to Navigating Reproducibility in Neuropharmacology: The Case of 3-(2-Quinolyl)-DL-alanine

For researchers, scientists, and drug development professionals, the quest for novel neuroactive compounds is both exhilarating and fraught with challenges. One such challenge, paramount to the integrity of scientific di...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel neuroactive compounds is both exhilarating and fraught with challenges. One such challenge, paramount to the integrity of scientific discovery, is the reproducibility of experimental findings. This guide delves into the critical aspects of ensuring experimental reproducibility when working with synthetic 3-(2-Quinolyl)-DL-alanine, a compound of interest in neuropharmacology, likely for its interaction with N-methyl-D-aspartate (NMDA) receptors.

This document provides an in-depth comparison with a key endogenous alternative, kynurenic acid, and equips the reader with the foundational knowledge and detailed protocols to conduct robust and reproducible experiments.

The Double-Edged Sword of Chirality: Understanding 3-(2-Quinolyl)-DL-alanine

3-(2-Quinolyl)-DL-alanine is a synthetic amino acid derivative featuring a quinoline moiety. Its structure suggests a potential interaction with excitatory amino acid receptors, particularly the NMDA receptor, a critical player in synaptic plasticity, learning, and memory. The "DL" designation is of utmost importance; it signifies that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. This seemingly minor detail is a major potential source of experimental variability.

The differential effects of D- and L-amino acids in the central nervous system are well-documented. For instance, D-serine is a potent co-agonist at the glycine site of the NMDA receptor, essential for its activation, while L-serine is primarily a precursor.[1] Therefore, the biological activity of 3-(2-Quinolyl)-DL-alanine is a composite of the individual actions of its D- and L-enantiomers, which may differ in their potency, efficacy, and even their mechanism of action at the NMDA receptor.

The Endogenous Benchmark: Kynurenic Acid as a Comparator

To objectively assess the performance of 3-(2-Quinolyl)-DL-alanine, a comparison with a well-characterized endogenous NMDA receptor antagonist, kynurenic acid, is invaluable.[2][3] Kynurenic acid is a metabolite of the kynurenine pathway and acts as a non-competitive antagonist at the glycine co-agonist site of the NMDA receptor.[3] It is a crucial endogenous modulator of glutamatergic neurotransmission and has been implicated in various neurological and psychiatric conditions.[4]

Performance Comparison: Potency at the NMDA Receptor
CompoundTargetIC50 (µM)Reference
Kynurenic AcidNMDA Receptor (glycine site)15 - 158 (depending on glycine concentration)[2]
5-I,7-Cl-Kynurenic AcidNMDA Receptor (glycine site)0.029[5]
L-689,560NMDA Receptor (glycine site)0.0074[5]
3-(2-Quinolyl)-DL-alanine NMDA Receptor To be determined experimentally

This table highlights the necessity of experimentally determining the IC50 of 3-(2-Quinolyl)-DL-alanine to accurately assess its potency relative to established NMDA receptor antagonists.

Ensuring Experimental Reproducibility: A Multi-faceted Approach

The reproducibility of experiments with 3-(2-Quinolyl)-DL-alanine hinges on three key pillars: the purity and characterization of the synthetic compound, the control of its isomeric composition, and the standardization of experimental protocols.

Synthesis and Purity: The Foundation of Reliable Data

The synthesis of quinoline-containing amino acids can be complex, and impurities can significantly impact biological activity. A common synthetic route for similar compounds, such as β-(3-quinolinyl)-α-alanine, involves the condensation of a chloromethylquinoline derivative with diethyl acetamidomalonate, followed by dehalogenation and hydrolysis.[6]

Potential Impurities and Their Impact:

  • Starting materials: Residual chloro-derivatives or unreacted malonic ester can interfere with biological assays.

  • Side-products: Intramolecular cyclization can lead to the formation of structurally related but biologically distinct compounds.[6]

  • Enantiomeric excess: Incomplete racemization or resolution can lead to batch-to-batch variability in the D/L ratio.

Self-Validating Protocol for Purity Assessment:

To ensure the purity of synthetic 3-(2-Quinolyl)-DL-alanine, a multi-step analytical approach is essential:

  • High-Performance Liquid Chromatography (HPLC): To determine the overall purity and identify any non-chiral impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify any unexpected adducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and rule out the presence of isomeric byproducts.

Synthesis_and_Purification_Workflow

The Isomeric Dilemma: Separating and Quantifying Enantiomers

Given the differential biological activities of D- and L-amino acids, understanding the precise enantiomeric composition of your 3-(2-Quinolyl)-DL-alanine sample is non-negotiable for reproducibility.

Experimental Protocol for Chiral HPLC Separation:

This protocol provides a general framework for separating the D- and L-enantiomers of 3-(2-Quinolyl)-alanine. Optimization will be required based on the specific chiral stationary phase and equipment used.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column suitable for amino acid separation (e.g., a macrocyclic glycopeptide-based column).[7]

  • Mobile phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formate), with the exact ratio and pH optimized for the chosen column.

  • 3-(2-Quinolyl)-DL-alanine standard.

Procedure:

  • Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dissolve a known concentration of 3-(2-Quinolyl)-DL-alanine in the mobile phase.

  • Injection: Inject a small volume of the sample onto the column.

  • Elution and Detection: Elute the enantiomers with the mobile phase and monitor the absorbance at a suitable wavelength (e.g., determined by a UV scan of the compound).

  • Data Analysis: Identify the peaks corresponding to the D- and L-enantiomers based on their retention times. The relative peak areas can be used to determine the enantiomeric ratio.

Chiral_Separation_Workflow

Standardizing Biological Assays: A Protocol for Electrophysiological Recording

To assess the functional activity of 3-(2-Quinolyl)-DL-alanine on NMDA receptors, whole-cell patch-clamp electrophysiology is the gold standard. The following protocol provides a detailed methodology for screening NMDA receptor antagonists.

Experimental Protocol for Whole-Cell Patch-Clamp Electrophysiology:

Cell Culture:

  • Use a cell line expressing NMDA receptors (e.g., HEK293 cells transfected with the appropriate NMDA receptor subunits) or primary neuronal cultures (e.g., hippocampal or cortical neurons).

Solutions:

  • External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 4 Na2ATP, 0.4 Na2GTP (pH 7.2 with CsOH).

  • Agonist Solution: External solution containing a fixed concentration of NMDA (e.g., 100 µM) and a co-agonist like glycine or D-serine (e.g., 10 µM).

  • Test Compound Solutions: Agonist solution containing varying concentrations of 3-(2-Quinolyl)-DL-alanine or the comparator (e.g., kynurenic acid).

Procedure:

  • Cell Patching: Obtain a whole-cell patch-clamp recording from a single cell.

  • Baseline Recording: Perfuse the cell with the agonist solution and record the baseline NMDA-evoked current.

  • Compound Application: Apply the test compound solutions in increasing concentrations, allowing the current to reach a steady state at each concentration.

  • Washout: After testing the highest concentration, wash out the compound with the agonist solution to ensure the reversibility of the effect.

  • Data Analysis: Measure the peak amplitude of the NMDA-evoked current at each concentration of the test compound. Normalize the currents to the baseline current and plot the concentration-response curve. Fit the data to a suitable equation (e.g., the Hill equation) to determine the IC50 value.

Electrophysiology_Workflow

Conclusion: A Path Towards Reproducible Neuroscience

The allure of novel synthetic compounds like 3-(2-Quinolyl)-DL-alanine in advancing our understanding of brain function and disease is undeniable. However, the path from synthesis to reliable biological data is paved with potential pitfalls that can undermine the reproducibility of our research. By embracing a meticulous approach that prioritizes the thorough characterization of the chemical entity, a deep understanding of its stereochemical properties, and the implementation of standardized, well-controlled biological assays, we can significantly enhance the trustworthiness and impact of our findings. This guide serves as a framework for navigating these challenges, empowering researchers to generate robust and reproducible data that will stand the test of time and contribute meaningfully to the advancement of neuroscience and drug discovery.

References

  • Hilmas, C., et al. (2001). The brain metabolite kynurenic acid inhibits α7 nicotinic receptor activity and increases non-α7 nicotinic receptor expression: physiopathological implications. The Journal of Neuroscience, 21(19), 7463-7473. Available at: [Link]

  • Stone, T. W. (2019). Kynurenic acid: a safe and effective therapeutic agent for neuroprotection. Frontiers in Neuroscience, 13, 123. Available at: [Link]

  • PubChem. (n.d.). 3-(2-Quinolyl)-DL-alanine. National Center for Biotechnology Information. Retrieved from [Link]

  • Leeson, P. D., & Iversen, L. L. (1994). The glycine site on the NMDA receptor: structure-activity relationships and therapeutic potential. Journal of Medical Chemistry, 37(24), 4053-4067. Available at: [Link]

  • Parsons, C. G., et al. (1997). Kynurenic acid analogues with improved affinity and selectivity for the glycine site on the N-methyl-D-aspartate receptor from rat brain. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1264-1275. Available at: [Link]

  • Grimwood, S., et al. (1995). Kynurenic acid analogues with improved affinity and selectivity for the glycine site on the N-methyl-D-aspartate receptor from rat brain. Molecular Pharmacology, 47(5), 823-830. Available at: [Link]

  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383-400. Available at: [Link]

  • Button, K. S., et al. (2013). Power failure: why small sample size undermines the reliability of neuroscience. Nature Reviews Neuroscience, 14(5), 365-376. Available at: [Link]

  • National Institute of Neurological Disorders and Stroke. (n.d.). Rigor and Reproducibility. Retrieved from [Link]

  • Southern Journal of Sciences. (2009). An Efficient Synthesis of β-(3-Quinolinyl)-α-Alanine. Southern Journal of Sciences, 17(17). Available at: [Link]

  • Wikipedia. (n.d.). NMDA receptor antagonist. Retrieved from [Link]

  • Lamberts, K., Möller, A., & Englert, U. (2014). Enantiopure and racemic alanine as bridging ligands in Ca and Mn chain polymers. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(Pt 6), 989–998. Available at: [Link]

  • Williams, T. L., Stone, T. W., Burton, N. R., & Smith, D. A. (1988). Kynurenic acid and AP5 distinguish between NMDA receptor agonists. Experimental Neurology, 102(3), 366-367. Available at: [Link]

  • Furtmüller, P. G., et al. (2009). An efficient synthesis of β-(3-quinolinyl)-α-alanine. Southern Journal of Sciences, 17(17), 209-4. Available at: [Link]

  • AstraZeneca. (2002). Subtype selective NMDA receptor antagonists: evaluation of some novel alkynyl analogues. Bioorganic & Medicinal Chemistry Letters, 12(14), 1843-1846. Available at: [Link]

  • Hansen, K. B., et al. (2014). Allosteric antagonist action at triheteromeric NMDA receptors. The Journal of Physiology, 592(15), 3249-3267. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(2-Quinolyl)-DL-alanine

Introduction: The Analytical Imperative for 3-(2-Quinolyl)-DL-alanine 3-(2-Quinolyl)-DL-alanine is a synthetic amino acid analog characterized by a quinoline moiety attached to an alanine backbone.[1] Its structural simi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 3-(2-Quinolyl)-DL-alanine

3-(2-Quinolyl)-DL-alanine is a synthetic amino acid analog characterized by a quinoline moiety attached to an alanine backbone.[1] Its structural similarity to endogenous amino acids, combined with the unique properties of the quinoline ring system, makes it a molecule of significant interest in drug discovery and development, potentially as a novel therapeutic agent or a building block in peptide synthesis.

The successful translation of such a compound from the research bench to a clinical or commercial setting is fundamentally dependent on the ability to accurately and reliably measure it. Whether for quality control (QC) of the active pharmaceutical ingredient (API), quantification in final drug product, or for pharmacokinetic analysis in biological matrices, robust analytical methods are non-negotiable.

Often, different analytical techniques are used across the lifecycle of drug development. A QC lab might use a robust High-Performance Liquid Chromatography (HPLC) method, while a bioanalytical lab will require a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This guide provides a comprehensive framework for the cross-validation of these two critical analytical techniques, ensuring data comparability and integrity, a cornerstone of regulatory compliance and scientific rigor. The principles and protocols are grounded in the authoritative guidelines from the International Council for Harmonisation (ICH).[2][3][4]

Physicochemical Properties of 3-(2-Quinolyl)-DL-alanine
PropertyValueSource
Molecular FormulaC₁₂H₁₂N₂O₂PubChem[1]
Molecular Weight216.24 g/mol PubChem[1]
IUPAC Name2-amino-3-quinolin-2-ylpropanoic acidPubChem[1]
XLogP3-1.1PubChem[1]

Foundational Pillars: Individual Method Validation

Before two methods can be compared, each must be independently proven fit for its intended purpose. This process, known as method validation, is a self-validating system that establishes the performance characteristics of each analytical procedure.[4][5] Our discussion will focus on two orthogonal and widely applicable methods: HPLC with Ultraviolet (UV) detection and LC-MS/MS.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Expertise & Causality: The quinoline ring in 3-(2-Quinolyl)-DL-alanine possesses a strong chromophore, making it an ideal candidate for UV detection. This method is the workhorse of QC laboratories due to its robustness, cost-effectiveness, and reliability for quantifying analytes at relatively high concentrations, such as in bulk drug substances or formulated products. A reverse-phase C18 column is a logical starting point, as it effectively retains the molecule based on its moderate polarity while allowing for elution with a standard acetonitrile/water mobile phase.[6][7]

  • Trustworthiness: Validation Protocol The validation must be conducted according to a pre-approved protocol, and all parameters must meet pre-defined acceptance criteria as stipulated by ICH Q2(R1) guidelines.[3][8]

    Step-by-Step Validation Protocol for HPLC-UV:

    • System Suitability: Before each validation run, inject a standard solution five times. The relative standard deviation (%RSD) of the peak area and retention time should be <2.0%.

    • Specificity: Analyze a blank (diluent), a placebo (formulation matrix without API), and the analyte. The blank and placebo should show no interfering peaks at the retention time of 3-(2-Quinolyl)-DL-alanine.

    • Linearity: Prepare a minimum of five concentration levels of the reference standard, typically spanning 80% to 120% of the expected sample concentration. Plot the peak area response versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥0.999.

    • Accuracy (% Recovery): Analyze samples of a known concentration (e.g., spiked placebo) at three levels (e.g., 80%, 100%, 120%) in triplicate. The mean recovery should be within 98.0% to 102.0%.

    • Precision:

      • Repeatability (Intra-assay): Analyze six replicate preparations of the analyte at 100% of the target concentration. The %RSD should be ≤2.0%.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two data sets should be ≤2.0%.

    • Limit of Quantitation (LOQ): Determine the lowest concentration that can be measured with acceptable accuracy and precision (typically with a signal-to-noise ratio of 10:1).

    • Robustness: Deliberately vary method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). The system suitability parameters must still be met.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Expertise & Causality: For applications requiring high sensitivity and selectivity, such as quantifying the analyte in complex biological matrices (e.g., plasma, tissue), LC-MS/MS is the definitive choice. It provides specificity not just by retention time but also by the unique mass-to-charge ratio (m/z) of the parent molecule and its characteristic fragment ions.[9][10] This virtually eliminates matrix interference, allowing for accurate measurement at picogram or nanogram levels. The use of a stable-isotope labeled internal standard is crucial for correcting analytical variability.

  • Trustworthiness: Validation Protocol The validation follows similar principles to HPLC-UV but with adjusted parameters and acceptance criteria suitable for bioanalytical applications.

    Step-by-Step Validation Protocol for LC-MS/MS:

    • System Suitability: A standard solution is injected to confirm instrument performance, including signal intensity and retention time stability.

    • Specificity & Selectivity: Analyze at least six different blank matrix lots to ensure no endogenous components interfere with the detection of the analyte or internal standard.

    • Linearity: Prepare a calibration curve in the biological matrix using at least six non-zero standards. A weighted (e.g., 1/x²) linear regression is typically used. The correlation coefficient (r²) should be ≥0.99.

    • Accuracy & Precision: Analyze Quality Control (QC) samples at a minimum of three concentration levels (low, medium, high) in replicates (n=6) on three separate days. The mean accuracy should be within ±15% of the nominal value (±20% at the LOQ), and the %RSD for precision should be ≤15% (≤20% at the LOQ).

    • Limit of Quantitation (LOQ): This is the lowest point on the calibration curve that meets the accuracy and precision criteria mentioned above.

    • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in post-extraction spiked matrix samples to the response in a clean solution.

    • Recovery: Assess the efficiency of the sample extraction process by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

The Core Investigation: The Cross-Validation Protocol

Once both the HPLC-UV and LC-MS/MS methods are individually validated, the cross-validation can proceed. The objective is to formally demonstrate that the two methods produce comparable results, ensuring data continuity.[11]

Experimental Design
  • Sample Selection: Prepare a single set of at least 40 samples. For this study, we will use Quality Control (QC) samples prepared in a common, simple matrix (e.g., 50:50 acetonitrile:water) to eliminate matrix effects as a variable.

  • Concentration Levels: The QC samples should be prepared at a minimum of three concentrations spanning the analytical range common to both methods:

    • Low QC (LQC)

    • Medium QC (MQC)

    • High QC (HQC)

  • Analysis: Each QC sample is divided into two aliquots.

    • One aliquot is analyzed using the validated HPLC-UV method.

    • The second aliquot is analyzed using the validated LC-MS/MS method.

    • To ensure statistical power, multiple replicates (e.g., n=6) at each concentration level should be analyzed by each method.

Visualization of the Workflow

CrossValidationWorkflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Parallel Analysis cluster_data Phase 3: Data Aggregation cluster_stat Phase 4: Statistical Comparison cluster_conclusion Phase 5: Conclusion prep Prepare Bulk QC Samples (LQC, MQC, HQC) hplc_analysis Analyze Aliquots via Validated HPLC-UV Method prep->hplc_analysis lcms_analysis Analyze Aliquots via Validated LC-MS/MS Method prep->lcms_analysis hplc_results HPLC-UV Results (Concentration Data) hplc_analysis->hplc_results lcms_results LC-MS/MS Results (Concentration Data) lcms_analysis->lcms_results regression Linear Regression (Slope, Intercept, r²) hplc_results->regression bland_altman Bland-Altman Plot (Bias, Limits of Agreement) hplc_results->bland_altman percent_diff Percent Difference Calculation hplc_results->percent_diff lcms_results->regression lcms_results->bland_altman lcms_results->percent_diff conclusion Determine Method Equivalency Based on Acceptance Criteria regression->conclusion bland_altman->conclusion percent_diff->conclusion

Sources

Comparative

The Dichotomy of Peptide Activity: A Comparative Guide to In Vivo vs. In Vitro Performance of Peptides Containing 3-(2-Quinolyl)-DL-alanine

For researchers and drug development professionals, the journey of a therapeutic peptide from the benchtop to the clinic is fraught with challenges. A critical juncture in this journey is the transition from promising in...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey of a therapeutic peptide from the benchtop to the clinic is fraught with challenges. A critical juncture in this journey is the transition from promising in vitro activity to demonstrable in vivo efficacy. The incorporation of unnatural amino acids, such as 3-(2-Quinolyl)-DL-alanine, into peptide scaffolds is a key strategy to enhance biological activity and stability.[1][2] This guide provides an in-depth comparison of the in vivo and in vitro activity of peptides containing this unique amino acid, offering insights into the causal relationships that govern their performance and providing detailed experimental protocols for their evaluation.

The quinoline moiety of 3-(2-Quinolyl)-DL-alanine is a privileged structure in medicinal chemistry, known to impart a range of biological activities.[1] Its incorporation into peptides can influence conformation, receptor binding affinity, and resistance to enzymatic degradation, all of which are critical determinants of a peptide's therapeutic potential.[3] However, the promising results observed in controlled in vitro settings do not always translate to the complex biological milieu of a living organism. This guide will use a case study approach, focusing on gonadotropin-releasing hormone (GnRH) antagonists, to illustrate the often-observed disparities between in vitro and in vivo data and to provide a framework for understanding and navigating these differences.

The In Vitro vs. In Vivo Discrepancy: A GnRH Antagonist Case Study

In this study, two diastereomers of a GnRH antagonist, differing only in the stereochemistry of the incorporated unnatural amino acid at position 3, were synthesized and evaluated. The D-isomer (Analog 7) and the L-isomer (Analog 8) exhibited markedly different activities, highlighting the profound impact of subtle structural changes.

In Vitro Activity: A Measure of Target Engagement

The initial assessment of a therapeutic peptide's potential lies in its in vitro activity, which primarily measures its direct interaction with the biological target. In the case of GnRH antagonists, this is typically quantified by their ability to inhibit the binding of the natural ligand (GnRH) to its receptor.

Table 1: Comparison of In Vitro and In Vivo Activity of GnRH Antagonist Diastereomers

AnalogUnnatural Amino Acid at Position 3In Vitro Potency (IC50, nM)[5]In Vivo Activity[5]
7 D-3-(2-methoxy-5-pyridyl)-alanine5.22Short-acting
8 L-3-(2-methoxy-5-pyridyl)-alanine36.95Short-acting

As shown in Table 1, the D-isomer (Analog 7) demonstrated significantly higher in vitro potency, with an IC50 value of 5.22 nM, indicating strong binding to the human GnRH receptor.[5] In contrast, the L-isomer (Analog 8) was nearly seven times less potent, with an IC50 of 36.95 nM.[5] This substantial difference underscores the stereospecificity of the GnRH receptor and the critical role of the unnatural amino acid's conformation in achieving optimal receptor engagement.

In Vivo Efficacy: The Ultimate Test of Therapeutic Potential

While in vitro potency is a prerequisite for a successful drug candidate, it is the in vivo performance that truly determines its therapeutic value. In vivo studies assess not only the peptide's activity at its target but also its absorption, distribution, metabolism, and excretion (ADME) properties, which collectively define its pharmacokinetic and pharmacodynamic profile.

In the castrated male rat assay, a standard model for evaluating the duration of action of GnRH antagonists, both analogs were found to be short-acting.[5] This outcome for Analog 7, despite its high in vitro potency, highlights a common challenge in peptide drug development: a potent molecule in a test tube may not have the necessary stability or pharmacokinetic properties to exert a sustained effect in a living system. The rapid clearance or metabolic degradation of the peptide in vivo can curtail its therapeutic window, regardless of its affinity for the target receptor.

Causality Behind the Disparity: Structure, Stability, and Metabolism

The discrepancy between the high in vitro potency of Analog 7 and its short in vivo duration of action can be attributed to several factors inherent to the complex biological environment:

  • Proteolytic Degradation: Peptides are susceptible to cleavage by a vast array of proteases present in the blood and tissues. The incorporation of a D-amino acid, as in Analog 7, is a well-established strategy to enhance proteolytic stability.[6] However, the overall sequence and conformation of the peptide still play a crucial role in its susceptibility to enzymatic degradation.

  • Renal Clearance: Small peptides are often rapidly cleared from circulation by the kidneys. Modifications that increase the size or alter the charge of the peptide can sometimes prolong its half-life.

  • Tissue Distribution: The ability of the peptide to reach its target tissue in sufficient concentrations is critical for its efficacy. Factors such as plasma protein binding and tissue permeability can significantly impact its biodistribution.

The observation that both diastereomers were short-acting in vivo suggests that while the stereochemistry at position 3 is critical for receptor binding, it may not be the primary determinant of the peptide's overall metabolic stability in this particular scaffold.

Experimental Protocols: A Guide to Evaluation

To rigorously assess the in vivo and in vitro activity of peptides incorporating 3-(2-Quinolyl)-DL-alanine, a series of well-defined experimental protocols are essential.

Solid-Phase Peptide Synthesis (SPPS) of Modified Peptides

The synthesis of peptides containing unnatural amino acids is typically achieved through solid-phase peptide synthesis (SPPS).[7][8]

Protocol for Fmoc-based SPPS:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of piperidine in DMF (typically 20%).

  • Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid (including Fmoc-3-(2-Quinolyl)-DL-alanine-OH) using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry and analytical HPLC.

Diagram 1: Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Washing Washing Coupling->Washing Repeat Repeat Cycle Washing->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection Repeat->Cleavage Sequence Complete Purification Purification & Characterization Cleavage->Purification

Caption: A simplified workflow for Fmoc-based solid-phase peptide synthesis.

In Vitro Receptor Binding Assay

Receptor binding assays are crucial for determining the affinity of a peptide for its target receptor.[9]

Protocol for a Competitive GnRH Receptor Binding Assay:

  • Cell Culture: Culture cells expressing the human GnRH receptor (e.g., HEK293-GnRHR) to a suitable confluency.

  • Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled GnRH agonist (e.g., [125I]-triptorelin) and varying concentrations of the unlabeled competitor peptide (the peptide containing 3-(2-Quinolyl)-DL-alanine).

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram 2: Competitive Receptor Binding Assay Principle

Binding_Assay cluster_0 Without Competitor cluster_1 With Competitor Receptor1 Receptor Radioligand1 Radiolabeled Ligand Radioligand1->Receptor1 Binds Receptor2 Receptor Radioligand2 Radiolabeled Ligand Radioligand2->Receptor2 Binding Inhibited Competitor Test Peptide (Quinolyl-Alanine) Competitor->Receptor2 Binds InVivo_Workflow AnimalModel Castrated Male Rat Model Administration Peptide Administration AnimalModel->Administration Sampling Serial Blood Sampling Administration->Sampling Measurement Serum LH Measurement Sampling->Measurement Analysis Pharmacodynamic Analysis (Duration of Action) Measurement->Analysis

Caption: A typical workflow for the in vivo evaluation of GnRH antagonists.

Conclusion: A Holistic Approach to Peptide Drug Development

The incorporation of 3-(2-Quinolyl)-DL-alanine and other unnatural amino acids offers a powerful tool to modulate the properties of therapeutic peptides. However, this guide emphasizes that a singular focus on optimizing in vitro potency can be misleading. A comprehensive evaluation that integrates both in vitro and in vivo studies is paramount for the successful development of novel peptide therapeutics.

The disparity between high in vitro affinity and suboptimal in vivo performance, as illustrated by the GnRH antagonist case study, underscores the importance of considering a peptide's ADME properties from the early stages of drug discovery. By employing a holistic approach that combines rational design, robust synthesis, and rigorous in vitro and in vivo testing, researchers can more effectively navigate the complexities of peptide drug development and unlock the full therapeutic potential of these promising molecules.

References

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  • Magon, N. (2011). Gonadotropin releasing hormone (GnRH) agonists: A boon for gynecologist. Journal of human reproductive sciences, 4(2), 65.
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  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]

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  • Brimble, M. A., & Lu, G. (2020). Alanine scan-guided synthesis and biological evaluation of analogues of culicinin D, a potent anticancer peptaibol. Organic & biomolecular chemistry, 18(21), 4038–4046.
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  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis.
  • Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Journal of medicinal chemistry, 64(19), 14269–14295.
  • Martín-García, E., & Lechler, R. I. (2021). Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses. Frontiers in immunology, 12, 643249.
  • van der Velden, W. J., & van der Hoorn, R. A. (2024). Phytosulfokine peptide library: chemical synthesis and biological evaluation on protoplast regeneration. Organic & Biomolecular Chemistry, 22(13), 2536-2542.
  • Zhang, H., & Liu, L. (2024). Systematic alanine and stapling mutational analysis of antimicrobial peptide Chem-KVL. Bioorganic & medicinal chemistry letters, 107, 129794.
  • Sun, Y., & Li, Y. (2023). Trials of exogenous opioid peptides in animal models. Food & Function, 14(12), 5369-5381.

Sources

Validation

literature review of 3-(2-Quinolyl)-DL-alanine applications

An In-Depth Review of 3-(2-Quinolyl)-DL-alanine: Navigating a Landscape of Limited Data and Emerging Possibilities Senior Application Scientist Note: In the realm of chemical and pharmaceutical research, we occasionally...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Review of 3-(2-Quinolyl)-DL-alanine: Navigating a Landscape of Limited Data and Emerging Possibilities

Senior Application Scientist Note: In the realm of chemical and pharmaceutical research, we occasionally encounter compounds that, despite their intriguing structures, remain largely unexplored in published literature. 3-(2-Quinolyl)-DL-alanine is one such molecule. Our comprehensive search of scientific databases and peer-reviewed journals has revealed a significant scarcity of dedicated research on its specific applications, biological activities, and comparative performance. Therefore, this guide will deviate from a direct comparative analysis. Instead, it will provide a foundational understanding of 3-(2-Quinolyl)-DL-alanine based on available chemical data, contextualize its potential applications by examining related quinoline-containing compounds, and outline a hypothetical workflow for future investigation. This approach is designed to equip researchers with the necessary foundational knowledge to pioneer studies in this uncharted area.

3-(2-Quinolyl)-DL-alanine is a non-proteinogenic amino acid. Its structure is characterized by an alanine backbone substituted with a quinoline ring at the beta-position. The "DL" designation indicates that it is a racemic mixture, containing both the D and L enantiomers.

The quinoline moiety is a key feature. Quinoline and its derivatives are bicyclic aromatic heterocycles that are prevalent in a wide array of biologically active compounds and approved pharmaceuticals. This structural component is often associated with activities such as antimicrobial, anticancer, and anti-inflammatory effects. The presence of the quinoline ring system in 3-(2-Quinolyl)-DL-alanine suggests a potential for diverse biological activities, though specific data for this compound is not currently available in peer-reviewed literature.

The Broader Context: Applications of Quinolyl-Alanine Analogs and Quinolone Derivatives

While research on 3-(2-Quinolyl)-DL-alanine itself is sparse, the broader family of quinoline derivatives has been extensively studied. By examining these related compounds, we can infer potential avenues of research for our target molecule.

Quinolone Antibacterials: A Case Study in Structural Analogs

The quinolone and fluoroquinolone antibiotics, such as ciprofloxacin and levofloxacin, represent a major class of antibacterial agents. Although their core structure differs from 3-(2-Quinolyl)-DL-alanine, they share the fundamental quinoline scaffold. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. This well-established precedent suggests that novel quinoline-containing compounds, including amino acid conjugates like 3-(2-Quinolyl)-DL-alanine, could be investigated for antimicrobial properties.

Kynurenic Acid and the Kynurenine Pathway: A Link to Neuroscience

A structurally related endogenous compound is kynurenic acid, a metabolite of the amino acid tryptophan that also contains a quinoline-like core (4-hydroxyquinoline-2-carboxylic acid). Kynurenic acid is a well-known antagonist of excitatory amino acid receptors, including the NMDA and AMPA receptors, in the central nervous system. This has implicated it in various neurological processes and diseases. The structural similarity, albeit partial, between 3-(2-Quinolyl)-DL-alanine and the kynurenine pathway metabolites hints at a potential, though entirely speculative, role in neuroscience research.

A Proposed Experimental Workflow for Investigating 3-(2-Quinolyl)-DL-alanine

Given the lack of existing data, a primary screening approach is necessary to elucidate the biological activities of 3-(2-Quinolyl)-DL-alanine. The following is a proposed, high-level experimental workflow designed to provide initial insights.

Caption: Proposed workflow for the initial biological evaluation of 3-(2-Quinolyl)-DL-alanine.

Protocol 1: Broad-Spectrum Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of 3-(2-Quinolyl)-DL-alanine in a suitable solvent (e.g., DMSO).

  • Bacterial Strains: Utilize a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) organisms.

  • Microdilution Method: In a 96-well microtiter plate, perform a serial two-fold dilution of the compound in Mueller-Hinton broth.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: Cytotoxicity Screening using the MTT Assay
  • Cell Culture: Plate human cancer cell lines (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 3-(2-Quinolyl)-DL-alanine for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is calculated relative to untreated control cells.

Comparative Data: A Hypothetical Analysis

In the absence of real experimental data for 3-(2-Quinolyl)-DL-alanine, we can construct a hypothetical comparative table to illustrate how it might be benchmarked against known compounds if it were to show activity in the proposed screens.

Table 1: Hypothetical Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
3-(2-Quinolyl)-DL-alanine Data Not AvailableData Not Available
Ciprofloxacin (Fluoroquinolone)0.25 - 1.00.015 - 0.12
Ampicillin (β-Lactam)0.12 - 0.52.0 - 8.0

Table 2: Hypothetical Cytotoxicity Data (IC₅₀ in µM)

CompoundHeLa (Cervical Cancer)A549 (Lung Cancer)
3-(2-Quinolyl)-DL-alanine Data Not AvailableData Not Available
Doxorubicin (Chemotherapeutic)0.1 - 0.50.05 - 0.2
Paclitaxel (Chemotherapeutic)0.002 - 0.010.001 - 0.005

Future Directions and Conclusion

3-(2-Quinolyl)-DL-alanine stands as a molecule of potential interest, primarily due to its quinoline core—a motif with a rich history in medicinal chemistry. However, it is a compound in need of foundational research. The immediate path forward involves systematic screening to identify any primary biological activities. Should any "hits" be discovered, further investigation into its mechanism of action, enantiomeric differences, and structure-activity relationships will be warranted.

For researchers and drug development professionals, 3-(2-Quinolyl)-DL-alanine represents a blank slate. The lack of existing data presents both a challenge and an opportunity to contribute novel findings to the scientific community. The experimental workflows and contextual information provided in this guide offer a starting point for these pioneering efforts.

References

At present, due to the scarcity of specific research on 3-(2-Quinolyl)-DL-alanine, a traditional reference list of application-focused papers cannot be compiled. The information presented is based on general knowledge of quinoline chemistry and standard biological screening protocols. Should research on this compound be published, this section would be populated with the relevant citations.

Comparative

A Researcher's Guide to Benchmarking 3-(2-Quinolyl)-DL-alanine Against Other Unnatural Amino Acids

In the expanding landscape of drug discovery and peptide engineering, the incorporation of unnatural amino acids (UAAs) offers a powerful strategy to introduce novel functionalities, enhance therapeutic efficacy, and pro...

Author: BenchChem Technical Support Team. Date: February 2026

In the expanding landscape of drug discovery and peptide engineering, the incorporation of unnatural amino acids (UAAs) offers a powerful strategy to introduce novel functionalities, enhance therapeutic efficacy, and probe biological systems with greater precision. Among the diverse array of available UAAs, 3-(2-Quinolyl)-DL-alanine (Q-Ala) presents a compelling scaffold, leveraging the unique photophysical and bioactive properties of the quinoline moiety.[1][2] This guide provides a comprehensive framework for researchers to benchmark the performance of Q-Ala against other well-characterized UAAs, enabling informed decisions in the design of next-generation peptides and protein-based therapeutics.

This document is structured to provide not just a comparative overview, but also the practical, step-by-step methodologies required to generate robust, comparable data. We will delve into the key performance attributes of fluorescent UAAs, outline detailed experimental protocols, and provide the rationale behind these scientific choices, ensuring a self-validating system for your research.

The Strategic Advantage of Unnatural Amino Acids in Research

The 20 canonical amino acids provide the fundamental building blocks of life, yet their chemical diversity is limited. Unnatural amino acids exponentially expand this chemical space, allowing for the introduction of functionalities not found in nature.[3] These include fluorescent probes for real-time imaging, bioorthogonal handles for specific labeling, and modifications to enhance peptide stability and bioactivity.[4] The site-specific incorporation of UAAs into proteins is a particularly powerful technique, offering a minimally perturbative way to label and study proteins in their native environment.

Introducing 3-(2-Quinolyl)-DL-alanine (Q-Ala) and Its Comparators

3-(2-Quinolyl)-DL-alanine is a synthetic amino acid that features a quinoline ring attached to the alanine backbone. The quinoline group is a well-known pharmacophore and a fluorophore, suggesting that Q-Ala may possess both interesting biological activities and useful spectroscopic properties.[1][2] Its applications are noted in neuropharmacology and cancer research, where it can serve as a precursor for bioactive compounds.[1]

To provide a meaningful benchmark, we will compare Q-Ala with two well-established fluorescent UAAs:

  • Acridon-2-ylalanine (Acd): A highly photostable, blue-emitting fluorescent amino acid with a high quantum yield and long fluorescence lifetime. It is often used in FRET studies and for monitoring protein conformational changes.[5]

  • Dansylalanine: An environment-sensitive fluorescent amino acid whose emission spectrum shifts based on the polarity of its local environment. This property makes it an excellent probe for studying protein folding and binding events.[6]

Comparative Analysis of Key Performance Metrics

A thorough benchmarking of Q-Ala requires a quantitative comparison across several key performance indicators. The following table summarizes the known properties of our selected comparators. The objective of the protocols outlined in the subsequent sections is to populate the corresponding data for Q-Ala.

Parameter 3-(2-Quinolyl)-DL-alanine (Q-Ala) Acridon-2-ylalanine (Acd) Dansylalanine Natural Amino Acid (Tryptophan)
Molecular Weight ( g/mol ) 216.24[7]304.28377.44204.23
Excitation Max (λex, nm) To be determined385~340[6]~280
Emission Max (λem, nm) To be determined420~550-570 (in aqueous solution)[6]~350
Quantum Yield (Φ) To be determined~0.95 (in water)[5]Varies with solvent polarity~0.13
Fluorescence Lifetime (τ, ns) To be determined~15To be determined~2.6

Experimental Protocols for Benchmarking

To ensure scientific rigor and reproducibility, we provide detailed, step-by-step protocols for key experiments. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Photophysical Characterization

A fundamental aspect of evaluating a fluorescent UAA is to characterize its spectroscopic properties.

Objective: To determine the excitation and emission maxima, and the fluorescence quantum yield of Q-Ala.

Methodology: Fluorescence Spectroscopy and Comparative Quantum Yield Measurement

The comparative method is a reliable technique for determining the fluorescence quantum yield (ΦF) by comparing the test sample to a standard with a known ΦF value.[8]

  • Workflow for Photophysical Characterization

G cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_calc Calculation prep_q_ala Prepare Q-Ala solution in a suitable solvent (e.g., ethanol) prep_series Prepare a series of dilutions for both Q-Ala and the standard prep_q_ala->prep_series prep_std Prepare a solution of a quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4) in the same solvent if possible prep_std->prep_series measure_abs Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer prep_series->measure_abs select_ex Select an excitation wavelength where both Q-Ala and the standard have sufficient absorbance measure_abs->select_ex measure_ex Measure the excitation spectrum of Q-Ala to find the optimal excitation wavelength select_ex->measure_ex measure_em Measure the emission spectra of all solutions at the selected excitation wavelength measure_ex->measure_em integrate_em Integrate the area under the emission spectra measure_em->integrate_em plot_data Plot integrated fluorescence intensity vs. absorbance for both Q-Ala and the standard integrate_em->plot_data calc_qy Calculate the quantum yield of Q-Ala using the comparative method equation plot_data->calc_qy

Caption: Workflow for determining the photophysical properties of Q-Ala.

Step-by-Step Protocol:

  • Solution Preparation:

    • Prepare a stock solution of 3-(2-Quinolyl)-DL-alanine in a spectroscopic grade solvent (e.g., ethanol or phosphate-buffered saline).

    • Prepare a stock solution of a suitable quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) in the same solvent if possible. If solvents differ, a correction for the refractive index of the solvents will be necessary.

    • Prepare a series of dilutions of both the Q-Ala and the standard solution, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Absorbance Measurement:

    • Record the UV-Vis absorbance spectra of all prepared solutions.

    • Identify a suitable excitation wavelength at which both the sample and the standard exhibit measurable absorbance.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the emission spectra of all solutions at the chosen excitation wavelength. Ensure identical instrument settings (e.g., slit widths) for all measurements.

    • Integrate the area under each emission spectrum.

  • Quantum Yield Calculation:

    • Plot the integrated fluorescence intensity versus absorbance for both the Q-Ala and the standard. The slope of these plots gives the value 'm'.

    • Calculate the quantum yield of Q-Ala (Φ_x) using the following equation: Φ_x = Φ_std * (m_x / m_std) * (n_x / n_std)² where:

      • Φ_std is the quantum yield of the standard.

      • m_x and m_std are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.

      • n_x and n_std are the refractive indices of the sample and standard solutions, respectively.

Incorporation into a Model Peptide

The efficiency of incorporation into a growing peptide chain is a critical parameter for any UAA intended for use in peptide synthesis.

Objective: To assess the efficiency of incorporating Q-Ala into a model peptide using solid-phase peptide synthesis (SPPS).

Methodology: Solid-Phase Peptide Synthesis and Analysis

  • Workflow for Peptide Synthesis and Analysis

G cluster_synthesis Peptide Synthesis cluster_purification Purification and Analysis resin_prep Resin Swelling and Deprotection coupling Coupling of Fmoc-Q-Ala-OH resin_prep->coupling capping Capping of unreacted sites coupling->capping deprotection Fmoc Deprotection capping->deprotection chain_elongation Chain Elongation with other amino acids deprotection->chain_elongation cleavage Cleavage from Resin and Deprotection of side chains chain_elongation->cleavage hplc Purification by RP-HPLC cleavage->hplc ms Characterization by Mass Spectrometry hplc->ms

Caption: Workflow for the synthesis and analysis of a Q-Ala-containing peptide.

Step-by-Step Protocol:

  • Peptide Synthesis:

    • Synthesize a short model peptide (e.g., a pentapeptide) with and without the incorporation of Fmoc-protected Q-Ala using a standard solid-phase peptide synthesis (SPPS) protocol.

    • The choice of coupling reagents (e.g., HBTU/DIPEA) and reaction times should be kept consistent between the control and the Q-Ala-containing peptide synthesis.

  • Cleavage and Deprotection:

    • Cleave the synthesized peptides from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Purification and Analysis:

    • Purify the crude peptides by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified peptides by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the correct mass and successful incorporation of Q-Ala.

    • The yield of the purified Q-Ala-containing peptide relative to the control peptide will provide a measure of the incorporation efficiency.

Evaluation of Biological Activity

The quinoline moiety in Q-Ala suggests potential biological activity. A preliminary assessment of its impact on cell viability is a crucial first step.

Objective: To evaluate the cytotoxic effect of a Q-Ala-containing peptide on a model cell line.

Methodology: Cell Viability Assay

  • Workflow for Cytotoxicity Assay

G cluster_cell_culture Cell Culture and Seeding cluster_treatment Peptide Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_prep Culture a suitable cell line (e.g., HeLa) cell_seed Seed cells into a 96-well plate cell_prep->cell_seed peptide_prep Prepare serial dilutions of the Q-Ala-containing peptide and a control peptide cell_seed->peptide_prep cell_treat Treat cells with the peptides for a defined incubation period (e.g., 24-48 hours) peptide_prep->cell_treat add_reagent Add a cell viability reagent (e.g., MTT or PrestoBlue) cell_treat->add_reagent incubate Incubate for the recommended time add_reagent->incubate measure_abs Measure absorbance or fluorescence on a plate reader incubate->measure_abs calc_viability Calculate cell viability as a percentage of the untreated control measure_abs->calc_viability plot_dose_response Plot dose-response curves and determine IC50 values calc_viability->plot_dose_response

Caption: Workflow for assessing the cytotoxicity of a Q-Ala-containing peptide.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a relevant cell line (e.g., a cancer cell line like HeLa or a non-cancerous line like HEK293) under standard conditions.

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Peptide Treatment:

    • Prepare serial dilutions of the purified Q-Ala-containing peptide and the control peptide in cell culture medium.

    • Replace the medium in the cell plate with the peptide-containing medium and incubate for a specified period (e.g., 24 or 48 hours). Include untreated cells as a negative control.

  • Cell Viability Measurement:

    • Perform a standard cell viability assay, such as the MTT or PrestoBlue assay, according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each peptide concentration relative to the untreated control.

    • Plot the cell viability against the peptide concentration to generate dose-response curves and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive benchmarking of 3-(2-Quinolyl)-DL-alanine. By systematically evaluating its photophysical properties, incorporation efficiency, and preliminary biological activity, researchers can gain the necessary insights to effectively utilize this promising UAA in their research. The provided protocols are designed to be adaptable to various laboratory settings and can be expanded to include more in-depth investigations, such as FRET studies, cellular imaging applications, and specific bioactivity assays tailored to the therapeutic area of interest. The systematic generation of such data will be invaluable to the scientific community, paving the way for the rational design of novel and more effective peptide-based drugs and research tools.

References

  • Williams, A. T., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067–1071.
  • Kauer, J. C. (1986). Peptide synthesis. The Peptides, 9, 1-63.
  • Killian, J. A. (2018). Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells. Scientific Reports, 8(1), 16432.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4587030, 3-(2-Quinolyl)-DL-alanine. Retrieved from [Link]

  • Petersson, E. J., et al. (2011). Efficient Synthesis and In Vivo Incorporation of Acridon-2-ylalanine, a Fluorescent Amino Acid for Lifetime and FRET/LRET Studies. Journal of the American Chemical Society, 133(6), 1782–1791.
  • MDPI. (2023). Genetic Incorporation of Dansylalanine in Human Ferroportin to Probe the Alternating Access Mechanism of Iron Transport. International Journal of Molecular Sciences, 24(15), 11993.
  • Petersson, E. J., et al. (2011). Efficient Synthesis and In Vivo Incorporation of Acridon-2-ylalanine, a Fluorescent Amino Acid for Lifetime and FRET/LRET Studies. Journal of the American Chemical Society, 133(6), 1782–1791.
  • MDPI. (2023). Genetic Incorporation of Dansylalanine in Human Ferroportin to Probe the Alternating Access Mechanism of Iron Transport. International Journal of Molecular Sciences, 24(15), 11993.
  • ResearchGate. (2011).[9][10] Acridon-2-ylalanine (Acd, δ) is an intrinsically fluorescent, small (222 Å 3 , only 45% larger than tryptophan) and uncharged noncanonical amino acid (ncAA) with a high ϕ in aqueous media (0.95), a long fluorescence lifetime (8-14 ns), and high photostability. Request PDF. Retrieved from [Link]

  • Brandeis University. (2023). Accelerating Cellular Uptake with Unnatural Amino Acid for Inhibiting Immunosuppressive Cancer Cells. Brandeis University. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). An in vitro based investigation into the cytotoxic effects of D-amino acids. PubMed Central. Retrieved from [Link]

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(2-Quinolyl)-DL-alanine

As researchers at the forefront of drug discovery and development, our work with novel chemical entities like 3-(2-Quinolyl)-DL-alanine demands a proactive and deeply informed approach to safety. This is not merely about...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers at the forefront of drug discovery and development, our work with novel chemical entities like 3-(2-Quinolyl)-DL-alanine demands a proactive and deeply informed approach to safety. This is not merely about compliance; it is about cultivating a culture of safety that protects both the scientist and the integrity of the research. Since comprehensive toxicological data for this specific molecule is not widely available, we must operate under the principle of precaution. This guide provides a robust framework for personal protective equipment (PPE) by analyzing the compound's structure—a hybrid of the relatively benign amino acid DL-alanine and the significantly more hazardous quinoline moiety. Our recommendations are therefore conservatively based on the known risks of quinoline, ensuring a high margin of safety.

The Foundation of Safety: A Component-Based Hazard Assessment

Understanding the "why" behind any safety protocol is critical. The necessity for stringent PPE when handling 3-(2-Quinolyl)-DL-alanine stems from the toxicological profile of its quinoline component. While DL-alanine is generally considered a low-hazard substance, quinoline presents multiple, significant risks.

ComponentKnown HazardsPhysical Form (of derivative)
DL-Alanine May cause mild skin, eye, and respiratory irritation. Not classified as hazardous under most regulations.[1][2][3]Solid, Crystalline Powder[1][2]
Quinoline Toxic in contact with skin, harmful if swallowed, causes serious eye and skin irritation. Suspected of causing genetic defects and cancer. May cause respiratory irritation and organ damage through prolonged or repeated exposure.The 3-(2-Quinolyl)-alanine derivative is a gray powder.[4][5]

This assessment dictates that we treat 3-(2-Quinolyl)-DL-alanine as a hazardous substance, with particular attention to preventing skin contact, inhalation of the powder, and eye exposure.

Core Protective Measures: Your Essential PPE Arsenal

All handling of 3-(2-Quinolyl)-DL-alanine powder must be performed within a certified chemical fume hood or a powder containment enclosure to minimize inhalation exposure. The following PPE is mandatory.

Eye and Face Protection

Direct contact of chemical powders with the eyes can cause severe irritation or damage.

  • Minimum Requirement: Wear well-fitting chemical safety goggles that provide a seal around the eyes.

  • Recommended for Powder Handling: In addition to goggles, use a face shield to protect the entire face from potential splashes or airborne particles, especially when handling quantities greater than a few milligrams.[6]

Skin and Body Protection

The quinoline moiety is toxic upon skin contact. Therefore, creating an impermeable barrier is paramount.

  • Gloves: Double-gloving is required. Use two pairs of nitrile gloves. Nitrile gloves provide good resistance to a range of chemicals. Always inspect gloves for tears or holes before use.[6] If a splash occurs, remove both pairs of gloves immediately, wash your hands thoroughly, and don fresh gloves.

  • Lab Coat/Gown: A standard cotton lab coat is insufficient. Wear a non-porous, disposable gown or a lab coat made of a chemically resistant material.[7] Ensure it is fully buttoned and the cuffs are tucked under the inner pair of gloves.

Respiratory Protection

The primary risk from a powdered substance is inhalation. While engineering controls are the first line of defense, respiratory protection is a critical secondary measure.

  • Requirement: When handling the powder, even within a fume hood, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of fine particles.[7] For procedures with a higher risk of aerosolization, a respirator with a higher protection factor may be necessary. All personnel requiring respirators must be properly fit-tested and trained in their use.[7]

Operational and Disposal Plans: From Benchtop to Waste Stream

A successful safety protocol extends beyond simply wearing PPE. It encompasses the entire workflow, from preparation to disposal.

Step-by-Step Handling Protocol
  • Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is functioning correctly. Lay down a disposable, absorbent bench liner to contain any potential spills.

  • Donning PPE: Put on your PPE in the correct order (gown, respirator, goggles, inner gloves, outer gloves). See the workflow diagram below.

  • Weighing and Handling: Perform all manipulations deep within the fume hood. Use a spatula to carefully transfer the powder, avoiding actions that could create dust clouds.

  • Spill Cleanup: In case of a small spill inside the fume hood, gently cover the powder with a damp paper towel to prevent it from becoming airborne. Then, wipe it up and place the contaminated materials into a sealed waste bag for hazardous chemical waste.

  • Decontamination: After handling, decontaminate the spatula and any other equipment with an appropriate solvent (e.g., ethanol) and then soap and water. Place all disposable items that came into contact with the chemical into a designated hazardous waste container.

  • Doffing PPE: Remove PPE carefully in the reverse order to avoid self-contamination. The outer gloves should be removed first and disposed of in the hazardous waste. The final item to be removed should be the respirator after leaving the immediate work area. Wash hands thoroughly with soap and water.

PPE Workflow Diagram

The following diagram illustrates the critical sequences for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Gown/Apron Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Inner Gloves Don3->Don4 Don5 5. Outer Gloves Don4->Don5 End1 Ready for Work Don5->End1 Doff1 1. Outer Gloves (Dispose as HazWaste) Doff2 2. Gown/Apron Doff1->Doff2 Doff3 3. Inner Gloves (Dispose as HazWaste) Doff2->Doff3 Doff4 4. Goggles/Face Shield Doff3->Doff4 Doff5 5. Respirator (Outside of lab) Doff4->Doff5 End2 Decontaminated Doff5->End2 Start1 Start Start1->Don1 Start2 Start Start2->Doff1

Caption: PPE Donning and Doffing Workflow.

Waste Disposal Plan

Proper disposal is a critical final step in the safe handling of hazardous chemicals.

  • Solid Waste: All disposable items contaminated with 3-(2-Quinolyl)-DL-alanine, including gloves, bench liners, and weighing papers, must be placed in a clearly labeled, sealed container for hazardous solid waste.

  • Unused Product: Dispose of unused or unwanted 3-(2-Quinolyl)-DL-alanine as hazardous chemical waste. Do not pour it down the drain or mix it with non-hazardous waste.[8][9]

  • Regulatory Compliance: Always follow your institution's specific guidelines for hazardous waste disposal, which must comply with local, state, and federal regulations.[1][10]

By integrating this comprehensive PPE and handling strategy into your laboratory's standard operating procedures, you build a resilient safety culture that protects researchers and enables the confident pursuit of scientific innovation.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - DL-Alanyl-DL-alanine.
  • Musashino Chemical Laboratory, Ltd. (2021). DL-Alanine SAFETY DATA SHEET.
  • CDH Fine Chemical. (n.d.). DL-Alanine CAS No 302-72-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • MedchemExpress.com. (n.d.). D-3-(2-Thienyl)alanine.
  • Flinn Scientific. (n.d.). dl-Alanine SDS (Safety Data Sheet).
  • Carl ROTH. (n.d.). DL-Alanine - Safety Data Sheet.
  • Flinn Scientific. (n.d.). L-Alanine SDS (Safety Data Sheet).
  • Chemstock. (n.d.). D-ALANINE - GHS Safety Data Sheet.
  • Fisher Scientific. (2021). DL-Alanine - SAFETY DATA SHEET.
  • Chem-Impex. (n.d.). 3-(2'-Quinolyl)-D-alanine.
  • Chem-Impex. (n.d.). 3-(2'-Quinolyl)-L-alanine.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS - Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • TCI EUROPE N.V. (n.d.). Quinoline | 91-22-5.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Chem-Impex. (n.d.). 3-(2'-Pyridyl)-DL-alanine.

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Quinolyl)-DL-alanine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(2-Quinolyl)-DL-alanine
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